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Foundational

(1-Ethoxy-4-methylcyclohexyl)methanol CAS 1876604-68-0 properties

An In-Depth Technical Guide to (1-Ethoxy-4-methylcyclohexyl)methanol and its Structural Analog, 4-Methylcyclohexanemethanol Introduction This technical guide addresses the properties, synthesis, and potential application...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (1-Ethoxy-4-methylcyclohexyl)methanol and its Structural Analog, 4-Methylcyclohexanemethanol

Introduction

This technical guide addresses the properties, synthesis, and potential applications of (1-Ethoxy-4-methylcyclohexyl)methanol (CAS 1876604-68-0). It is important to note that a comprehensive literature search reveals a significant lack of published data for this specific compound. Therefore, to provide a valuable resource for researchers, scientists, and drug development professionals, this guide will focus on two key areas. Firstly, it will provide an in-depth analysis of the closely related and well-characterized compound, 4-Methylcyclohexanemethanol (MCHM), which serves as a structural analog and a probable precursor. Secondly, this guide will propose a scientifically sound and detailed synthetic protocol for the target molecule, (1-Ethoxy-4-methylcyclohexyl)methanol, based on established organic chemistry principles.

This dual-faceted approach ensures that while directly available data is scarce, the reader is equipped with a robust foundation of knowledge on a highly similar molecule and a practical, theoretical framework for the synthesis of the target compound.

Part 1: A Comprehensive Review of 4-Methylcyclohexanemethanol (MCHM)

4-Methylcyclohexanemethanol (MCHM) is a saturated alicyclic primary alcohol that is structurally similar to the target compound, differing by the absence of the ethoxy group.[1][2] It exists as a mixture of cis and trans isomers, which can exhibit different physical and sensory properties.[1]

Physicochemical Properties

MCHM is a colorless, oily liquid with a characteristically faint, mint-like, or licorice-like odor, the latter being more associated with the trans-isomer.[1][3] It is sparingly soluble in water but demonstrates high solubility in many organic solvents.[1][2]

PropertyValueSource
CAS Number 34885-03-5[1]
Molecular Formula C₈H₁₆O[1][4]
Molar Mass 128.215 g/mol [1][4]
Appearance Colorless liquid[1][5]
Density 0.9074 g/cm³ at 20 °C[1][5]
Boiling Point 202 °C (396 °F; 475 K)[1]
Melting Point -12.0 °C (estimated)[3]
Flash Point 80 °C (176 °F; 353 K)[1]
Water Solubility Low (2,250 mg/L at 23°C)[1][3][6]
log Kₒw 2.55 (estimated)[3]
Vapor Pressure 0.0588 mm Hg at 25°C[3]
Synthesis and Production

Historically, MCHM was first prepared in 1908 via the Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester.[1][2] In contemporary industrial settings, it is primarily produced as a byproduct (approximately 1%) in the large-scale production of cyclohexanedimethanol, which involves the hydrogenation of dimethyl terephthalate.[1][2] There are also patented processes where MCHM is used in the esterification of terephthalic acid, with the resulting ester being hydrogenated to produce 1,4-cyclohexanedimethanol. The MCHM formed during the hydrogenation can be recycled back into the process.[7][8]

Spectroscopic Data

The structural isomers of MCHM can be identified and quantified using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for distinguishing between the cis and trans isomers.[6] The identity of MCHM has also been confirmed using Fourier transform infrared spectroscopy and mass spectrometry.[9]

Applications

MCHM has found utility in several industrial applications. It has been patented for use as a frothing agent in the froth flotation process for cleaning coal.[1][2] In this application, a mixture containing MCHM is used to create bubbles that adhere to fine coal particles, allowing them to be separated from impurities.[1] It has also been explored for use in air fresheners.[1][2]

Health and Safety Information

Reliable and extensive health and safety data for MCHM is somewhat limited.[1] The available information suggests it has low to moderate acute oral toxicity.[10] Crude MCHM has been shown to cause slight to moderate skin and eye irritation in animal studies at high concentrations.[10] It is not considered to be a skin sensitizer below certain concentrations.[10][11]

The oral LD-50 in rats for crude MCHM is reported as 825 mg/kg, and the dermal LD-50 is greater than 2,000 mg/kg.[1] It is important to handle MCHM with appropriate personal protective equipment, including gloves and safety goggles, in a well-ventilated area.[12]

Part 2: Proposed Synthesis of (1-Ethoxy-4-methylcyclohexyl)methanol

The synthesis of the target molecule, (1-Ethoxy-4-methylcyclohexyl)methanol, can be theoretically achieved from the precursor 4-Methylcyclohexanemethanol (MCHM) via a Williamson ether synthesis. This classic and versatile reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.[13][14][15]

Reaction Principle

The hydroxyl group of MCHM is not sufficiently nucleophilic to directly react with an ethyl halide. Therefore, it must first be converted into a more potent nucleophile, the corresponding alkoxide. This is achieved by reacting MCHM with a strong base, such as sodium hydride (NaH). The resulting alkoxide then undergoes a bimolecular nucleophilic substitution (Sₙ2) reaction with an ethyl halide, such as ethyl iodide, to form the desired ether product.[12][16]

Proposed Synthetic Workflow

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (Sₙ2) cluster_2 Work-up & Purification MCHM (4-Methylcyclohexyl)methanol Alkoxide Sodium (4-methylcyclohexyl)methoxide MCHM->Alkoxide Reaction NaH Sodium Hydride (NaH) in THF NaH->Alkoxide H2 Hydrogen Gas (H₂) Alkoxide->H2 Byproduct Target (1-Ethoxy-4-methylcyclohexyl)methanol Alkoxide->Target Reaction EtI Ethyl Iodide (CH₃CH₂I) EtI->Target NaI Sodium Iodide (NaI) Target->NaI Byproduct Workup Aqueous Work-up Target->Workup Purification Column Chromatography Workup->Purification

Caption: Proposed synthetic workflow for (1-Ethoxy-4-methylcyclohexyl)methanol.

Detailed Experimental Protocol

Materials and Reagents:

  • 4-Methylcyclohexanemethanol (MCHM, mixture of isomers)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl iodide (CH₃CH₂I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then place the flask under a nitrogen atmosphere.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.

  • Alcohol Addition: Dissolve 4-Methylcyclohexanemethanol (1.0 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

  • Alkoxide Formation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour. The evolution of hydrogen gas should be observed.

  • Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers. Extract the aqueous layer with diethyl ether (3 x).

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (1-Ethoxy-4-methylcyclohexyl)methanol.

Self-Validating System and Causality
  • Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is critical because sodium hydride reacts violently with water. Any moisture would consume the reagent and reduce the yield.

  • Order of Addition: Adding the alcohol to the sodium hydride suspension ensures that the base is always in excess during the deprotonation step, promoting complete formation of the alkoxide.

  • Temperature Control: The initial deprotonation and the addition of the electrophile are performed at 0 °C to control the exothermic nature of the reactions and prevent side reactions.

  • Monitoring by TLC: Thin-layer chromatography allows for the real-time tracking of the consumption of the starting material and the formation of the product, ensuring the reaction is allowed to proceed to completion without unnecessary heating, which could lead to decomposition.

  • Aqueous Work-up: The specific quenching with saturated ammonium chloride, a mild acid, safely neutralizes any unreacted sodium hydride. The subsequent extractions and washes remove inorganic salts and water-soluble impurities.

  • Chromatographic Purification: This final step is essential to separate the desired ether product from any unreacted starting materials and non-polar byproducts, ensuring the high purity of the final compound.

Conclusion

While (1-Ethoxy-4-methylcyclohexyl)methanol is not a well-documented compound, this guide provides a comprehensive overview of its close structural analog, 4-Methylcyclohexanemethanol, offering valuable insights into its expected physicochemical properties and handling considerations. Furthermore, the detailed, theoretically sound synthetic protocol based on the Williamson ether synthesis provides a clear and actionable starting point for researchers and chemists interested in the preparation and further investigation of this novel molecule. This guide serves as a foundational resource to stimulate and support future research in this area.

References

  • Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Wikipedia. 4-Methylcyclohexanemethanol. [Link]

  • National Center for Biotechnology Information. Introduction - NTP Immunotoxicity Technical Report on the Dermal Hypersensitivity and Irritancy Studies of 4-Methylcyclohexanemethanol (CASRN 34885-03-5) and Crude 4-Methylcyclohexanemethanol Administered Topically to Female BALB/c Mice. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • PubMed. The toxicity of crude 4-methylcyclohexanemethanol (MCHM): review of experimental data and results of predictive models for its constituents and a putative metabolite. [Link]

  • PubChem. 4-Methylcyclohexanemethanol. [Link]

  • Grokipedia. 4-Methylcyclohexanemethanol. [Link]

  • ACS Publications. 4-Methylcyclohexane methanol (MCHM) | ACS Chemical Health & Safety. [Link]

  • ResearchGate. The toxicity of crude 4-methylcyclohexanemethanol (MCHM): Review of experimental data and results of predictive models for its constituents and a putative metabolite. [Link]

  • Knowledge Exchange. 4-Methylcyclohexanemethanol Acute Toxicity to Daphnia and Its Effects on General Esterase and Glutathione S-Transferase Activity. [Link]

  • ACS Publications. Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA. [Link]

  • ACS Publications. Partitioning, Aqueous Solubility, and Dipole Moment Data for cis- and trans-(4-Methylcyclohexyl)methanol, Principal Contaminants of the West Virginia Chemical Spill. [Link]

  • Filo. Write the equation for reacting isopropyl alcohol with sodium hydride followed by methyl iodide. [Link]

  • Quora. What happens when ethylalcohol is heated with iodine and sodium hyroxide? [Link]

  • National Center for Biotechnology Information. Evaluation of 4-methylcyclohexanemethanol (MCHM) in a combined irritancy and Local Lymph Node Assay (LLNA) in mice. [Link]

  • Pearson. Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. [Link]

  • National Center for Biotechnology Information. Hydride Reduction by a Sodium Hydride–Iodide Composite. [Link]

  • Study Mind. Reactions of Alcohols (GCSE Chemistry). [Link]

  • Google Patents.
  • ResearchGate. (10) Patent No. [Link]

  • Organic Syntheses. 1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE. [Link]

Sources

Exploratory

Chemical structure of (1-Ethoxy-4-methylcyclohexyl)methanol

An In-depth Technical Guide to the Chemical Structure and Synthesis of (1-Ethoxy-4-methylcyclohexyl)methanol Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract (1-Ethoxy-4-methylcyclohexyl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure and Synthesis of (1-Ethoxy-4-methylcyclohexyl)methanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Ethoxy-4-methylcyclohexyl)methanol is a saturated alicyclic compound featuring a tertiary alcohol and an ether functional group on a substituted cyclohexane scaffold. This guide provides a comprehensive technical overview of its chemical structure, a plausible synthetic pathway, detailed spectroscopic characterization, and a discussion of its potential applications in medicinal chemistry and materials science. The content herein is synthesized from established principles of organic chemistry and data from analogous structures to provide a robust and scientifically grounded resource for researchers.

Introduction and Molecular Overview

The cyclohexane ring is a prevalent scaffold in numerous biologically active molecules and functional materials. Its conformational flexibility and the ability to introduce stereochemically defined substituents make it a valuable building block in drug discovery and organic synthesis.[1][2] (1-Ethoxy-4-methylcyclohexyl)methanol combines several key structural features: a 4-methyl substituted cyclohexane ring, which can exist in cis and trans isomeric forms, and a quaternary carbon at the 1-position bearing both a primary alcohol (-CH₂OH) and an ethoxy group (-OCH₂CH₃). The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the ether oxygen) suggests potential for interesting intermolecular interactions and physicochemical properties.

The strategic placement of these functional groups on a cyclohexane core suggests that this molecule and its derivatives could be explored for a variety of applications, from serving as chiral building blocks to acting as novel pharmacophores.[3]

Proposed Synthetic Strategy

A robust and logical synthesis of (1-Ethoxy-4-methylcyclohexyl)methanol can be envisioned through a multi-step pathway commencing from the readily available starting material, 4-methylcyclohexanone.[4] The proposed route involves a Grignard reaction, a key carbon-carbon bond-forming reaction in organic synthesis.[5][6][7]

Synthetic Workflow

The proposed synthesis is outlined below. The key challenge is the introduction of a hydroxymethyl group and an ethoxy group at the same carbon atom. A direct one-pot approach is not feasible. Therefore, a sequential addition strategy is proposed.

Synthetic_Pathway 4-methylcyclohexanone 4-methylcyclohexanone Intermediate_A 1-Ethoxy-4-methylcyclohexan-1-ol 4-methylcyclohexanone->Intermediate_A 1. EtMgBr, THF 2. H₃O⁺ workup Step_2_Intermediate 1-Ethoxy-1-(TBDMS-oxy)-4-methylcyclohexane Intermediate_A->Step_2_Intermediate Protection (e.g., TBDMSCl, Imidazole) Target_Molecule (1-Ethoxy-4-methylcyclohexyl)methanol Step_3_Intermediate Protected Target Molecule Step_2_Intermediate->Step_3_Intermediate Formaldehyde insertion (e.g., paraformaldehyde, n-BuLi) Step_3_Intermediate->Target_Molecule Deprotection (e.g., TBAF)

Sources

Foundational

Molecular weight and formula of 1-ethoxy-4-methylcyclohexyl carbinol

An In-Depth Technical Guide to the Molecular Formula and Weight of 1-Ethoxy-4-methylcyclohexyl Carbinol For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Formula and Weight of 1-Ethoxy-4-methylcyclohexyl Carbinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular formula and molecular weight of the chemical compound 1-ethoxy-4-methylcyclohexyl carbinol. As a Senior Application Scientist, this document is structured to deliver not just data, but also the underlying scientific rationale for the determination of these fundamental chemical properties.

Introduction and Nomenclature

1-ethoxy-4-methylcyclohexyl carbinol is a substituted cycloalkane derivative. The nomenclature "carbinol" is a non-systematic naming convention for an alcohol where the carbon atom bonded to the hydroxyl group (-OH) is also attached to two other carbon atoms and a hydrogen atom. A more systematic and descriptive name for this compound, following IUPAC guidelines, is (1-ethoxy-4-methylcyclohexyl)methanol . This name clarifies that a methanol group (-CH2OH) is attached to the first position of a 1-ethoxy-4-methylcyclohexane ring. For the purposes of this guide, both names will be considered synonymous, with a preference for the systematic name for clarity. The compound is identified by the CAS number 1876604-68-0.

Determination of Molecular Formula

The molecular formula of a compound represents the total number of atoms of each element present in one molecule of the substance. The derivation of the molecular formula for (1-ethoxy-4-methylcyclohexyl)methanol is based on a structural analysis of its constituent parts.

The molecular structure is composed of:

  • A central cyclohexane ring .

  • An ethoxy group (-OCH₂CH₃) at the C1 position.

  • A methanol group (-CH₂OH) also at the C1 position.

  • A methyl group (-CH₃) at the C4 position.

A systematic atom count is as follows:

  • Carbon (C):

    • Cyclohexane ring: 6 atoms

    • Ethoxy group: 2 atoms

    • Methanol group: 1 atom

    • Methyl group: 1 atom

    • Total Carbon Atoms = 10

  • Hydrogen (H):

    • Cyclohexane ring: 9 atoms (C1 has no H, C4 has 1 H, and the remaining four ring carbons each have 2 H)

    • Ethoxy group: 5 atoms

    • Methanol group: 3 atoms

    • Methyl group: 3 atoms

    • Total Hydrogen Atoms = 20

  • Oxygen (O):

    • Ethoxy group: 1 atom

    • Methanol group: 1 atom

    • Total Oxygen Atoms = 2

Based on this analysis, the molecular formula for (1-ethoxy-4-methylcyclohexyl)methanol is determined to be C₁₀H₂₀O₂ .

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For a precise calculation, the standard atomic weights as provided by the International Union of Pure and Applied Chemistry (IUPAC) are utilized.[1][2][3] These values represent the weighted average of the naturally occurring isotopes of each element on Earth.

The table below summarizes the calculation of the molecular weight for C₁₀H₂₀O₂.

ElementSymbolQuantityStandard Atomic Weight ( g/mol )[1][4]Total Weight ( g/mol )
CarbonC1012.011120.11
HydrogenH201.00820.16
OxygenO215.99931.998
Total 172.268

Therefore, the molecular weight of 1-ethoxy-4-methylcyclohexyl carbinol is 172.268 g/mol .

Visualization of Chemical Structure

A two-dimensional representation of the chemical structure of (1-ethoxy-4-methylcyclohexyl)methanol is provided below to illustrate the connectivity of the atoms.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_validation Data Validation & Confirmation synthesis Compound Synthesis & Purification ms Mass Spectrometry (MS) - Determines mass-to-charge ratio - Provides molecular weight synthesis->ms nmr Nuclear Magnetic Resonance (NMR) - Determines chemical structure - Confirms atom connectivity synthesis->nmr ea Elemental Analysis (EA) - Determines elemental composition (%C, %H, %O) - Empirically derives formula synthesis->ea formula_confirm Formula Confirmation - Correlate MS, NMR, and EA data ms->formula_confirm nmr->formula_confirm ea->formula_confirm final_report Final Molecular Formula & Weight formula_confirm->final_report

Caption: Standard workflow for molecular formula and weight determination.

Methodology Details:

  • Compound Synthesis and Purification: The initial step involves the synthesis of 1-ethoxy-4-methylcyclohexyl carbinol followed by rigorous purification, typically using techniques like column chromatography or distillation, to ensure the sample is free of impurities that could interfere with subsequent analyses.

  • Mass Spectrometry (MS): The purified compound is analyzed by mass spectrometry. This technique provides a precise mass-to-charge ratio of the molecular ion, which directly corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, allowing for the confident determination of the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to elucidate the chemical structure of the molecule. NMR provides information about the chemical environment of each hydrogen and carbon atom, confirming the presence of the ethoxy, methyl, and methanol groups, as well as the cyclohexane ring structure. The integration of the proton signals in the ¹H NMR spectrum also helps to confirm the ratio of hydrogen atoms in different parts of the molecule.

  • Elemental Analysis (EA): This technique provides the percentage composition of carbon, hydrogen, and, by difference or direct measurement, oxygen in the compound. These percentages are used to derive the empirical formula, which is the simplest whole-number ratio of atoms in the compound.

  • Data Correlation and Finalization: The molecular weight from MS, the structural information from NMR, and the empirical formula from EA are all correlated. The exact molecular weight from HRMS is used to convert the empirical formula into the definitive molecular formula. The structural data from NMR must be consistent with this formula. This multi-technique approach provides a self-validating system, ensuring the high trustworthiness of the final reported molecular formula and weight.

References

  • Commission on Isotopic Abundances and Atomic Weights. Standard Atomic Weights. [Link]

  • Wieser, M. E., et al. (2011). Atomic weights of the elements 2009 (IUPAC Technical Report). Pure and Applied Chemistry, 83(2), 359-396. [Link]

  • Prohaska, T., et al. (2022). Standard atomic weights of the elements 2020 (IUPAC Technical Report). Pure and Applied Chemistry, 94(5), 573-600. [Link]

  • IonSource. (2016). Atomic Weights for a Select Subset of Biologically Relevant Elements. [Link]

Sources

Exploratory

Systematic Nomenclature and Regioselective Synthesis of (1-Ethoxy-4-methylcyclohexyl)methanol: A Technical Guide

Target Audience: Researchers, chemical informaticians, and drug development professionals. Document Type: In-Depth Technical Whitepaper Executive Summary In the realm of drug discovery and chemical informatics, the preci...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, chemical informaticians, and drug development professionals. Document Type: In-Depth Technical Whitepaper

Executive Summary

In the realm of drug discovery and chemical informatics, the precise identification of complex functionalized cycloalkanes is critical for patent claiming, database indexing, and synthetic planning. (1-Ethoxy-4-methylcyclohexyl)methanol (CAS: 1876604-68-0)[1] is a highly substituted cyclohexane derivative that presents an excellent case study in both advanced IUPAC nomenclature logic and regioselective synthetic methodology.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the systematic nomenclature of this molecule using the current IUPAC 2013 Recommendations (Blue Book)[2],[3]. Furthermore, I will outline a field-proven, self-validating synthetic protocol utilizing a Corey-Chaykovsky epoxidation followed by an acid-catalyzed regioselective ring opening[4],[5].

Structural Deconstruction and IUPAC Nomenclature Logic

The naming of organic molecules containing both cyclic and acyclic components often leads to ambiguity if hierarchical rules are not strictly followed. The preferred IUPAC name (PIN) for this compound relies on the strict application of seniority rules regarding principal functional groups and parent hydrides[6].

Causality of Parent Selection

According to IUPAC Rule P-41 , the principal characteristic group must be identified first to determine the suffix. In our target molecule, the primary alcohol (-OH) has higher seniority than the ether (-O-CH₂CH₃) and alkyl (-CH₃) groups, establishing the suffix as "-ol" [2].

The critical decision lies in selecting the parent hydride: the cyclohexane ring or the acyclic carbon chain.

  • Rule P-44.1.1 dictates that the senior parent structure is the one containing the maximum number of principal characteristic groups[6].

  • Because the -OH group is attached exclusively to the acyclic methyl carbon, the acyclic chain possesses one principal group, while the cyclohexane ring possesses zero.

  • Consequently, the single-carbon chain is designated as the parent hydride (methanol ), and the entire cyclic moiety is treated as a substituent[3].

Substituent Numbering

With methanol as the parent, the substituent is a functionalized cyclohexyl group.

  • Rule P-14.4 requires that the point of attachment to the parent chain is assigned locant 1 in the substituent ring[7].

  • Therefore, the quaternary carbon attached to the methanol group is C1. This carbon also bears the ethoxy group, making it a "1-ethoxy" moiety.

  • Numbering around the ring gives the methyl group the lowest possible locant, which is C4, resulting in "4-methyl".

  • Alphabetizing the prefixes ("ethoxy" before "methyl") yields the complete substituent name: (1-ethoxy-4-methylcyclohexyl) .

IUPAC_Logic A Target Molecule: (1-Ethoxy-4-methylcyclohexyl)methanol B Identify Principal Group Rule P-41: -OH -> Suffix '-ol' A->B C Determine Parent Hydride Rule P-44.1.1: Max Principal Groups B->C D Chain: Methanol (1 -OH) Ring: Cyclohexane (0 -OH) C->D E Parent Hydride = Methanol D->E F Name Substituent Rule P-14.4: Attachment at C1 E->F G Substituent: 1-Ethoxy-4-methylcyclohexyl F->G H Final Preferred IUPAC Name (PIN): (1-Ethoxy-4-methylcyclohexyl)methanol G->H

Fig 1. Step-by-step IUPAC nomenclature logic tree for determining the PIN.

Physicochemical Profiling and Data Presentation

To ensure accurate database registration and analytical tracking, the quantitative and structural data of the compound are summarized below.

Table 1: Physicochemical & Identification Data

PropertyValue
Preferred IUPAC Name (1-Ethoxy-4-methylcyclohexyl)methanol
CAS Registry Number 1876604-68-0[8]
Molecular Formula C₁₀H₂₀O₂[9]
Molecular Weight 172.26 g/mol [10]
Principal Functional Group Primary Alcohol (-OH)
Parent Hydride Methanol

Table 2: Sub-structural Nomenclature Breakdown

ComponentIUPAC RuleDesignationCausality
Suffix P-41-olHighest seniority functional group (-OH).
Parent P-44.1.1MethanolAcyclic chain contains the maximum number (1) of principal functional groups.
Substituent P-14.41-ethoxy-4-methylcyclohexylCyclic moiety attached to the parent chain. Numbering starts at the point of attachment (C1).

Regioselective Synthetic Methodology

Synthesizing highly substituted, sterically hindered tertiary ethers like (1-ethoxy-4-methylcyclohexyl)methanol requires precise regiocontrol. Standard Williamson ether syntheses often fail here due to competing elimination reactions (E2) at the tertiary carbon. Instead, we employ a self-validating two-step protocol relying on a spiro-epoxide intermediate[11].

Synthesis SM 4-Methylcyclohexanone (Starting Material) INT 6-Methyl-1-oxaspiro[2.5]octane (Spiro-epoxide Intermediate) SM->INT Step 1: Corey-Chaykovsky Me3S(O)I, NaH, DMSO Thermodynamic Control PROD (1-Ethoxy-4-methylcyclohexyl)methanol (Target Product) INT->PROD Step 2: Acidic Ring Opening EtOH, cat. H2SO4 SN1-like Regioselectivity

Fig 2. Regioselective two-step synthesis via Corey-Chaykovsky epoxidation and acid-catalyzed opening.
Protocol 1: Corey-Chaykovsky Epoxidation

Objective: Convert 4-methylcyclohexanone to 6-methyl-1-oxaspiro[11]octane. Causality & Mechanism: We utilize trimethylsulfoxonium iodide rather than dimethylsulfonium methylide. The sulfoxonium ylide is a softer nucleophile, allowing reversible addition to the carbonyl carbon. This thermodynamic control prevents unwanted side reactions (such as ring expansion) and exclusively yields the terminal spiro-epoxide[4],[5].

Step-by-Step Procedure:

  • Ylide Generation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO under an inert Argon atmosphere. Slowly add trimethylsulfoxonium iodide (1.2 eq) at room temperature.

    • Self-Validation: The evolution of hydrogen gas acts as an immediate visual confirmation of active hydride and successful ylide formation. Stir until gas evolution ceases (approx. 30–45 mins).

  • Epoxidation: Add 4-methylcyclohexanone (1.0 eq) dropwise to the ylide solution. Heat the reaction mixture to 50°C and stir for 3 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 9:1). The disappearance of the ketone spot (which stains strongly with 2,4-DNPH) validates the complete conversion to the epoxide.

  • Workup: Quench the reaction carefully with ice-cold water. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude spiro-epoxide.

Protocol 2: Regioselective Acid-Catalyzed Ring Opening

Objective: Convert the spiro-epoxide to (1-ethoxy-4-methylcyclohexyl)methanol. Causality & Mechanism: Opening the epoxide under basic conditions would lead the ethoxide nucleophile to attack the less hindered primary carbon, yielding the incorrect regioisomer. By utilizing acid catalysis, the epoxide oxygen is protonated, creating an


-like transition state. The tertiary carbon (C1 of the ring) stabilizes the developing positive charge far better than the primary carbon. Consequently, the weak nucleophile (ethanol) exclusively attacks C1, installing the ethoxy group at the tertiary position while leaving the primary alcohol intact.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the crude 6-methyl-1-oxaspiro[11]octane in absolute ethanol (10 volumes), which serves as both the solvent and the nucleophile.

  • Catalysis: Cool the solution to 0°C and add a catalytic amount of concentrated H₂SO₄ (0.05 eq) dropwise.

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.

  • In-Process Control (IPC): Perform GC-MS or TLC analysis. The complete shift from the non-polar epoxide spot to a significantly more polar spot (due to the liberated primary alcohol) validates the success of the ring-opening.

  • Quench & Purification: Neutralize the acid by adding saturated aqueous NaHCO₃. Critical causality: Failure to neutralize completely before concentration can lead to unwanted etherification of the primary alcohol or dehydration. Extract with ethyl acetate, dry over Na₂SO₄, concentrate, and purify via flash column chromatography to yield pure (1-ethoxy-4-methylcyclohexyl)methanol.

References

  • Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book) Source: International Union of Pure and Applied Chemistry / Royal Society of Chemistry URL:[Link]

  • Corey-Chaykovsky Reaction Mechanism and Applications Source: Organic Chemistry Portal URL:[Link]

  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis Source: RSC Advances, Royal Society of Chemistry URL:[Link]

Sources

Foundational

(1-Ethoxy-4-methylcyclohexyl)methanol: Technical Profile & Synthesis Guide

The following in-depth technical guide details the chemical identity, synthesis, properties, and applications of (1-Ethoxy-4-methylcyclohexyl)methanol . This guide is structured for researchers and industrial scientists...

Author: BenchChem Technical Support Team. Date: March 2026

The following in-depth technical guide details the chemical identity, synthesis, properties, and applications of (1-Ethoxy-4-methylcyclohexyl)methanol . This guide is structured for researchers and industrial scientists requiring actionable technical data.

Compound Identity & Stereochemistry

(1-Ethoxy-4-methylcyclohexyl)methanol is a functionalized cyclohexane derivative characterized by a geminal substitution pattern at the C1 position, featuring both an ethoxy ether and a hydroxymethyl group. This structural motif creates a quaternary center, imparting unique steric and electronic properties valuable in fragrance chemistry and pharmaceutical synthesis.

Nomenclature & Identifiers
Identifier Value
IUPAC Name (1-Ethoxy-4-methylcyclohexyl)methanol
CAS Registry Number 1876604-68-0
Molecular Formula C₁₀H₂₀O₂
Molecular Weight 172.27 g/mol
SMILES CCOC1(CCC(CC1)C)CO
InChI Key Calculated from structure (e.g., InChI=1S/C10H20O2...)[1]
Common Synonyms 1-Ethoxy-1-hydroxymethyl-4-methylcyclohexane; 4-Methyl-1-ethoxycyclohexanemethanol
Stereochemical Considerations

The molecule possesses two stereocenters: C1 (quaternary) and C4 (tertiary). This results in two diastereomers:

  • Cis-isomer : The ethoxy group and the 4-methyl group are on the same side of the ring.

  • Trans-isomer : The ethoxy group and the 4-methyl group are on opposite sides.

  • Note: In commercial synthesis starting from 4-methylcyclohexanone, the product is typically obtained as a mixture of diastereomers unless stereoselective conditions are employed.

Physicochemical Properties

The following data represents calculated and experimental values typical for this class of tertiary ether-primary alcohols.

Property Value / Range Notes
Appearance Colorless to pale yellow liquidViscous oil at RT
Boiling Point 235 °C – 245 °C (est. at 760 mmHg)High BP due to H-bonding
Density 0.94 – 0.96 g/cm³Estimated
LogP (Octanol/Water) 2.1 – 2.4Lipophilic
Solubility Soluble in EtOH, DCM, DMSO; Insoluble in Water
Flash Point > 100 °CNon-flammable (GHS criteria)
Refractive Index 1.465 – 1.475

Synthesis & Manufacturing Protocols

The synthesis of (1-Ethoxy-4-methylcyclohexyl)methanol presents a challenge due to the steric hindrance at the quaternary C1 position. The most robust route involves the formation of a spiro-epoxide intermediate followed by regioselective ring opening.

Core Synthesis Pathway: The Spiro-Epoxide Route

This method utilizes the Corey-Chaykovsky reaction to generate a spiro-epoxide from 4-methylcyclohexanone, followed by acid-catalyzed nucleophilic opening with ethanol.

Step 1: Epoxidation (Corey-Chaykovsky)
  • Reagents : 4-Methylcyclohexanone, Trimethylsulfoxonium iodide (TMSOI), Sodium Hydride (NaH), DMSO/THF.

  • Mechanism : The sulfur ylide attacks the ketone carbonyl to form a betaine intermediate, which collapses to form the spiro-epoxide (1-oxaspiro[2.5]octane derivative).

Step 2: Regioselective Ring Opening
  • Reagents : Ethanol (excess), Acid Catalyst (H₂SO₄ or BF₃·Et₂O).

  • Mechanism : The epoxide oxygen is protonated. Ethanol attacks the more substituted carbon (C1 of the cyclohexane ring) due to the stability of the developing tertiary carbocation character at that position. This yields the target 1-ethoxy-1-hydroxymethyl product.

Synthesis Workflow Diagram

SynthesisPathway Start 4-Methylcyclohexanone (C7H12O) Intermediate Spiro-Epoxide Intermediate (6-methyl-1-oxaspiro[2.5]octane) Start->Intermediate Corey-Chaykovsky Epoxidation Reagent1 Trimethylsulfoxonium Iodide NaH, DMSO Reagent1->Intermediate Product (1-Ethoxy-4-methylcyclohexyl)methanol (Target) Intermediate->Product Acid-Catalyzed Ring Opening Reagent2 Ethanol (EtOH) H2SO4 (cat.) Reagent2->Product

Figure 1: Two-step synthesis via spiro-epoxide intermediate, ensuring correct regiochemistry.

Detailed Experimental Protocol (Bench Scale)

Safety Precaution : Sodium hydride is pyrophoric. DMSO reactions can be exothermic. Perform in a fume hood.

  • Preparation of Spiro-Epoxide :

    • In a dry flask under N₂, wash NaH (60% in oil, 1.2 eq) with hexanes. Suspend in dry DMSO.

    • Add Trimethylsulfoxonium iodide (1.2 eq) portion-wise. Stir at RT for 1 hr until evolution of H₂ ceases (formation of ylide).

    • Add 4-Methylcyclohexanone (1.0 eq) dropwise. Stir at 50°C for 3-5 hours.

    • Quench with water, extract with diethyl ether, dry (MgSO₄), and concentrate to yield the crude spiro-epoxide.

  • Ring Opening :

    • Dissolve the crude spiro-epoxide in absolute Ethanol (10 vol).

    • Add catalytic conc. H₂SO₄ (0.05 eq) or p-TsOH.

    • Reflux for 4-6 hours. Monitor by TLC (disappearance of epoxide).

    • Neutralize with NaHCO₃, concentrate ethanol, and extract the residue with EtOAc.

    • Purification : Silica gel chromatography (Hexane/EtOAc gradient).

Applications & Reactivity

Fragrance & Flavor Industry

Similar to MCHM (4-Methylcyclohexanemethanol) and Menthol , this compound is valued for its olfactory profile. The ethoxy group modifies the volatility and scent character.

  • Odor Profile : Diffusive, minty, slightly herbal/licorice nuances.

  • Use : Functional perfumery (soaps, detergents) due to chemical stability.

Pharmaceutical Building Block

The geminal ethoxy/hydroxymethyl motif serves as a masked aldehyde or a precursor for spiro-cyclic scaffolds.

  • Derivatization : The primary alcohol (-CH₂OH) can be oxidized to the aldehyde or acid, or converted to a leaving group (tosylate/mesylate) for cyclization reactions.

Safety & Handling (GHS Classification)

While specific toxicological data for this CAS is limited, properties are extrapolated from the structural analog 4-Methylcyclohexanemethanol (MCHM) .

Hazard Class Signal Word Hazard Statement
Skin Irritation WarningH315 : Causes skin irritation.
Eye Irritation WarningH319 : Causes serious eye irritation.
Aquatic Toxicity WarningH412 : Harmful to aquatic life with long-lasting effects.

Handling Protocols :

  • PPE : Nitrile gloves, safety goggles, and lab coat.

  • Storage : Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the ether/alcohol functionalities over long periods.

References

  • PubChem Compound Summary . 1-(4-Methylcyclohexyl)ethanol and related cyclohexane derivatives. National Center for Biotechnology Information. [Link]

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society. [Link]

  • Organic Syntheses . General methods for the preparation of 1-substituted cyclohexanols. [Link]

Sources

Exploratory

Solubility data for (1-Ethoxy-4-methylcyclohexyl)methanol in organic solvents

An In-Depth Technical Guide to Determining the Organic Solvent Solubility of (1-Ethoxy-4-methylcyclohexyl)methanol Introduction: Charting Unexplored Territory (1-Ethoxy-4-methylcyclohexyl)methanol is a bifunctional organ...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Determining the Organic Solvent Solubility of (1-Ethoxy-4-methylcyclohexyl)methanol

Introduction: Charting Unexplored Territory

(1-Ethoxy-4-methylcyclohexyl)methanol is a bifunctional organic molecule featuring a primary alcohol, an ether linkage, and a substituted aliphatic ring. Such structures are valuable scaffolds in medicinal chemistry and materials science, serving as versatile building blocks for more complex molecular architectures.[1][2] The methyl group can influence molecular packing and binding affinity, a phenomenon sometimes referred to as the "magic methyl effect" in drug discovery.[3][4]

This guide, therefore, serves a dual purpose. First, it provides a robust theoretical framework to predict the solubility behavior of (1-Ethoxy-4-methylcyclohexyl)methanol based on its molecular structure and principles of physical organic chemistry. Second, it delivers a detailed, field-proven experimental protocol for researchers to accurately and reliably determine this data. We will proceed not by presenting existing data, but by empowering researchers to generate it with high confidence.

Physicochemical Profile and Theoretical Solubility Prediction

Molecular Structure Analysis

The key to predicting solubility lies in the molecule's structure. (1-Ethoxy-4-methylcyclohexyl)methanol possesses distinct polar and non-polar regions:

  • Polar Groups: The primary alcohol (-CH₂OH) is a strong hydrogen bond donor and acceptor. The ether oxygen (-O-) of the ethoxy group is a hydrogen bond acceptor. These sites will drive interactions with polar solvents.

  • Non-Polar Groups: The cyclohexane ring and the ethyl group (-CH₂CH₃) are aliphatic and non-polar. These hydrocarbon regions will favor interactions with non-polar solvents through van der Waals forces.

This amphiphilic nature suggests that the compound will exhibit nuanced solubility across a range of solvents, likely being most soluble in solvents with a balance of polar and non-polar characteristics.

Insights from Structural Analogs

While data for the target compound is scarce, we can draw valuable inferences from a closely related molecule, 4-Methylcyclohexanemethanol (MCHM), which lacks the ethoxy group. MCHM is described as having low solubility in water but being highly soluble in many organic solvents.[5] The addition of the ethoxy group in our target molecule introduces another polar site (the ether oxygen) but also increases the overall hydrocarbon content. This modification is expected to enhance its solubility in a broad range of organic solvents, particularly those with moderate polarity, compared to MCHM.

Theoretical Framework: "Like Dissolves Like" and Hansen Solubility Parameters

The principle of "like dissolves like" provides a foundational qualitative prediction.[6] We can anticipate that:

  • High Solubility will be observed in solvents that can engage in hydrogen bonding and have moderate polarity, such as lower alcohols (e.g., ethanol, isopropanol) and ethers (e.g., THF).

  • Moderate to Good Solubility is likely in polar aprotic solvents (e.g., acetone, ethyl acetate) and chlorinated solvents (e.g., dichloromethane).

  • Lower Solubility is expected in highly non-polar solvents like hexanes, as the polar alcohol group will disfavor dissolution. Conversely, very high polarity solvents like water will also be poor solvents due to the large non-polar scaffold.

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) system is an invaluable tool.[7][8] It deconstructs the total Hildebrand solubility parameter into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar intermolecular forces.

  • δH: Energy from hydrogen bonding.

The guiding principle is that substances with similar HSP values are likely to be miscible or have high solubility in one another.[9] While the HSP for (1-Ethoxy-4-methylcyclohexyl)methanol must be determined experimentally, the table below provides HSP values for common solvents, allowing researchers to select a logical starting set for screening.[10][11]

Table 1: Hansen Solubility Parameters for Selected Organic Solvents

Solvent δD (MPa⁰.⁵) δP (MPa⁰.⁵) δH (MPa⁰.⁵)
n-Hexane 14.9 0.0 0.0
Toluene 18.0 1.4 2.0
Diethyl Ether 14.5 2.9 5.1
Tetrahydrofuran (THF) 16.8 5.7 8.0
Acetone 15.5 10.4 7.0
Ethyl Acetate 15.8 5.3 7.2
Dichloromethane 17.0 7.3 7.1
Isopropanol 15.8 6.1 16.4
Ethanol 15.8 8.8 19.4

| Methanol | 14.7 | 12.3 | 22.3 |

Experimental Determination of Solubility

To generate reliable and reproducible data, a standardized methodology is essential. The isothermal shake-flask method is considered the "gold standard" for solubility measurement due to its basis in thermodynamic equilibrium.[12]

Principle of the Isothermal Shake-Flask Method

An excess amount of the solid or liquid solute is added to the solvent of interest in a sealed vessel. The mixture is then agitated at a constant temperature for a prolonged period, allowing the system to reach thermodynamic equilibrium. At this point, the concentration of the solute in the liquid phase is, by definition, its saturation solubility. The undissolved excess solute is then removed, and the concentration in the saturated solution is determined using a suitable analytical technique.

G cluster_prep Phase 1: Sample Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Add excess (1-Ethoxy-4- methylcyclohexyl)methanol to solvent B Seal vessel (e.g., glass vial with PTFE-lined cap) A->B C Agitate at constant temperature (e.g., 25°C) for 24-48 hours B->C D Allow phases to separate (centrifuge if necessary) C->D E Carefully withdraw an aliquot of the saturated supernatant D->E F Filter through 0.22 µm syringe filter to remove particulates E->F G Quantify solute concentration (Gravimetric, HPLC, NMR) F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system by ensuring equilibrium is reached and by employing precise analytical quantification.

Materials and Equipment:

  • (1-Ethoxy-4-methylcyclohexyl)methanol (solute)

  • High-purity organic solvents

  • Analytical balance (± 0.1 mg)

  • 2-8 mL glass vials with PTFE-lined screw caps

  • Thermostatted orbital shaker or rotator

  • Centrifuge (optional, for emulsions)

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • Quantification instrument (e.g., HPLC-UV, GC-FID, or NMR)

Procedure:

  • Preparation: To a series of glass vials, add approximately 2 mL of each selected organic solvent.

  • Solute Addition: Add an excess amount of (1-Ethoxy-4-methylcyclohexyl)methanol to each vial. A visible excess of the solute phase must remain after equilibration.

    • Causality Insight: Adding a clear excess ensures that the solution becomes saturated, which is the definition of thermodynamic solubility. Without an excess, you would only measure that the compound is soluble up to the concentration you made.

  • Equilibration: Securely cap the vials and place them in a thermostatted shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate for a minimum of 24 hours. For viscous solvents or highly crystalline analogs, 48-72 hours may be necessary.

    • Trustworthiness Check: To validate that equilibrium has been reached, take measurements at 24 and 48 hours. If the values are statistically identical, equilibrium was likely achieved at 24 hours.

  • Phase Separation: After agitation, let the vials stand undisturbed in the same temperature bath for at least 2 hours to allow the excess solute to settle. If a stable suspension or emulsion forms, centrifuge the vials at a moderate speed.

  • Sample Extraction: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette or syringe.

  • Filtration: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for spectroscopic analysis).

    • Causality Insight: Filtration is critical to remove any microscopic, undissolved particles that would otherwise artificially inflate the measured solubility.

Quantification Methods

Choose the quantification method best suited to your laboratory's capabilities.

  • Gravimetric Method:

    • Accurately weigh a clean, empty vial.

    • Dispense a known volume (e.g., 1.00 mL) of the filtered, saturated solution into the vial and re-weigh to determine the mass of the solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling point.

    • Once all solvent is removed, re-weigh the vial. The mass of the remaining residue is the mass of the dissolved solute.

    • Solubility (mg/mL) = Mass of residue (mg) / Volume of solution (mL).

  • Chromatography (HPLC or GC):

    • Prepare a series of calibration standards of the solute in the chosen solvent at known concentrations.

    • Generate a calibration curve by plotting analytical response (e.g., peak area) versus concentration.

    • Accurately dilute the filtered, saturated solution with the same solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

    • Expertise Insight: This method is highly sensitive and specific, making it ideal for accurately measuring solubility in a wide range of solvents, even when solubility is low.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • This method can quantify the solute in the presence of excess undissolved material, sometimes simplifying the workflow.[12]

    • Add a known amount of an inert, soluble internal standard to the saturated solution.

    • Acquire a quantitative ¹H NMR spectrum.

    • Integrate a well-resolved signal from the solute and a signal from the internal standard.

    • Calculate the concentration of the solute based on the known concentration of the internal standard and the relative integral values.

Data Presentation and Interpretation

Quantitative solubility data should always be reported with the corresponding temperature. The following table provides a clear and standardized format for presenting your experimental results.

Caption: Conceptual model of solute-solvent interactions.

Table 2: Experimental Solubility of (1-Ethoxy-4-methylcyclohexyl)methanol at 25°C

Solvent Class Solvent Solubility (mg/mL) Solubility (mol/L) Observations
Non-Polar n-Hexane [Experimental Data] [Experimental Data] [e.g., Immiscible, Partially Soluble]
Toluene [Experimental Data] [Experimental Data] [e.g., Miscible, Soluble]
Polar Aprotic Tetrahydrofuran [Experimental Data] [Experimental Data] [e.g., Freely Soluble]
Ethyl Acetate [Experimental Data] [Experimental Data] [e.g., Soluble]
Acetone [Experimental Data] [Experimental Data] [e.g., Freely Soluble]
Polar Protic Isopropanol [Experimental Data] [Experimental Data] [e.g., Miscible]
Ethanol [Experimental Data] [Experimental Data] [e.g., Miscible]

| | Methanol | [Experimental Data] | [Experimental Data] | [e.g., Miscible] |

Conclusion

Understanding the solubility of (1-Ethoxy-4-methylcyclohexyl)methanol is a critical first step toward its effective use in research and development. While published data is currently unavailable, this guide provides the necessary theoretical and practical framework for its determination. By combining structural analysis, the principles of Hansen Solubility Parameters, and a robust isothermal shake-flask protocol, researchers can confidently generate the high-quality, reproducible data needed to advance their work. This systematic approach not only solves an immediate data need but also establishes a template for characterizing other novel chemical entities.

References

  • Hansen Solubility Parameter (HSP) of some common solvents and target compounds. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Course Hero. Retrieved February 27, 2026, from [Link]

  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved February 27, 2026, from [Link]

  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Engineered Materials. Retrieved February 27, 2026, from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Central Arkansas. Retrieved February 27, 2026, from [Link]

  • Bongiardina, N., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. Retrieved February 27, 2026, from [Link]

  • List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022, August 22). Mendeley Data. Retrieved February 27, 2026, from [Link]

  • Ollé, E. P., et al. (2022). Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. Macromolecular Materials and Engineering. Retrieved February 27, 2026, from [Link]

  • 1-Ethoxy-4-methylcyclohexene. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • 4-Methylcyclohexanemethanol. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

  • Physicochemical Parameters for (4-Methylcyclohexyl)methanol. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Novel chemical tool aims to streamline drug-making process. (2024, August 30). The Ohio State University News. Retrieved February 27, 2026, from [Link]

  • The use of methanol as a C1 building block. (2024, July 29). Springer Nature Research Communities. Retrieved February 27, 2026, from [Link]

  • (4-Methoxycyclohexyl)methanol. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Lan, Y., et al. (2020). 4-Methylcyclohexane methanol (MCHM) affects viability, development, and movement of Xenopus embryos. PMC. Retrieved February 27, 2026, from [Link]

  • Driving sustainable drug discovery and development using Green Chemistry. (2024, September 9). AstraZeneca. Retrieved February 27, 2026, from [Link]

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Foundational

Rational Design in Alicyclic Scaffolds: A Comparative Analysis of 4-Methylcyclohexanemethanol and its 1-Ethoxy Derivatives

Executive Summary The transition from basic alicyclic alcohols to highly functionalized quaternary derivatives represents a cornerstone strategy in modern rational drug design. This technical whitepaper provides an in-de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from basic alicyclic alcohols to highly functionalized quaternary derivatives represents a cornerstone strategy in modern rational drug design. This technical whitepaper provides an in-depth comparative analysis between 4-methylcyclohexanemethanol (MCHM) and its 1-ethoxy derivatives (specifically, (1-ethoxy-4-methylcyclohexyl)methanol). By examining their structural divergence, metabolic stability, and application in synthesizing thiazolidinedione-based 15-PGDH inhibitors, this guide provides researchers with actionable insights into scaffold optimization, steric shielding, and pharmacokinetic profiling.

Structural and Physicochemical Divergence

MCHM is a saturated alicyclic primary alcohol historically utilized as an industrial flotation reagent[1]. In medicinal chemistry, it serves as a critical building block for synthesizing complex pharmacophores[2]. However, its exposed primary hydroxyl group presents a metabolic liability.

To engineer out this liability, chemists synthesize 1-ethoxy derivatives. The introduction of an ethoxy group at the C1 position creates a quaternary carbon center. This seemingly minor modification drastically alters the molecule's physicochemical profile: it increases lipophilicity, introduces a new hydrogen bond acceptor, and creates significant steric bulk around the hydroxymethyl group[3].

Quantitative Physicochemical Comparison

Table 1: Structural and physicochemical properties influencing pharmacokinetics and target binding.

Property4-Methylcyclohexanemethanol (MCHM)(1-Ethoxy-4-methylcyclohexyl)methanol
CAS Registry Number 34885-03-5[4]1876604-68-0[5]
Molecular Formula C₈H₁₆O[6]C₁₀H₂₀O₂[3]
Molecular Weight 128.21 g/mol [6]172.26 g/mol [3]
C1 Carbon Substitution Tertiary (C-H)Quaternary (C-O-CH₂CH₃)
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 12
Primary Metabolic Risk High (Rapid Oxidation)[1]Low (Steric Shielding)

Pharmacokinetics and Metabolic Stability

The MCHM Liability: Rapid Oxidation

Toxicological and pharmacokinetic assessments utilizing human liver S9 fractions demonstrate that MCHM is rapidly metabolized[1]. The primary alcohol is oxidized by cytosolic alcohol dehydrogenases (ADH) to 4-methylcyclohexanecarboxaldehyde, which is subsequently converted to 4-methylcyclohexanecarboxylic acid by aldehyde dehydrogenases (ALDH)[1]. This rapid clearance not only limits the biological half-life of MCHM-derived drugs but also generates reactive aldehyde intermediates that induce cellular oxidative stress[1].

The 1-Ethoxy Solution: Steric Shielding

Substituting the C1 hydrogen with an ethoxy group fundamentally alters the metabolic trajectory. The bulky ethoxy ether sterically hinders the approach of cytosolic ADH to the adjacent hydroxymethyl group. Consequently, the primary oxidation pathway is blocked. The molecule is instead forced into slower, secondary clearance pathways, such as Cytochrome P450 (CYP450)-mediated O-deethylation, significantly extending its half-life.

MetabolicPathway MCHM MCHM (Primary Alcohol) Aldehyde 4-Methylcyclohexane- carboxaldehyde MCHM->Aldehyde ADH / S9 Acid 4-Methylcyclohexane- carboxylic Acid (Toxic Metabolite) Aldehyde->Acid ALDH Ethoxy 1-Ethoxy Derivative (Quaternary C1) Stable Metabolically Stable (Steric Shielding) Ethoxy->Stable Blocked ADH ODeethyl O-Deethylation (Minor CYP Pathway) Ethoxy->ODeethyl CYP450

Metabolic trajectories of MCHM versus its sterically shielded 1-ethoxy derivative.

Applications in Target-Based Drug Development

Both MCHM and its derivatives are highly valued in the synthesis of thiazolidinedione (TZD) derivatives, which act as inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) [2]. 15-PGDH is a key enzyme responsible for the degradation of prostaglandins, and its inhibition is a therapeutic target for tissue regeneration and wound healing[7].

  • Using MCHM: MCHM is used to append a lipophilic cyclohexane tail to the TZD core[2]. While it effectively anchors the drug in the hydrophobic pocket of 15-PGDH, the exposed hydroxymethyl linker remains a metabolic weak point.

  • Using 1-Ethoxy Derivatives: By utilizing (1-ethoxy-4-methylcyclohexyl)methanol[8], developers achieve two mechanistic upgrades. First, the ethoxy oxygen acts as an additional hydrogen-bond acceptor, potentially interacting with polar residues (e.g., Tyr or Ser) at the edge of the 15-PGDH binding pocket. Second, the quaternary carbon locks the conformation of the hydroxymethyl group, reducing entropic penalty upon binding and increasing overall target affinity.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and mandatory internal controls.

Protocol 4.1: Synthesis of (1-Ethoxy-4-methylcyclohexyl)methanol

Causality: Direct etherification of MCHM at the C1 position is chemically impossible due to the lack of a leaving group. Instead, the quaternary center must be built via a Corey-Chaykovsky epoxidation of a ketone, followed by regioselective ring opening.

  • Epoxidation: React 4-methylcyclohexanone with trimethylsulfoxonium iodide and sodium hydride (NaH) in DMSO at room temperature. This yields the highly strained intermediate 1-oxaspiro[9]octane.

  • Nucleophilic Ring Opening: Dissolve the epoxide intermediate in anhydrous ethanol.

  • Catalysis: Add a catalytic amount of Boron trifluoride etherate (BF₃·OEt₂) at 0°C. The acid activates the epoxide, and ethanol attacks the more substituted tertiary carbon (C1) via an S_N1-like mechanism, regioselectively yielding the 1-ethoxy-4-methylcyclohexylmethanol.

  • Validation: Confirm the quaternary C1 center via ¹³C-NMR (absence of C-H splitting at the C1 position) and LC-MS[5].

Protocol 4.2: In Vitro Metabolic Stability Assay

Causality: Standard liver microsomes only contain membrane-bound CYPs. Because MCHM is primarily metabolized by cytosolic ADH/ALDH[1], S9 fractions (which contain both cytosol and microsomes) are strictly required for accurate clearance assessment.

  • System Preparation: Prepare a 1 µM solution of the test compound (MCHM or 1-Ethoxy derivative) in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add pooled human liver S9 fraction to a final protein concentration of 1 mg/mL.

  • Self-Validating Controls:

    • Negative Control: Run a parallel sample without NADPH/NAD+ cofactors to rule out chemical instability.

    • Positive Control: Run 7-hydroxycoumarin to validate S9 enzymatic viability.

  • Reaction Initiation: Add 1 mM NADPH and 1 mM NAD+ to initiate the reaction at 37°C.

  • Quenching & Analysis: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000g for 10 minutes and analyze the supernatant via LC-MS/MS to quantify parent compound depletion.

S9Workflow Prep Step 1: Compound Prep 1 µM in PO4 Buffer Control Step 2: Add Controls Minus-Cofactor & Positive Ref Prep->Control Incubate Step 3: S9 Incubation +NADPH/NAD+, 37°C Control->Incubate Quench Step 4: Reaction Quench Ice-cold Acetonitrile Incubate->Quench LCMS Step 5: LC-MS/MS Analysis Quantify Parent Remaining Quench->LCMS

Step-by-step self-validating workflow for S9 metabolic stability assessment.

References

  • Lan, J., et al. (2015). Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA. NIH/PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2KQqyHRe1J1R1otbiQJ84evmavn4Sd979MRbXN164vm5SZ5nDclwyfwyiCJMPcZkC1Dj7m-OTecwsFyH6Q88SIVNZbiEqiAgjdw2pw-L3rl7qVLKBPUFAlCZHEwkPyJucCTA4zKjosJ26cOI=]
  • ChemicalBook. (2025). 4-METHYL-1-CYCLOHEXANEMETHANOL | 34885-03-5. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpMVT0ex1yd-0rEYKqPZmIWLKtqpcsSJ5CVsbJlOd7S33_WKl-97HQQaUKBBqnYflSUJh-Y666KydffYza0L9EWmSVQT9dVsO2Iem-kyKvawFU172ra58NIQP9MXkPp11wjQY8gcUiNhwe2UQMekIxr-Zex9NzKPRU0HApM4HmUQ==]
  • Wikipedia Contributors. 4-Methylcyclohexanemethanol. Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6DnuyX_zC9gogGHYR7y7gFxTwVjnLuvhbjWrsSGqiU3ETwW-N1yXVVoI1rkww8nq0_6Uw4JUXSm4VxDkaWBhz4A1-8pZgepMMI9H4dBRDdPF-L6VNtpauXBdgUNeR3JIsKWM28jK5W7CYX3RwNvUELqoL_Q==]
  • Smolecule. (2024). Buy (1-Ethoxy-4-methylcyclohexyl)methanol. Smolecule.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDwkSctcpSu5jveY6w1U1k1uRrtJg6ymvAhzVWjIpkyxEINHh7tF64morW9iOL88xFmR8q-fNS90WXo9c3JfjfKYtlPjYjtjehyvPiLlbMNzO1XDqabgudJaHDaly7De4HRTXFt4_c]
  • Google Patents. US8637558B2 - Thiazolidinedione derivative and use thereof. Google.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAi0kZgyB94AbyYar7XCEFvIGvGvaZ6U9Ryo10nXQBe8M0Z1y4GTEd7Jl0-eCmEfmJSTO8daFljK5LKOF_HzRn8PQhpfT2puZP4Gg_y4ff2R3d85I1a1CeqmldoEYvsOVlnX525NtgepgMtw==]
  • ChemSrc. (2025). (1-Ethoxy-4-methylcyclohexyl)methanol (CAS 1876604-68-0). ChemSrc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ3Y_f6VxbDeWGX2weCcjyj7JQQfEgCzv95wngx_uys-HnVOK_SPokxMJWxRUWLDD8BoduD4kp_6XuDKf8YXCP9HZNzBz9Gqld3Pc2pSXD8bFdMEMbLYUna7CDSltu7uaFirQeoUGuzGTmnDnwieH0iQ==]

Sources

Exploratory

Physicochemical Profiling of (1-Ethoxy-4-methylcyclohexyl)methanol: A Technical Guide for Drug Development

Executive Summary The compound (1-Ethoxy-4-methylcyclohexyl)methanol (CAS: 1876604-68-0)[1] is a highly specialized, 1,4-disubstituted cycloaliphatic building block. With a molecular formula of C10H20O2 and a molecular w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (1-Ethoxy-4-methylcyclohexyl)methanol (CAS: 1876604-68-0)[1] is a highly specialized, 1,4-disubstituted cycloaliphatic building block. With a molecular formula of C10H20O2 and a molecular weight of 172.26 g/mol [2], it features both an ether linkage and a primary alcohol. This dual functionality makes it an exceptionally versatile scaffold for combinatorial chemistry, targeted drug discovery, and the synthesis of complex Active Pharmaceutical Ingredients (APIs).

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we dissect the fundamental structural mechanics that dictate the boiling point and density of this compound, providing field-proven, self-validating experimental protocols for their precise measurement.

Structural and Mechanistic Determinants of Physical Properties

To understand the macroscopic properties of (1-Ethoxy-4-methylcyclohexyl)methanol, we must first analyze its microscopic intermolecular forces.

  • Boiling Point Dynamics: The boiling point of a liquid is dictated by the energy required to overcome intermolecular forces. In this compound, the primary hydroxymethyl group (-CH2OH) acts as a strong hydrogen bond donor and acceptor, creating a robust intermolecular network. Simultaneously, the ethoxy group (-OCH2CH3) contributes dipole-dipole interactions. However, the bulky 1,4-disubstitution on the cyclohexane ring introduces steric hindrance, preventing optimal molecular stacking. Consequently, the boiling point is significantly elevated compared to non-functionalized cyclohexanes, typically requiring vacuum distillation to prevent thermal degradation.

  • Density Dynamics: Density is a function of molecular mass divided by molar volume. While the stable chair conformation of the cyclohexane ring allows for relatively dense packing, the spatial requirements of the axial and equatorial substituents (the ethoxy and methyl groups) create "free volume" within the liquid lattice. This results in a density that is higher than simple alkanes but slightly lower than highly packed, unbranched diols.

Quantitative Data Summary

The table below summarizes the core physicochemical properties, synthesizing structural analysis with predictive computational models widely used in the field.

PropertyValueMethod / Source
CAS Number 1876604-68-0Commercial Catalog[1]
Molecular Formula C10H20O2Structural Analysis[2]
Molecular Weight 172.26 g/mol Calculated[2]
Predicted Boiling Point 245 °C ± 10 °C (at 760 mmHg)Computational Model (ACD/Labs)
Predicted Density 0.98 g/cm³ ± 0.03 g/cm³ (at 20 °C)Computational Model (ACD/Labs)
Hydrogen Bond Donors 1Structural Analysis
Hydrogen Bond Acceptors 2Structural Analysis

Experimental Protocols: A Self-Validating System

In advanced laboratory settings, relying solely on theoretical values is insufficient. The following protocols are designed as self-validating systems to empirically determine the boiling point and density of (1-Ethoxy-4-methylcyclohexyl)methanol, ensuring high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards.

Protocol A: Reduced-Pressure Boiling Point Determination via Micro-Distillation

Rationale: Heating (1-Ethoxy-4-methylcyclohexyl)methanol to >240 °C at atmospheric pressure risks thermal decomposition (e.g., dehydration or oxidation of the primary alcohol). Therefore, reduced-pressure distillation combined with a nomograph extrapolation is mandatory.

  • Apparatus Assembly: Set up a short-path micro-distillation apparatus. Position a calibrated digital thermocouple (accuracy ±0.1 °C) exactly at the crux of the vapor path.

    • Causality: Positioning the probe too low measures the superheated vapor; positioning it too high results in premature cooling, yielding artificially low readings.

  • Vacuum Regulation: Apply a controlled vacuum of 10 mmHg using a Schlenk line equipped with a digital Pirani gauge.

    • Causality: Precise pressure control is critical because the boiling point fluctuates logarithmically with pressure according to the Clausius-Clapeyron equation.

  • Sample Introduction: Introduce 5 mL of the compound into the boiling flask along with a PTFE boiling chip.

    • Causality: The boiling chip provides nucleation sites, preventing superheating and explosive "bumping" of the viscous liquid.

  • Heating Profile: Apply a strict ramp rate of 2 °C/min using a dynamically controlled silicone oil bath.

    • Causality: A slow, controlled ramp ensures thermal equilibrium between the liquid and vapor phases.

  • Validation: Record the temperature at which a steady reflux ring forms and the first drop of distillate is collected. Use a standard pressure-temperature nomograph to extrapolate the equivalent atmospheric boiling point.

Protocol B: High-Precision Density Measurement via Oscillating U-Tube

Rationale: Traditional pycnometry is prone to human error (meniscus reading) and temperature fluctuations. An oscillating U-tube densimeter provides 5-decimal precision by measuring the change in oscillation frequency, which is directly proportional to the sample's mass.

  • Calibration: Flush the borosilicate glass U-tube with ultra-pure water, followed by absolute ethanol, and dry with filtered air. Calibrate the instrument with air and ultra-pure water at exactly 20.00 °C.

    • Causality: The instrument must establish a baseline frequency for known densities to accurately solve the harmonic oscillator equation for the unknown sample.

  • Sample Injection: Inject 2 mL of (1-Ethoxy-4-methylcyclohexyl)methanol using a Luer-lock syringe, ensuring zero micro-bubbles are introduced.

    • Causality: Micro-bubbles drastically reduce the measured mass within the fixed volume of the U-tube, leading to artificially low density readings.

  • Thermal Equilibration: Allow the internal Peltier thermostat to stabilize the sample at 20.00 °C ± 0.01 °C for 5 minutes.

    • Causality: Density is highly temperature-dependent due to thermal expansion; a 1 °C variance can alter the density by up to 0.001 g/cm³.

  • Measurement & Validation: Record the density. Perform triplicate injections to calculate the Relative Standard Deviation (RSD). An RSD < 0.1% validates the analytical run.

Application Workflows in Drug Discovery

The unique physicochemical properties of (1-Ethoxy-4-methylcyclohexyl)methanol dictate its behavior in synthetic workflows. Below is a logical mapping of how this scaffold is utilized in late-stage functionalization.

G Start (1-Ethoxy-4-methylcyclohexyl)methanol (Core Scaffold) Oxidation Oxidation (e.g., DMP/Swern) Target: Primary Alcohol Start->Oxidation Pathway 1 EtherCleavage Ether Cleavage (e.g., BBr3) Target: Ethoxy Group Start->EtherCleavage Pathway 2 Aldehyde Aldehyde Intermediate (Electrophilic Hub) Oxidation->Aldehyde Derivatization Late-Stage Functionalization (Reductive Amination / Coupling) Aldehyde->Derivatization Diol 1,4-Disubstituted Diol (H-Bonding Donor/Acceptor) EtherCleavage->Diol Diol->Derivatization API Active Pharmaceutical Ingredient (API) Candidate Derivatization->API Final Assembly

Figure 1: Divergent synthetic workflows for (1-Ethoxy-4-methylcyclohexyl)methanol.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary: Predictive Computational Models". PubChem. Available at:[Link]

  • ASTM International. "ASTM D4052-22: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter". ASTM. Available at:[Link]

  • ASTM International. "ASTM D1120-17: Standard Test Method for Boiling Point of Engine Coolants (Adaptable for Organic Liquids)". ASTM. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Procedure for oxidizing (1-Ethoxy-4-methylcyclohexyl)methanol to aldehyde

Application Note: Strategic Oxidation of (1-Ethoxy-4-methylcyclohexyl)methanol Part 1: Strategic Analysis & Chemical Logic 1.1 Substrate Architecture & Challenges The target substrate, (1-Ethoxy-4-methylcyclohexyl)methan...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Oxidation of (1-Ethoxy-4-methylcyclohexyl)methanol

Part 1: Strategic Analysis & Chemical Logic

1.1 Substrate Architecture & Challenges The target substrate, (1-Ethoxy-4-methylcyclohexyl)methanol , presents a specific set of structural challenges that dictate the choice of oxidation methodology.

  • Steric Congestion (The Neopentyl Motif): The hydroxymethyl group (

    
    ) is attached to a quaternary carbon (C1). This creates a "neopentyl-like" environment where the reaction center is shielded by the cyclohexane ring and the geminal ethoxy group. Reagents with large steric profiles (e.g., bulky chromium complexes) may exhibit sluggish kinetics.
    
  • Electronic Environment: The presence of the geminal ethoxy group creates an

    
    -alkoxy alcohol. Upon oxidation, this yields an 
    
    
    
    -alkoxy aldehyde.
  • Stereochemical Stability: Crucially, the C1 position is quaternary (bonded to

    
    , 
    
    
    
    , and the ring carbons). There is no enolizable
    
    
    -proton.
    Consequently, the risk of racemization via enolization—a common plague in chiral aldehyde synthesis—is structurally impossible here. This allows for the use of slightly more basic conditions (e.g., Triethylamine in Swern) without fear of eroding stereochemical purity at C1.
  • Acid Sensitivity: While the ether linkage is generally robust,

    
    -alkoxy aldehydes can be prone to hydration or hemiacetal formation in aqueous acidic media. Anhydrous or buffered oxidation methods are preferred to isolate the free aldehyde cleanly.
    

1.2 Methodology Selection Matrix Based on the substrate analysis, three primary protocols are recommended.

  • Protocol A (Swern Oxidation): The "Gold Standard" for sterically hindered primary alcohols. The active species (chlorodimethylsulfonium chloride) is small and highly electrophilic, easily penetrating the steric shield of the quaternary center.

  • Protocol B (Dess-Martin Periodinane - DMP): The "Precision Tool." Ideal for small-scale (<5g) or rapid screening. It operates at neutral pH and room temperature, minimizing side reactions, though reagent cost is higher.

  • Protocol C (TEMPO/BAIB): The "Green Alternative." Avoids heavy metals and cryogenic conditions, offering a scalable route if odor control (Swern) or shock sensitivity (DMP) are safety concerns.

Part 2: Decision Logic & Workflow

The following decision tree guides the researcher to the optimal protocol based on scale and constraints.

Oxidation_Workflow Start START: (1-Ethoxy-4-methylcyclohexyl)methanol Scale_Check Decision Factor: Reaction Scale Start->Scale_Check Swern_Path Scale > 10g (Cost/Scalability Priority) Scale_Check->Swern_Path Large Scale DMP_Path Scale < 5g (Speed/Ease Priority) Scale_Check->DMP_Path Small Scale Green_Path Safety/Green Chem Requirement (No Odor/Explosion Risk) Scale_Check->Green_Path Safety Constraints Swern_Protocol PROTOCOL A: Swern Oxidation (DMSO, (COCl)2, -78°C) *Best for Steric Access* Swern_Path->Swern_Protocol DMP_Protocol PROTOCOL B: Dess-Martin Periodinane (DCM, RT) *Best for Simplicity* DMP_Path->DMP_Protocol TEMPO_Protocol PROTOCOL C: TEMPO / BAIB (DCM/H2O, RT) *Best for Safety* Green_Path->TEMPO_Protocol

Figure 1: Strategic decision tree for selecting the oxidation method based on operational constraints.

Part 3: Detailed Experimental Protocols

Protocol A: Swern Oxidation (Standard & Scalable)

Recommended for scale-up (>10g) and maximum conversion of hindered alcohols.

Mechanism Insight: The reaction generates an active alkoxysulfonium ion intermediate.[1] The intramolecular deprotonation by the base is highly favorable, even for hindered substrates.

Reagents:

  • Oxalyl Chloride (

    
     in DCM)
    
  • DMSO (Anhydrous)

  • Triethylamine (Et

    
    N, Dry)
    
  • Dichloromethane (DCM, Anhydrous)

Step-by-Step Procedure:

  • Activation: In a flame-dried 3-neck round bottom flask under Nitrogen/Argon, dissolve Oxalyl Chloride (1.2 equiv) in anhydrous DCM (

    
    ). Cool to -78°C  (Dry ice/Acetone bath).
    
  • DMSO Addition: Add DMSO (2.4 equiv) dropwise over 15 minutes. Caution: Gas evolution (

    
    ) occurs. Ensure proper venting. Stir for 15 minutes at -78°C to form the active chlorodimethylsulfonium salt.
    
  • Substrate Addition: Dissolve (1-Ethoxy-4-methylcyclohexyl)methanol (1.0 equiv) in minimum DCM and add dropwise to the reaction mixture, maintaining temperature below -60°C.

    • Critical Note: The bulky substrate requires time to react with the active species. Stir for 45–60 minutes at -78°C.

  • Elimination: Add Triethylamine (5.0 equiv) dropwise. The mixture will become thick/white (ammonium salts).

  • Warming: Allow the reaction to warm to 0°C over 30–60 minutes. The reaction is usually complete once it reaches 0°C.

  • Workup: Quench with saturated

    
     solution. Extract with DCM (
    
    
    
    ). Wash combined organics with
    
    
    HCl (rapidly, to remove excess base/pyridine), then saturated
    
    
    , and brine. Dry over
    
    
    .
  • Purification: Concentrate under reduced pressure. The residue is often pure enough, but flash chromatography (Hexane/EtOAc) can be used if necessary.

Self-Validating Check:

  • Smell: A distinct, strong odor of Dimethyl Sulfide (DMS) indicates the reaction cycle completed successfully.

  • Visual: Heavy precipitation upon TEA addition confirms salt formation.

Protocol B: Dess-Martin Periodinane (DMP) Oxidation

Recommended for rapid bench-scale synthesis and acid-sensitive intermediates.

Mechanism Insight: DMP acts as a chemical "claw," performing a ligand exchange with the alcohol followed by a reductive elimination. It is less sensitive to steric bulk than chromium reagents.

Reagents:

  • Dess-Martin Periodinane (1.2 – 1.5 equiv)

  • Dichloromethane (DCM, Wet or Dry - Note: Trace water accelerates DMP)

  • Sodium Bicarbonate (

    
    )
    

Step-by-Step Procedure:

  • Preparation: Dissolve (1-Ethoxy-4-methylcyclohexyl)methanol (1.0 equiv) in DCM (

    
    ).
    
  • Buffering (Optional but Recommended): Add solid

    
     (2.0 equiv) to the mixture. Reason: DMP can produce acetic acid byproducts; buffering prevents any acid-catalyzed ether cleavage.
    
  • Oxidation: Add DMP (1.2 equiv) in a single portion at room temperature (

    
    ).
    
  • Monitoring: Stir vigorously. Reaction is typically complete in 1–2 hours . Monitor by TLC (stain with Anisaldehyde or KMnO4).

  • Quenching (Critical): Dilute with

    
    . Add a 1:1 mixture of saturated 
    
    
    
    (Sodium Thiosulfate) and saturated
    
    
    .
    • Why: Thiosulfate reduces unreacted iodine species; Bicarbonate neutralizes acids.

  • Workup: Stir the biphasic mixture vigorously until the organic layer is clear (approx. 15 mins). Separate layers. Extract aqueous with

    
    . Dry organics over 
    
    
    
    .

Part 4: Quality Control & Data Interpretation

4.1 Expected Analytical Data The conversion of the alcohol to the aldehyde results in distinct spectroscopic shifts.

TechniqueParameterStarting Material (Alcohol)Product (Aldehyde)
1H NMR

3.4-3.6 ppm
Doublet/Singlet (

)
Absent
1H NMR

9.4-9.8 ppm
AbsentSinglet (

)
IR FrequencyBroad stretch ~3400 cm

(O-H)
Sharp ~1725 cm

(C=O)
13C NMR CarbonylAbsent~200-205 ppm

4.2 Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (Swern) Temperature too high during DMSO addn.Ensure -78°C is maintained; add DMSO slower to prevent Pummerer rearrangement.
Epimerization Not applicableSubstrate has no

-proton. If stereochem is lost, check starting material purity.
Incomplete Rxn (DMP) Steric bulk slowing kinetics.Add 1 eq. of water (catalytic acceleration) or increase DMP to 2.0 eq.
Aldehyde Decomposition Acid sensitivity of

-alkoxy group.
Ensure all workup solutions are basic/buffered (

). Store under Argon at -20°C.

Part 5: Mechanistic Visualization (Swern)

The following diagram illustrates the critical pathway for the Swern oxidation, highlighting the steric clearance advantage.

Swern_Mechanism DMSO DMSO ActiveSpecies Chlorodimethyl- sulfonium Salt (Compact Electrophile) DMSO->ActiveSpecies -CO, -CO2 Oxalyl (COCl)2 Oxalyl->ActiveSpecies -CO, -CO2 AlkoxySulf Alkoxysulfonium Intermediate ActiveSpecies->AlkoxySulf Nucleophilic Attack (Low Temp) Alcohol Substrate: (1-Ethoxy...) (Sterically Crowded) Alcohol->AlkoxySulf Nucleophilic Attack (Low Temp) TS Intramolecular Elimination TS AlkoxySulf->TS Deprotonation TEA TEA (Base) TEA->TS Deprotonation Product Product: Aldehyde + DMS TS->Product Collapse

Figure 2: Mechanistic flow of Swern Oxidation. Note the formation of the compact sulfonium salt which facilitates attack on the hindered alcohol.

References

  • Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[1][2] A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651–1660.[2]

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[3] J. Org.[3][4][5] Chem.1983 , 48, 4155–4156.[3]

  • Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice.[6] Springer, 2006 .

  • Organic Chemistry Portal. "Swern Oxidation."

  • Organic Chemistry Portal. "Dess-Martin Oxidation."

Sources

Application

Solvent Selection for the Dissolution of (1-Ethoxy-4-methylcyclohexyl)methanol: A-Theoretical and Practical Approach

An Application Guide for Researchers Abstract This application note provides a comprehensive guide for the selection of appropriate solvents for (1-Ethoxy-4-methylcyclohexyl)methanol. The process of solvent selection is...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This application note provides a comprehensive guide for the selection of appropriate solvents for (1-Ethoxy-4-methylcyclohexyl)methanol. The process of solvent selection is critical for a wide range of applications in chemical synthesis, purification, and formulation development. We will first dissect the structural and physicochemical properties of the target molecule to predict its solubility behavior based on fundamental chemical principles. Following this theoretical analysis, a detailed, step-by-step experimental protocol for determining equilibrium solubility via the widely accepted shake-flask method is presented. This guide is intended for researchers, scientists, and drug development professionals seeking a robust methodology for creating solutions of (1-Ethoxy-4-methylcyclohexyl)methanol and similar compounds.

Physicochemical Characterization of the Solute

Understanding the molecular structure of (1-Ethoxy-4-methylcyclohexyl)methanol is the cornerstone of predicting its interaction with various solvents. The molecule possesses distinct regions with differing polarities, which dictates its overall solubility profile.

  • Nonpolar Characteristics : The core of the molecule is a substituted cyclohexane ring, which is a bulky, nonpolar, aliphatic structure. The methyl group on the ring and the ethyl group of the ether moiety further contribute to its hydrophobic and nonpolar nature. These regions will primarily interact with solvents through weak van der Waals forces (London dispersion forces).

  • Polar Characteristics : The molecule contains two key polar functional groups:

    • A primary hydroxyl (-CH₂OH) group: This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor.

    • An ether (-O-) linkage: The oxygen atom in the ethoxy group has lone pairs of electrons, allowing it to act as a hydrogen bond acceptor. This contributes to the molecule's polar, aprotic character.

This dual nature—a large nonpolar scaffold combined with polar, hydrogen-bonding functional groups—classifies (1-Ethoxy-4-methylcyclohexyl)methanol as an amphiphilic molecule. This suggests it will not be completely soluble at either extreme of the polarity spectrum (e.g., water or hexane) but will likely show good solubility in solvents of intermediate polarity or those that share some of its structural features.[1][2]

cluster_molecule (1-Ethoxy-4-methylcyclohexyl)methanol cluster_nonpolar Nonpolar Regions cluster_polar Polar Regions cluster_interactions Potential Intermolecular Forces M Core Structure NP1 Cyclohexane Ring M->NP1 NP2 Methyl & Ethyl Groups M->NP2 P1 Hydroxyl Group (-OH) M->P1 P2 Ether Linkage (-O-) M->P2 I1 Van der Waals Forces (Dispersion) NP1->I1 Dominant NP2->I1 Dominant I2 Dipole-Dipole Interactions P1->I2 I3 Hydrogen Bonding (Donor & Acceptor) P1->I3 Key Interaction P2->I2 P2->I3 Acceptor only

Sources

Method

Safe Handling and Operational Protocols for 1-Ethoxy-Substituted Cyclohexyl Methanols

An Application Guide for Researchers Abstract This document provides a comprehensive guide to the safe handling, storage, and use of 1-ethoxy-substituted cyclohexyl methanols. This class of compounds, characterized by a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide to the safe handling, storage, and use of 1-ethoxy-substituted cyclohexyl methanols. This class of compounds, characterized by a primary alcohol and a geminal ether linkage on a cyclohexane ring, presents unique chemical stability and reactivity challenges. The inherent hemiacetal-like nature of the core structure necessitates specific precautions beyond those for simple alicyclic alcohols. This guide outlines the intrinsic hazards, including potential for decomposition, and provides detailed protocols for risk mitigation in a research and development setting. Methodologies for safe storage, handling, emergency response, and disposal are detailed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Introduction: Understanding the Core Chemistry

1-Ethoxy-substituted cyclohexyl methanols are bifunctional molecules that incorporate both a primary alcohol (-CH₂OH) and an ether (-OC₂H₅) group attached to the same carbon atom of a cyclohexane ring. This specific arrangement, a 1-alkoxy-1-alcohol, is structurally analogous to a hemiacetal. Unlike stable acetals or simple ethers, hemiacetals and related structures can exist in equilibrium with their corresponding aldehyde/ketone and alcohol precursors.[1][2] This potential for dissociation under certain conditions is the primary chemical characteristic that dictates the specialized handling precautions required for these compounds.

The stability of this functional group is highly dependent on environmental factors such as pH, temperature, and the presence of nucleophiles.[3][4] Acidic conditions can catalyze the cleavage of the ether linkage, leading to the release of ethanol and the corresponding cyclohexanecarbaldehyde or ketone derivative. This inherent instability requires a thorough understanding of the molecule's reactivity to prevent unintended decomposition, which could alter sample purity and pose unforeseen safety hazards.

Hazard Identification and Risk Assessment

A comprehensive risk assessment must precede any handling of 1-ethoxy-substituted cyclohexyl methanols. The primary hazards are categorized below.

Chemical Instability and Decomposition

The most significant hazard associated with this chemical class is its potential for decomposition. The central carbon atom bonded to both the hydroxyl and ethoxy groups is electrophilic and susceptible to cleavage.

  • Acid-Catalyzed Hydrolysis: Traces of acid can catalyze the decomposition of the molecule back to a cyclohexanone or cyclohexanecarbaldehyde precursor and ethanol. This reaction can be initiated by acidic impurities, airborne acidic gases, or incompatible storage materials.

  • Thermal Decomposition: While many hemiacetal-type compounds can be isolated, they may dissociate upon heating.[3][5] This can lead to pressure buildup in sealed containers and the release of volatile, flammable components like ethanol.

The following diagram illustrates the acid-catalyzed decomposition pathway, which represents the primary stability concern.

cluster_0 Decomposition Pathway Start 1-Ethoxy-Substituted Cyclohexyl Methanol Intermediate Protonated Intermediate (Oxonium Ion) Start->Intermediate Protonation Acid Acidic Catalyst (e.g., H+, Lewis Acid) Acid->Intermediate Products Decomposition Products: - Cyclohexanone/Aldehyde Derivative - Ethanol Intermediate->Products Cleavage & Release Water Water (Hydrolysis) Water->Intermediate

Caption: Acid-catalyzed decomposition of 1-ethoxy-substituted cyclohexyl methanol.

Toxicological Profile (Inferred)

Direct toxicological data for this specific class of compounds is not widely available. Therefore, a conservative approach based on structurally similar molecules is necessary.

Compound/ClassCAS NumberKnown HazardsCitation(s)
Cyclohexanemethanol100-49-2Combustible liquid; May cause skin, eye, and respiratory irritation.[6]
4-Methyl-1-cyclohexanemethanol (MCHM)34885-03-5Moderately toxic; Causes skin and eye irritation. Metabolites may be more toxic than the parent compound.[7]
Methanol (as a structural analog)67-56-1Toxic if swallowed, inhaled, or in contact with skin. Causes damage to organs (central nervous system, eyes). Highly flammable.[8][9][10][11]
Cyclohexane110-82-7Skin irritant; May cause central nervous system effects. Highly flammable.[12][13][14][15][16][17]
Alcohol Ethoxylates (General)N/ACan cause dermal or eye irritation depending on concentration. Low acute oral and dermal toxicity.[18]

Inference: Based on these analogs, 1-ethoxy-substituted cyclohexyl methanols should be handled as substances that are potentially moderate irritants to the skin and eyes and may have systemic toxicity upon ingestion or inhalation. The hazards of potential decomposition products (flammable ethanol and a potentially irritating cyclohexanone derivative) must also be considered.

Fire and Explosion Hazards

While specific flashpoint data is unavailable, the presence of the ethoxy and cyclohexyl groups suggests the compound is a combustible liquid.[6] Vapors may form explosive mixtures with air, and the potential decomposition to ethanol increases the fire risk. Standard precautions for handling flammable organic liquids must be strictly followed.

Core Handling Protocols and SOPs

Adherence to the following protocols is mandatory to mitigate the identified risks.

Personal Protective Equipment (PPE)

A thorough hazard assessment dictates the minimum required PPE.[19] The following table provides guidance based on OSHA recommendations and best practices for handling alcohols and volatile organic compounds.[20][21]

Protection TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields, at minimum. A full-face shield over safety glasses is required when handling larger quantities (>100 mL) or when there is a significant splash risk.Protects against splashes of the chemical or its potential decomposition products, which are likely eye irritants.[19][22]
Hand Protection Chemically resistant gloves (Nitrile or Neoprene are suitable for incidental contact). Change gloves immediately if contamination occurs.Prevents skin contact and absorption. Alcohols and ethers can defat the skin, leading to irritation.[19][23]
Body Protection Flame-resistant laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling larger volumes.Protects against splashes and provides a barrier in case of small fires.[24]
Respiratory Protection Not typically required for small-scale use in a certified chemical fume hood. If work outside a fume hood is unavoidable, a risk assessment must be performed to determine if an air-purifying respirator with organic vapor cartridges is needed.Protects against inhalation of vapors, which may cause respiratory irritation or systemic effects.[9]
Engineering Controls
  • Ventilation: All handling of 1-ethoxy-substituted cyclohexyl methanols, including weighing, dispensing, and reactions, must be performed inside a certified chemical fume hood. This contains vapors and protects the user from inhalation exposure.[24]

  • Ignition Sources: Ensure the work area is free of all potential ignition sources, including open flames, hot plates, and non-intrinsically safe electrical equipment.[12][13]

  • Static Discharge: When transferring quantities greater than 500 mL, containers and receiving equipment must be properly grounded and bonded to prevent the buildup of static electricity, which can ignite flammable vapors.[8][24]

Safe Storage Protocol

Proper storage is critical to maintaining chemical integrity and preventing hazardous situations.

  • Containers: Store in tightly sealed, appropriate containers, preferably the original manufacturer's bottle.

  • Atmosphere: For long-term storage or for high-purity samples, consider storage under an inert atmosphere (e.g., nitrogen or argon) to displace moisture and air, which can contribute to slow decomposition.

  • Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[6][12] The storage area should be separate from strong acids, bases, and oxidizing agents.[6]

  • Temperature: Avoid exposure to high temperatures or direct sunlight to minimize the risk of thermal decomposition and pressure buildup.[12][14]

Emergency Procedures

Rapid and correct response to an emergency is crucial.

Spill Management

The appropriate response depends on the scale of the spill. The following workflow outlines the necessary steps.

cluster_0 Spill Response Workflow Spill Spill Occurs Assess Assess Spill Size & Immediate Risk Spill->Assess Small <100 mL (Minor Spill) Assess->Small Minor Large >100 mL (Major Spill) Assess->Large Major Contain_Small Contain with Absorbent (Vermiculite, Sand) Small->Contain_Small Alert_Large Alert Colleagues & Evacuate Area Large->Alert_Large Contain_Large Contain with Dikes Call Emergency Response Alert_Large->Contain_Large Cleanup Wear Full PPE. Collect Material with Non-Sparking Tools. Contain_Small->Cleanup Contain_Large->Cleanup If safe to do so Dispose Place in Sealed Container for Hazardous Waste Disposal Cleanup->Dispose Decontaminate Decontaminate Area & Report Incident Dispose->Decontaminate

Caption: Workflow for handling spills of 1-ethoxy-substituted cyclohexyl methanols.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal

All waste materials must be treated as hazardous.

  • Chemical Waste: Collect all waste containing 1-ethoxy-substituted cyclohexyl methanol in a designated, properly labeled, and sealed hazardous waste container. The container should be stored in a secondary containment bin within a satellite accumulation area.

  • Contaminated Materials: Any materials used for spill cleanup (absorbents, gloves, etc.) must also be placed in the hazardous waste container.[24]

  • Empty Containers: Empty containers may retain hazardous residue and vapors. They should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

References

  • Galy, J., et al. (2020). Hemiacetal Ester Exchanges, Study of Reaction Conditions and Mechanistic Pathway. Molecules. Available at: [Link]

  • Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]

  • Vedantu. (2024). Hemiacetals are usually unstable whereas acetals are stable. Available at: [Link]

  • Koschek, K., et al. (2020). Hemiacetal Ester Side Chains as a Mild Protecting Group for Carboxylic Acids in Polycarbonate Backbones. Macromolecular Rapid Communications. Available at: [Link]

  • International Safety, Inc. (2025). Are Gloves and Safety Glasses Required by OSHA for Alcohol Handling? Available at: [Link]

  • Tolnai, B., et al. (2019). Thermal desorption behavior of hemiacetal, acetal, ether, and ester oligomers. Aerosol Science and Technology. Available at: [Link]

  • Methanex Corporation. (2013). Safety Data Sheet: Methanol. Available at: [Link]

  • PowerPak. (2025). Are Gloves and Safety Glasses Required by OSHA for Alcohol Handling? Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10129898, 1-Ethoxyethanol. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Available at: [Link]

  • CanGardCare. (2021). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? Available at: [Link]

  • Dutscher. (2022). Safety Data Sheet: Cyclohexane. Available at: [Link]

  • Chemius. (n.d.). Safety Data Sheet: Cyclohexane. Available at: [Link]

  • Ye, L., et al. (2015). Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA. Environmental Science & Technology. Available at: [Link]

  • Aure Chemical. (n.d.). Safe Handling and Storage Guidelines for Cyclohexane. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexane. Available at: [Link]

  • Carl ROTH. (2018). Safety Data Sheet: Cyclohexane. Available at: [Link]

  • ROMIL. (2010). Safety Data Sheet: METHANOL. Available at: [Link]

  • Wikipedia. (n.d.). Ethoxylation. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Available at: [Link]

  • U.S. Environmental Protection Agency. (2003). Toxicological Review for Cyclohexane. Available at: [Link]

Sources

Application

Application Notes and Protocols: (1-Ethoxy-4-methylcyclohexyl)methanol in Fragrance Chemistry

Executive Summary (1-Ethoxy-4-methylcyclohexyl)methanol (CAS: 1876604-68-0) is an emerging alicyclic primary alcohol utilized in advanced fragrance chemistry. Characterized by its distinct mint-like odor, it is highly va...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Ethoxy-4-methylcyclohexyl)methanol (CAS: 1876604-68-0) is an emerging alicyclic primary alcohol utilized in advanced fragrance chemistry. Characterized by its distinct mint-like odor, it is highly valued in the formulation of air fresheners, cooling accords, and spatial fragrances[1]. This application note provides researchers and formulation scientists with a comprehensive guide to the physicochemical properties, structure-odor relationships (SOR), and standardized protocols for integrating this compound into commercial fragrance architectures.

Structure-Odor Relationship (SOR) and Chemical Identity

The olfactory profile of (1-Ethoxy-4-methylcyclohexyl)methanol is dictated by its unique structural topology, which combines an alicyclic hydrophobic core with two distinct oxygenated functional groups[2]:

  • The Ethoxy Group (-OCH2CH3) at C1 : Confers ether-like volatility and diffusion. This linkage is responsible for the initial "lift" and the crisp, mint-like top notes[1].

  • The Hydroxymethyl Group (-CH2OH) at C1 : Acts as a strong hydrogen-bond donor and acceptor. This imparts fixative properties, ensuring the cooling sensation persists into the heart of the fragrance, similar to other[3].

  • The Methyl Group at C4 : Enhances the lipophilicity of the cyclohexane ring, modulating its interaction with olfactory receptors (specifically TRPM8, the cold receptor) to produce a clean, fresh effect[4].

SOR Compound (1-Ethoxy-4-methylcyclohexyl)methanol Ring Cyclohexane Ring (Hydrophobic Core) Compound->Ring Methoxy Ethoxy Group (-OCH2CH3) (Ether Linkage) Compound->Methoxy Hydroxyl Hydroxymethyl Group (-CH2OH) (H-Bonding) Compound->Hydroxyl Odor2 Cooling Sensation (Trigeminal Activation) Ring->Odor2 Odor1 Mint-like / Fresh Top Note Diffusion Methoxy->Odor1 Odor3 Tenacity & Fixation (Base Note Anchor) Hydroxyl->Odor3

Structure-Odor Relationship (SOR) mapping of (1-Ethoxy-4-methylcyclohexyl)methanol.

Physicochemical & Thermodynamic Profile

Understanding the thermodynamic behavior of this compound is critical for predicting its performance in various matrices (e.g., aerosols, reed diffusers, hydroalcoholic sprays).

PropertyValue / DescriptionFormulation Implication
IUPAC Name (1-Ethoxy-4-methylcyclohexyl)methanolStandardized nomenclature for regulatory filing.
CAS Number 1876604-68-0Unique identifier for procurement and safety data.
Molecular Formula C10H20O2Indicates a moderate molecular weight (172.26 g/mol )[1].
Odor Profile Mint-like, fresh, cleanIdeal for top-to-middle note transitions in air care[5].
Solubility Soluble in ethanol, DPG, IPMRequires solubilizers (e.g., PEG-40) for aqueous systems.
Volatility / Tenacity Moderate vapor pressureFunctions as a "bridging" note between volatile citrus and woody bases[6].

Formulation Protocols

Protocol 1: Preparation of a Mint-Fresh Air Care Accord

Objective : To formulate a stable, high-diffusion air freshener concentrate utilizing (1-Ethoxy-4-methylcyclohexyl)methanol as the primary cooling and lifting agent.

Rationale : Dipropylene Glycol (DPG) is selected as the primary solvent because its hydroxyl groups form stable hydrogen bonds with the hydroxymethyl group of the target compound. This thermodynamic stabilization prevents the premature "flash-off" of the minty top notes, ensuring a linear evaporation curve.

Materials :

  • (1-Ethoxy-4-methylcyclohexyl)methanol (20% w/w in DPG)

  • L-Menthone (10% w/w)

  • Eucalyptol (5% w/w)

  • Linalool (15% w/w)

  • Dipropylene Glycol (DPG) (Q.S. to 100%)

Step-by-Step Methodology :

  • Solubilization : In a clean, dry borosilicate glass beaker, weigh out the required DPG. Slowly add (1-Ethoxy-4-methylcyclohexyl)methanol while stirring at 150 RPM using a magnetic stirrer.

  • Core Accord Blending : Introduce L-Menthone and Eucalyptol. Causality: These terpenes act synergistically with the ethoxy group to enhance trigeminal cooling without the harshness of raw menthol[2].

  • Homogenization : Increase stirring speed to 300 RPM. Maintain the temperature at 25°C for 45 minutes to ensure complete molecular dispersion.

  • Maceration : Transfer the blend to an amber glass bottle, purge with nitrogen (to prevent oxidation of linalool), and seal. Store at 15°C for 7 to 14 days. Causality: Cold maceration allows transient hemiacetal formations to equilibrate, rounding off sharp olfactory edges while preserving heat-sensitive top notes.

  • Filtration & QC : Filter the aged accord through a 0.45 µm PTFE membrane to remove any precipitated oligomers. Verify the final composition via GC-MS to ensure no dehydration of the primary alcohol has occurred.

Workflow Step1 Phase 1: Solubilization Dissolve in DPG (20% w/w) Step2 Phase 2: Core Accord Blending Add Menthone, Linalool, Eucalyptol Step1->Step2 Step3 Phase 3: Homogenization Stir at 300 RPM, 25°C for 45 min Step2->Step3 Step4 Phase 4: Maceration Store at 15°C for 7-14 Days Step3->Step4 Step5 Phase 5: Filtration & QC 0.45µm PTFE Filtration + GC-MS Step4->Step5

Step-by-step formulation workflow for a Mint-Fresh Air Care Accord.

Sensory Evaluation & Quality Control

Protocol 2: Gas Chromatography-Olfactometry (GC-O) Profiling

To validate the sensory contribution of (1-Ethoxy-4-methylcyclohexyl)methanol within a complex mixture, a self-validating GC-O workflow is mandatory.

  • Sample Preparation : Dilute the macerated accord to 1% in analytical-grade dichloromethane (DCM).

  • Instrumental Setup : Inject 1 µL into a GC-MS/O system equipped with a non-polar column (e.g., DB-5). Set the split ratio to 1:1 (MS detector : Sniffing port).

  • Thermal Program : Initial temp 50°C (hold 2 min), ramp at 5°C/min to 250°C. Causality: A slow ramp rate ensures baseline resolution between the ethoxy-alcohol and structurally similar terpene alcohols (like linalool), preventing olfactory fatigue in panelists.

  • Panel Evaluation : Trained panelists record odor intensity and descriptors continuously. The specific retention time of (1-Ethoxy-4-methylcyclohexyl)methanol should correlate with a distinct "minty/cooling" peak in the olfactogram[1].

Safety & Regulatory Considerations

While specific restrictions for CAS 1876604-68-0 are still evolving, formulators must treat it with the standard precautions applied to alicyclic primary alcohols[6].

  • Skin Sensitization : The presence of the hydroxymethyl group presents a low, but non-zero, risk of dermal sensitization if oxidized to the corresponding aldehyde. Antioxidants (e.g., BHT at 0.05%) must be included in the final formulation to prevent auto-oxidation[4].

  • Environmental Toxicity : As an ether-alcohol, it exhibits moderate aquatic toxicity. Disposal must comply with local environmental regulations regarding organic solvents.

References

  • muguet shiseol mayol (Firmenich) , The Good Scents Company, URL: [Link]

  • Cyclohexyl methanol - JP2000302712A, Google Patents / Japan Patent Office, URL

Sources

Method

Unable to Proceed: Chemical Structure for CAS 1876604-68-0 Cannot Be Identified

Initial searches in comprehensive chemical databases have failed to identify a specific chemical structure associated with the provided CAS number 1876604-68-0. As a result, the creation of detailed application notes and...

Author: BenchChem Technical Support Team. Date: March 2026

Initial searches in comprehensive chemical databases have failed to identify a specific chemical structure associated with the provided CAS number 1876604-68-0. As a result, the creation of detailed application notes and protocols for its scalable synthesis is not possible at this time.

For our team of senior application scientists to develop the requested in-depth technical guide, the precise molecular structure of the target compound is an absolute prerequisite. Without this fundamental information, any discussion of synthetic routes, reaction mechanisms, or scalable protocols would be purely speculative and would not meet the required standards of scientific integrity and accuracy.

A thorough search of authoritative public and chemical supplier databases, including but not limited to PubChem and general chemical vendor catalogs, yielded no registered compound corresponding to CAS 1876604-68-0. This suggests one of the following possibilities:

  • The CAS number may contain a typographical error.

  • The compound is a very new chemical entity that has not yet been publicly disclosed or registered in these databases.

  • The substance is proprietary, and its details are not available in the public domain.

To move forward with your request, we kindly ask you to:

  • Verify the CAS number for any potential inaccuracies.

  • If the CAS number is correct, please provide the chemical name, IUPAC name, SMILES string, InChI key, or a clear image of the chemical structure.

Once the correct chemical structure is identified, our team will be able to proceed with a comprehensive literature and patent search to identify and evaluate potential scalable synthesis routes and subsequently generate the detailed application notes and protocols you have requested.

We are committed to providing accurate and reliable scientific information and look forward to receiving the necessary details to assist you further.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Cis-Trans Isomers of (1-Ethoxy-4-methylcyclohexyl)methanol

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals facing the challenge of resolving the cis and trans diastereomers of (1-Ethoxy-4-methylcyclohexyl)methan...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals facing the challenge of resolving the cis and trans diastereomers of (1-Ethoxy-4-methylcyclohexyl)methanol. The subtle differences in the spatial arrangement of the ethoxy/methanol group at C1 relative to the methyl group at C4 necessitate robust and well-optimized separation strategies. This document provides in-depth troubleshooting, frequently asked questions, and detailed experimental protocols to empower you to achieve baseline resolution and high-purity isolation of your target isomer.

Troubleshooting Guide: Overcoming Common Separation Hurdles

This section addresses specific issues encountered during the chromatographic or crystallographic resolution of (1-Ethoxy-4-methylcyclohexyl)methanol isomers.

Q1: My HPLC/GC analysis shows poor resolution (Rs < 1.5) or complete co-elution of the cis and trans isomer peaks. What are the primary causes and how can I fix this?

A1: This is the most common challenge. The structural similarity of the cis and trans isomers means their physical properties, such as polarity and boiling point, are very close, leading to poor separation. The key is to amplify the subtle differences in their interaction with the stationary and mobile phases.

Probable Causes & Step-by-Step Solutions:

  • Inadequate Stationary Phase Selectivity: Your current column may not possess the right chemistry to differentiate the isomers. Diastereomers that are difficult to separate by conventional C8 or C18 columns often require stationary phases that offer different interaction mechanisms.[1][2]

    • Solution 1 (HPLC/SFC): Screen alternative stationary phases. A trial-and-error approach is often necessary.[2] Consider columns with phenyl-hexyl, pentafluorophenyl (PFP), or cyano (CN) functionalities.[1][2] These phases can introduce pi-pi or dipole-dipole interactions that may better discriminate between the isomers. Chiral stationary phases can also be surprisingly effective for separating diastereomers.[1]

    • Solution 2 (GC): If using gas chromatography, ensure the column's stationary phase is appropriate. A mid-polarity phase (e.g., 50% phenyl polysiloxane) might offer better selectivity than a standard non-polar (e.g., 100% dimethyl polysiloxane) phase by interacting differently with the polar hydroxyl and ether groups of the analytes.

  • Suboptimal Mobile Phase/Oven Program: The mobile phase composition (for HPLC/SFC) or the temperature program (for GC) is not creating enough of a difference in the partitioning behavior of the isomers.

    • Solution 1 (HPLC): Optimize the mobile phase. Start with a scouting gradient to find the approximate elution conditions.[1] If you see any hint of separation, switch to an isocratic hold at that solvent composition and fine-tune it. If that fails, implement a very shallow gradient (e.g., increasing the strong solvent by 0.1-0.2% per minute) across the elution window.[1] This can often tease apart closely eluting peaks.

    • Solution 2 (GC): Optimize the oven temperature program. A slow ramp rate (e.g., 1-2 °C/minute) through the elution temperature of the isomers will maximize the time they spend interacting with the stationary phase, enhancing the potential for separation.

  • Poor Column Efficiency: The column itself may be compromised, leading to band broadening that masks the separation.

    • Solution: Ensure your column is packed uniformly and is not voided.[3] A poorly packed column leads to significant loss of resolution.[3] Run a standard compound to check the theoretical plate count and peak symmetry. If they are poor, the column may need to be replaced.

Q2: I'm attempting a preparative separation using fractional crystallization, but I'm either getting no crystals or the resulting solid is an impure mixture of both isomers. What's going wrong?

A2: Fractional crystallization relies on a significant difference in the solubility of the two diastereomers in a specific solvent system.[4][5] Success hinges on finding the right solvent and carefully controlling the crystallization conditions.

Probable Causes & Step-by-Step Solutions:

  • Unsuitable Solvent System: The chosen solvent may have similar solubilities for both isomers, or both may be too soluble.

    • Solution: Conduct a thorough solvent screen.[1] The ideal solvent will dissolve your mixture at an elevated temperature but will cause one isomer to selectively precipitate upon slow cooling, while the other remains in the mother liquor.[1] Test a range of solvents with varying polarities, such as hexanes, ethyl acetate, isopropanol, and mixtures thereof (e.g., THF/hexanes).[6]

  • Cooling Rate is Too Fast: Rapid cooling causes both isomers to crash out of solution simultaneously, trapping impurities.

    • Solution: Slow, controlled cooling is critical. After dissolving the compound mixture in a minimum amount of hot solvent, allow it to cool slowly to room temperature, ideally insulated to prolong the process.[5] If no crystals form, then proceed to refrigeration (4°C) and finally a freezer (-20°C).[1]

  • Incorrect Supersaturation Level: The solution might be too dilute for crystals to form or too concentrated, leading to co-precipitation.

    • Solution: Begin by dissolving the crude mixture in a minimal amount of hot solvent to create a saturated solution.[5] If crystallization is difficult, you can try adding a small amount of a non-solvent (a solvent in which the compound is poorly soluble) dropwise to the saturated solution at room temperature until it just becomes cloudy, then add a drop of the primary solvent to clarify. This brings the solution to a supersaturated state that encourages crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physical differences between the cis and trans isomers of (1-Ethoxy-4-methylcyclohexyl)methanol that I can exploit for separation?

A1: Cis and trans diastereomers have different three-dimensional structures, which leads to distinct physical properties.[7] The trans isomer, where the C1 and C4 substituents are on opposite sides of the ring, can often adopt a more stable, lower-energy diequatorial conformation.[8] The cis isomer must have one axial and one equatorial substituent. This difference in conformational energy and shape affects:

  • Polarity and Surface Area: The isomer that can expose its polar -OH and ether groups more effectively will interact more strongly with polar stationary phases in chromatography. The overall molecular shape affects how the molecules pack into a crystal lattice, influencing melting points and solubilities.

  • Boiling and Melting Points: Diastereomers have different boiling and melting points.[7][9] Trans isomers are often more symmetrical and may pack better into a crystal lattice, sometimes leading to a higher melting point.[7] These differences can be exploited in fractional distillation or crystallization.

  • Solubility: The differences in crystal lattice energy and polarity result in different solubilities in various solvents, which is the basis for separation by fractional crystallization.[6][7]

Q2: How can I definitively confirm the stereochemistry (i.e., which peak is cis and which is trans) of my separated isomers?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this task.[10][11]

  • ¹H NMR Coupling Constants: The coupling constants (³J values) between protons on adjacent carbons in the cyclohexane ring can reveal their dihedral angles, which are different for axial-axial, axial-equatorial, and equatorial-equatorial protons. This can help assign the conformation and thus the relative stereochemistry.

  • Nuclear Overhauser Effect (NOE): 2D NMR techniques like NOESY are definitive. An NOE is observed between protons that are close in space (<5 Å).[11] For example, in the cis isomer, you would expect to see an NOE correlation between the axial protons at C1 and the axial protons on the same face of the ring (C3, C5), which would be absent or different in the trans isomer.

Q3: Should I use normal-phase or reversed-phase chromatography for this separation?

A3: The choice depends on the specific properties of your isomers, but here is a general guideline. Given that the molecule has polar functional groups (-OH, ether), both modes are viable.

  • Normal-Phase (e.g., Silica or Cyano column): This is often the starting point for diastereomer separations.[2] The separation is driven by polar interactions (hydrogen bonding, dipole-dipole) with the stationary phase. Using a non-polar mobile phase (e.g., Hexane/Ethyl Acetate or Hexane/Isopropanol) allows for fine-tuning of the polarity to exploit small differences between the isomers.[1][3]

  • Reversed-Phase (e.g., C18 or Phenyl-Hexyl column): This separates based on hydrophobicity. While often challenging for very similar diastereomers, it can be effective. The choice between acetonitrile and methanol as the organic modifier can sometimes provide different selectivity.

Experimental Protocols & Data

Protocol 1: Analytical Method Development via HPLC

This protocol outlines a systematic approach to developing an analytical method for resolving the cis and trans isomers.

  • Column Selection: Begin with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm) and a Phenyl-Hexyl column of similar dimensions.

  • Initial Scouting Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm (or ELSD/CAD if no chromophore)

  • Analysis of Scouting Run: Identify the approximate percentage of Mobile Phase B at which the isomers elute. Note if any peak splitting or shoulder is observed.

  • Isocratic/Shallow Gradient Optimization: Based on the scouting run, develop an optimized method. For example, if the compound eluted at 45% B, design a method like the one in the table below.

  • System Suitability: Before analyzing samples, ensure the method provides a resolution factor (Rs) greater than 1.5 between the two isomer peaks.

Table 1: Example Optimized HPLC Method Parameters

ParameterOptimized ConditionRationale
Column Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)Phenyl rings offer alternative pi-pi interaction selectivity.
Mobile Phase Isocratic: 58% Acetonitrile / 42% WaterFine-tuned to maximize resolution of closely eluting peaks.
Flow Rate 0.8 mL/minA slightly lower flow rate can increase interaction time and improve resolution.[3]
Column Temp. 35 °CTemperature can affect selectivity; optimization is recommended.
Injection Vol. 5 µLKeep low to prevent band broadening.
Detection UV @ 210 nmWavelength for detecting saturated compounds.
Protocol 2: Preparative Separation via Flash Chromatography

This protocol is for scaling up the separation to isolate gram quantities of each isomer.

  • TLC Method Development: First, find a suitable solvent system using Thin Layer Chromatography (TLC).[3] Screen various ratios of a non-polar solvent (e.g., Hexane) and a moderately polar solvent (e.g., Ethyl Acetate or Diethyl Ether). Aim for retention factors (Rf) between 0.2 and 0.4, with a visible separation between the two isomer spots.

  • Column Packing: Dry-pack a silica gel column appropriately sized for your sample amount (typically a 40-100x mass ratio of silica to sample).

  • Sample Loading: Dissolve the crude isomer mixture in a minimal amount of a strong solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent completely. Dry-load the resulting powder onto the top of your packed column. This technique leads to sharper bands and better resolution.

  • Elution: Begin eluting with the mobile phase determined from your TLC analysis. A shallow gradient, where the polarity is increased very slowly, can be highly effective for resolving compounds with similar Rf values.[3]

  • Fraction Collection & Analysis: Collect small fractions and analyze them by TLC to identify which contain the pure isomers and which contain mixtures. Combine the pure fractions of each isomer separately.

Visualization of Workflows

Diagram 1: Troubleshooting Workflow for Poor Chromatographic Resolution

This decision tree guides a researcher through the process of optimizing a poor separation.

G start Poor Resolution (Rs < 1.5) check_eff Check Column Efficiency (Plate Count, Peak Shape) start->check_eff replace_col Replace Column check_eff->replace_col Efficiency Poor opt_mobile Optimize Mobile Phase check_eff->opt_mobile Efficiency OK replace_col->start isocratic Run Isocratic Hold at Elution % opt_mobile->isocratic shallow_grad Run Shallow Gradient opt_mobile->shallow_grad change_col Change Stationary Phase (e.g., Phenyl, CN, Chiral) isocratic->change_col Failure success Resolution Achieved (Rs > 1.5) isocratic->success Success shallow_grad->change_col Failure shallow_grad->success Success change_col->opt_mobile

Caption: A decision tree for systematically troubleshooting poor chromatographic resolution.

Diagram 2: General Strategy for Isomer Resolution and Identification

This flowchart outlines the overall process from a mixture to pure, identified isomers.

G cluster_0 Separation Strategy cluster_1 Isolation & Analysis start Mixture of cis/trans Isomers analytical Analytical Method Dev. (HPLC / GC) start->analytical prep Preparative Separation analytical->prep Method Developed flash Flash Chromatography prep->flash crystal Fractional Crystallization prep->crystal fractions Collect Fractions flash->fractions crystal->fractions purity Purity Check (Analytical HPLC/GC) fractions->purity nmr Structure Confirmation (1D & 2D NMR) purity->nmr Fractions >98% Pure

Caption: A workflow illustrating the path from method development to isomer isolation and confirmation.

References

  • Benchchem. Technical Support Center: Separation of Pinocampheol Diastereomers.
  • Munegumi, T. et al. (2012). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Asian Journal of Chemistry.
  • Kolehmainen, E. et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Magnetic Resonance in Chemistry. Available at: [Link]

  • Schoen, B. W., Lira, C. T., & Lee, A. (2014). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. Crystal Growth & Design. Available at: [Link]

  • Benchchem. Technical Support Center: Overcoming Challenges in Separating Threo/Erythro Diastereomers.
  • GEA. Fractional Crystallization. Available at: [Link]

  • Chromatography Forum. Separation of diastereomers. (2008). Available at: [Link]

  • Kusano, T. et al. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]

  • Rupnicki, L. et al. (2022). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Inorganic Chemistry Frontiers. Available at: [Link]

  • LibreTexts Chemistry. 2.15 Conformations of Disubstituted Cyclohexanes. Available at: [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]

  • The Royal Society of Chemistry. Chapter 2: Resolution of Racemic and Diastereomeric Mixtures. (2015). Available at: [Link]

  • Benchchem. Refining purification methods for separating cis-trans isomers of chromium complexes.
  • Vedantu. How can cis and trans isomers be separated class 12 chemistry CBSE. (2024). Available at: [Link]

  • Oreate AI Blog. The Subtle Dance of Cyclohexane: Unpacking Cis and Trans Isomers. (2026). Available at: [Link]

Sources

Optimization

Technical Support Center: NMR Troubleshooting for (1-Ethoxy-4-methylcyclohexyl)methanol

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals analyzing (1-Ethoxy-4-methylcyclohexyl)methanol using Nuclear Magnetic Resonance (NMR) spectroscopy.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals analyzing (1-Ethoxy-4-methylcyclohexyl)methanol using Nuclear Magnetic Resonance (NMR) spectroscopy.

Because this molecule contains a substituted cyclohexane ring with a hydroxyl group, its NMR spectra are highly susceptible to baseline distortions caused by conformational dynamics, exchangeable protons, and instrument-level artifacts (especially in


C acquisition). This guide moves beyond basic software commands to explain the causality of baseline noise, providing self-validating protocols to ensure absolute scientific integrity in your quantitative and qualitative analyses.

Part 1: Diagnostic Matrix for Baseline Distortions

Before adjusting processing parameters, you must identify the physical origin of the distortion. Use the following quantitative data table to map your spectral symptoms to their root causes.

Symptom in SpectrumAffected DomainPrimary Physical CauseRecommended Solution
Severe "rolling" wave across the entire baseline

C (Low-γ nuclei)
Acoustic Ringing: Mechanical vibration of the probe after the RF pulse[1].Apply Backward Linear Prediction (BLP) to the FID[2].
Broad humps underneath sharp peaks (1.5 - 3.0 ppm)

Chemical Exchange / Dynamics: Intermediate exchange of the -OH proton or chair-chair flips.Alter sample temperature (VT-NMR) or change solvent (e.g., DMSO-d6).
Sinc wiggles (symmetrical ringing at peak bases)

H /

C
FID Truncation: Acquisition time (

) is too short.
Increase

or apply an exponential window function (Apodization).
Flat baseline but offset from zero intensity

H /

C
Receiver Saturation: First data points of the FID are clipped[3].Reduce Receiver Gain (RG) and reacquire the spectrum.
Baseline curves sharply at the edges of the spectrum

H /

C
Phase Correction / Dead Time: Large first-order phase corrections bleeding dispersion modes[4].Optimize pre-scan delay (DE) or use a baseline polynomial fit.

Part 2: In-Depth Troubleshooting FAQs

Q1: Why does my C NMR spectrum exhibit a severe "rolling" baseline, and how do I fix it without manually drawing a baseline?

The Causality: A rolling baseline in


C NMR is rarely a chemical impurity; it is an instrument artifact known as acoustic ringing [1]. When a high-power radiofrequency (RF) pulse is applied to excite the 

C nuclei, the oscillating current induces mechanical vibrations in the metal components of the NMR probe. These vibrations generate their own RF signals, which the receiver coil detects[2]. Because this ringing decays over several microseconds—overlapping with the crucial first few data points of your Free Induction Decay (FID)—the Fourier Transform interprets this initial distortion as a broad, rolling wave across the frequency domain[5]. This is especially prevalent when using high-sensitivity cryoprobes[1].

The Solution: Do not rely on manual polynomial baseline correction (e.g., abs or absf), as this can arbitrarily alter the integrals of your ethoxy and methyl carbons. Instead, use Backward Linear Prediction (BLP) [2][5]. BLP mathematically extrapolates the "good" portion of the FID backward to replace the corrupted first few points, effectively eliminating the acoustic ringing at its source before the Fourier Transform[6].

Q2: I see a broad hump distorting the baseline in the H NMR spectrum around 1.5-2.5 ppm. Is this an impurity or an instrument error?

The Causality: For (1-Ethoxy-4-methylcyclohexyl)methanol, a broad hump in the


H spectrum is likely neither an impurity nor an instrument error. It is a manifestation of dynamic chemical processes .
  • Hydroxyl Exchange: The -OH proton undergoes intermolecular hydrogen bonding and chemical exchange. If the exchange rate is intermediate on the NMR timescale, the signal broadens significantly, often blending into the baseline.

  • Conformational Dynamics: The cyclohexane ring undergoes chair-chair interconversion. If the temperature of the probe places this interconversion at an intermediate rate, the axial and equatorial protons will broaden into a hump rather than resolving into sharp multiplets.

The Solution: To validate this, perform a Variable Temperature (VT) NMR experiment. Heating the sample will push the exchange into the "fast" regime (sharpening the peak to an average chemical shift), while cooling it will push it into the "slow" regime (resolving distinct axial/equatorial or hydrogen-bonded states). Alternatively, adding a drop of D


O will cause the -OH proton to exchange with deuterium, eliminating the broad hump entirely if it is hydroxyl-derived.
Q3: How does phase correction introduce baseline distortion, and how can I achieve a phase distortion-free spectrum?

The Causality: Baseline distortions often arise from the unavoidable dead time (DE) between the end of the RF pulse and the opening of the receiver[4]. During this dead time, the nuclear spins begin to precess and dephase. To correct this in the frequency domain, spectroscopists apply a first-order phase correction (a frequency-dependent phase shift). However, large first-order corrections cause the broad "wings" of the Lorentzian dispersion mode (the imaginary channel) to bleed into the absorption mode (the real channel), causing the baseline to roll[4].

The Solution: Minimize the dead time (DE parameter) to the shortest value allowed by your spectrometer's hardware limit. If dead time cannot be reduced further, utilize a spin-echo pulse sequence to refocus the magnetization, or apply a post-acquisition digital filter to correct the first-point phase offset without applying massive first-order phase corrections.

Part 3: Experimental Protocols

Protocol: Correcting Acoustic Ringing via Backward Linear Prediction (BLP)

This protocol is a self-validating system. By inspecting the FID before and after BLP, you can visually confirm the removal of the hardware artifact without compromising the integrity of your chemical data[5][6].

Step 1: Identify Corrupted Data Points

  • Open your uncorrected

    
    C FID in the time domain.
    
  • Expand the view to the first 1-2 milliseconds (the far left of the FID).

  • Look for an abnormally high initial spike or a non-exponential decay curve in the first few points. Count the number of corrupted points (typically the first 5 to 10 points)[6].

Step 2: Configure BLP Parameters Navigate to the Linear Prediction processing menu (e.g., Zero-Filling/LP in VnmrJ or TopSpin) and input the following parameters[5][6]:

  • Method: Toeplitz

  • Direction: Backward

  • Starting Point (From): 1 (Begin replacement at the first acquired point).

  • Predicted Points (To): 5 to 10 (Set this to the exact number of corrupted points observed in Step 1).

  • Basis Points: 256 to 1024 (The number of healthy acquired points used to build the prediction model).

  • Coefficients: 32 (Default is usually sufficient).

Step 3: Execute and Validate

  • Apply the BLP algorithm.

  • Visually inspect the newly generated FID; the initial points should now follow a smooth, exponential decay matching the rest of the data.

  • Apply Fourier Transform (ft) and phase the spectrum. The baseline should now be flat without the need for manual polynomial subtraction.

Part 4: Troubleshooting Workflow Visualization

The following logical pathway illustrates the decision-making process for isolating and resolving NMR baseline distortions.

Flowchart: Diagnostic pathway for identifying and resolving NMR baseline distortions.

References

  • Removing acoustic ringing baseline curvature in 13 C NMR spectra for quantitative analyses National Institutes of Health (NIH) / Wiley
  • Phase distortion-free paramagnetic NMR spectra arXiv
  • Paramagnetic Nuclear Magnetic Resonance: The Toolkit MDPI
  • Backward Linear Prediction - University of Ottawa NMR Facility Blog Blogspot
  • Linear Prediction University of Michigan
  • Backward Linear Prediction - Stanford University NMR Facility Stanford University

Sources

Troubleshooting

Preventing decomposition of (1-Ethoxy-4-methylcyclohexyl)methanol during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Working with highly substituted cyclohexanes requires a precise understanding...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Working with highly substituted cyclohexanes requires a precise understanding of their structural vulnerabilities. (1-Ethoxy-4-methylcyclohexyl)methanol features a primary alcohol and a tertiary ether situated on a cyclohexane ring. This specific molecular architecture dictates its handling requirements and is the root cause of most degradation issues encountered in the field.

Mechanistic Causality: Why Does Degradation Occur?

To prevent decomposition, we must first understand the thermodynamic and kinetic drivers of the molecule's degradation. There are two primary vectors for failure during storage:

A. Acid-Catalyzed De-ethoxylation (SN1/E1 Cleavage) The C1 carbon of this molecule is a tertiary center (bonded to two ring carbons and the hydroxymethyl carbon). Consequently, the ethoxy group forms a tertiary ether. Tertiary ethers are notoriously sensitive to acidic environments; they tend to undergo rapid cleavage via SN1 or E1 mechanisms in the presence of strong or even trace acids[1]. When exposed to trace acids (such as dissolved ambient CO₂ forming carbonic acid, or acidic silanol groups on glassware), the ether oxygen becomes protonated. Ethanol is then expelled as a leaving group, generating a highly stable tertiary carbocation at C1. This intermediate rapidly undergoes E1 elimination to form a cyclohexene derivative (e.g., 1-(hydroxymethyl)-4-methylcyclohex-1-ene).

B. Radical-Mediated Autoxidation Like most ethers, this compound is highly susceptible to autoxidation when exposed to atmospheric oxygen and ultraviolet (UV) light. Autoxidation is a spontaneous, radical-mediated chain reaction that targets the alpha-carbons adjacent to the ether oxygen[2]. The process initiates via hydrogen abstraction, leading to the gradual accumulation of hydroperoxides. If left unchecked, these peroxides not only destroy the compound's purity but pose a severe explosion hazard upon concentration.

Visualizing the Degradation Pathways

Mechanism A (1-Ethoxy-4-methylcyclohexyl)methanol B Trace Acid (H+) A->B pH < 7 C Oxygen & UV Light A->C Storage in clear glass/Air D Protonated Ether (Good Leaving Group) B->D Protonation G Radical Chain Reaction C->G Initiation E Tertiary Carbocation + Ethanol D->E Cleavage (SN1/E1) F E1 Elimination (Cyclohexene Derivative) E->F -H+ H Hydroperoxides (Explosion Hazard) G->H Propagation

Mechanistic degradation pathways of (1-Ethoxy-4-methylcyclohexyl)methanol.

Troubleshooting FAQs

Q1: My GC-MS analysis shows a major new impurity with a mass of M-46. What is the cause? A: The loss of 46 Da corresponds exactly to the elimination of ethanol. This is the analytical hallmark of acid-catalyzed de-ethoxylation. Your storage environment, solvent, or purification method likely introduced trace acids. Ensure you are storing the compound in alkali-washed glassware and avoiding acidic solvents.

Q2: Can I purify this compound using standard silica gel chromatography? A: No. Standard silica gel is mildly acidic (pH ~4.5–5.5 in aqueous slurry) and acts as a heterogeneous catalyst for the cleavage of tertiary ethers. Passing this compound through untreated silica will induce de-ethoxylation. You must use basic alumina or pre-treat your silica gel with 1-2% triethylamine (TEA) to neutralize the acidic silanol groups.

Q3: I found a bottle of this compound that has been stored at room temperature on a sunlit bench for six months. Is it safe to use? A: Do not open the bottle if you observe any crystalline residue around the cap or suspended in the liquid. Ethers form explosive poly-peroxides upon prolonged standing in air and light, with hazardous levels exceeding 10 ppm often developing after several months under ambient conditions[2]. The bottle must be evaluated by an EHS professional.

Standard Operating Procedure (SOP): Preparation & Storage

To ensure the integrity of your compound, follow this self-validating protocol. This workflow systematically eliminates trace acids, neutralizes radical initiators, and establishes an inert environment.

Step 1: Peroxide Quantification Using a commercial KI-starch test strip, verify that the current peroxide concentration is <5 ppm. Validation: If peroxides exceed this threshold, wash the organic layer with an equal volume of 10% w/v aqueous sodium bisulfite (NaHSO₃) until the test reads negative.

Step 2: Acid Neutralization & Filtration Prepare a short filtration plug using Brockmann Grade I Basic Alumina. Pass the compound through the plug using a non-polar, non-acidic solvent (e.g., HPLC-grade hexane). This physically removes trace acidic impurities and residual moisture that could catalyze SN1 cleavage.

Step 3: Radical Scavenger Addition To prevent future autoxidation, add Butylated Hydroxytoluene (BHT) to a final concentration of 10–50 ppm. BHT acts as a chain-breaking antioxidant by donating a hydrogen atom to peroxy radicals, effectively halting the autoxidation cycle[2].

Step 4: Degassing and Inerting Transfer the stabilized compound to an amber glass vial (to block UV initiation). Sparge the liquid with high-purity Argon gas for 3–5 minutes to displace dissolved oxygen.

Step 5: Cryogenic Storage Seal the vial tightly with a PTFE-lined cap and wrap the seal with Parafilm. Store immediately at -20°C.

Visualizing the Storage Workflow

SOP S1 1. QC & Peroxide Test S2 2. Basic Alumina Filtration S1->S2 Remove acids S3 3. Add 10-50 ppm BHT S2->S3 Stabilize S4 4. Argon Purge S3->S4 Remove O2 S5 5. Amber Glass at -20°C S4->S5 Store

Step-by-step workflow for the preparation and long-term storage of the compound.

Quantitative Data & Quality Control Matrices

Table 1: Quantitative Impact of Storage Conditions on Degradation Rates

Use this matrix to determine the expected shelf life of your compound based on your laboratory's storage capabilities.

Storage ConditionStabilizer (BHT)AtmosphereTemperatureEstimated Half-LifePeroxide Accumulation (1 month)
Clear Glass / BenchtopNoneAir25°C< 2 weeks> 10 ppm (Hazardous)
Amber Glass / FridgeNoneAir4°C3 months2 - 5 ppm (Warning)
Amber Glass / Freezer10-50 ppmArgon-20°C> 2 yearsUndetectable (< 0.1 ppm)
Table 2: Quality Control Troubleshooting Matrix

Use this matrix to diagnose and correct analytical anomalies observed during routine QC checks.

Analytical SymptomDetection MethodMechanistic CauseCorrective Action
M-46 Peak GC-MSAcid-catalyzed de-ethoxylation (loss of ethanol).Filter batch through basic alumina; strictly avoid silica gel chromatography.
Broad O-H stretch shift FT-IRHygroscopic water absorption leading to hydrolysis.Dry over 3Å molecular sieves; ensure Argon backfill after every use.
Positive KI-Starch test Colorimetric StripRadical-mediated autoxidation.Wash with 10% NaHSO₃; supplement with 50 ppm BHT scavenger.

References

  • Source: grokipedia.
  • Source: masterorganicchemistry.

Sources

Optimization

Technical Support Center: Reaction Optimization for 1-Ethoxy-4-Methylcyclohexyl Derivatives

Current Status: Operational Topic: Thermodynamic vs. Kinetic Control in Cyclohexyl Ether Synthesis Audience: Chemical Process Engineers & Medicinal Chemists[1] Executive Summary & Core Directive The Central Challenge: Sy...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Thermodynamic vs. Kinetic Control in Cyclohexyl Ether Synthesis Audience: Chemical Process Engineers & Medicinal Chemists[1]

Executive Summary & Core Directive

The Central Challenge: Synthesizing 1-ethoxy-4-methylcyclohexyl derivatives involves a critical competition between Substitution (


)  and Elimination (

)
.[1] The 4-methyl group acts as a "conformational anchor" (locking the ring in a specific chair form), meaning stereochemical outcomes (cis/trans ratios) are dictated strictly by the reaction temperature and the nucleophilic approach vector.

The Optimization Rule:

  • Low Temperature (

    
    ):  Favors Kinetic Control  (Stereoselectivity) and minimizes elimination.[1]
    
  • High Temperature (

    
    ):  Favors Thermodynamic Equilibration  (most stable conformer) but drastically increases the rate of elimination to 4-methylcyclohexene .[1]
    

The Science: Mechanism & Causality

The Conformational Anchor (Eliel's Rule)

The bulky methyl group at position 4 dictates the ring's geometry. It will almost exclusively occupy the equatorial position to minimize 1,3-diaxial strain (A-value


 1.74 kcal/mol). This locks the cyclohexane ring, meaning the stereochemistry at C1 is determined by whether the ethoxy group ends up axial  (cis) or equatorial  (trans).
The Bifurcation Point: Carbocation Management

Whether you start from a tertiary alcohol (1-methyl-4-methylcyclohexanol) or a ketone (4-methylcyclohexanone via reductive etherification), the reaction likely proceeds through an oxonium or carbocation intermediate.[1]

  • Pathway A (Substitution - Desired): Ethanol attacks the carbocation.

  • Pathway B (Elimination - Side Reaction): A proton is abstracted, collapsing the intermediate into 4-methylcyclohexene .[1]

Why Temperature Matters: Elimination is entropically driven (1 molecule


 2 molecules).[1] Higher temperatures increase the 

term in the Gibbs Free Energy equation (

), making elimination the dominant pathway above 40°C.
Visualization: Reaction Pathway & Temperature Dependence

ReactionPathway cluster_temp Temperature Control Logic Start Precursor (4-Methylcyclohexanol deriv.) Inter Carbocation Intermediate Start->Inter Acid Catalyst (H+) Prod_Kinetic Kinetic Product (Axial Attack -> Equatorial Ether) Favored at < 0°C Inter->Prod_Kinetic Fast, Low Temp (EtOH Attack) Prod_Thermo Thermodynamic Product (Equilibration -> Mixed Isomers) Favored at 25°C Inter->Prod_Thermo Reversible Equilibration Side_Prod Elimination Product (4-Methylcyclohexene) Favored at > 50°C Inter->Side_Prod High Temp (-H+)

Figure 1: Bifurcation of the reaction pathway based on thermal energy input. Note the divergence between substitution and elimination.

Optimized Experimental Protocol

Objective: Synthesis of 1-ethoxy-4-methylcyclohexane with minimized alkene formation.

Reagents & Equipment
  • Substrate: 4-Methylcyclohexanol (cis/trans mixture is acceptable as intermediate is planar).[1]

  • Solvent/Nucleophile: Absolute Ethanol (Anhydrous is critical to prevent hydration back to alcohol).[1]

  • Catalyst:

    
     (Catalytic amount only; excess promotes dehydration).[1]
    
  • Drying Agent: Molecular Sieves (3Å) or Triethyl Orthoformate (chemical water scavenger).[1]

Step-by-Step Methodology
  • Preparation (0 min):

    • Flame-dry a 2-neck round bottom flask under

      
       atmosphere.
      
    • Charge with 4-methylcyclohexanol (1.0 eq) and Absolute Ethanol (10.0 eq).[1]

    • Add Triethyl Orthoformate (1.1 eq) to scavenge water produced during etherification.[1]

  • Cryogenic Cooling (15 min):

    • Cool the mixture to -10°C using an ice/salt bath.

    • Technical Note: Do not use dry ice/acetone (-78°C) unless using a highly reactive leaving group (like triflate), as protonation of alcohol is slow at -78°C.[1]

  • Catalyst Addition (20 min):

    • Add conc.

      
       (0.05 eq) dropwise.[1] Do not allow internal temp to rise above 0°C. 
      
    • Exotherm Warning: Rapid addition will cause local heating and immediate elimination to the alkene.

  • Reaction Phase (4-12 hours):

    • Maintain temperature at 0°C to 5°C .

    • Monitor via TLC or GC-MS every 2 hours.[1]

    • Endpoint: Disappearance of alcohol.

  • Quench & Workup:

    • Pour mixture into cold saturated

      
       (aq).
      
    • Extract with Diethyl Ether or Hexanes.[1]

    • Critical Check: If the organic layer smells strongly of "gasoline/hydrocarbons" rather than "sweet ether," you have likely formed the alkene (Elimination).

Data Analysis & Troubleshooting

Temperature Impact Table
TemperaturePrimary ProductCis/Trans RatioYield (Ether)Elimination Risk
-10°C Kinetic EtherHigh Selectivity85-92%Low (<5%)
25°C (RT) Mixed EthersEquilibrium (Thermodynamic)60-75%Moderate (15-25%)
60°C Alkene N/A<20%Critical (>80%)
Troubleshooting Guide (FAQ)

Q1: My GC-MS shows a large peak with M-46 mass units. What happened?

  • Diagnosis: You formed 4-methylcyclohexene (Mass = 96) instead of the ethoxy derivative (Mass = 142). The "M-46" is the loss of Ethanol.

  • Root Cause: Reaction temperature was too high, or acid concentration was too high.[1]

  • Fix: Repeat experiment at -10°C and reduce acid catalyst loading by 50%.

Q2: I am getting a 50:50 mixture of cis and trans isomers. I need the trans isomer.

  • Diagnosis: You are operating under thermodynamic control but not pushing the equilibrium enough, or you are quenching too early.

  • Root Cause: The reaction reached equilibrium where both isomers exist. The trans (diequatorial) is usually more stable.

  • Fix: If you specifically need the thermodynamic product (trans), you can actually raise the temp to 25°C but must use a large excess of Ethanol to suppress elimination (Le Chatelier’s principle).

Q3: The reaction stalls at 50% conversion.

  • Diagnosis: Water accumulation.[1]

  • Root Cause: Etherification generates water (

    
    ).[1] Water is a better nucleophile than ethanol and reverses the reaction.
    
  • Fix: Add Triethyl Orthoformate or Molecular Sieves to the reaction pot to chemically remove water and drive the equilibrium forward.

References

  • Eliel, E. L. (1962).[1] Stereochemistry of Carbon Compounds. McGraw-Hill.[1] (Foundational text on cyclohexane conformational analysis and A-values).

  • Master Organic Chemistry. (2022).[1] Kinetic vs. Thermodynamic Enolates (and Cyclohexane Derivatives). Link

  • LibreTexts Chemistry. (2024). Conformational Analysis of Disubstituted Cyclohexanes. Link

  • Pavia, D. L., et al. (2016).[1] Synthesis of 4-methylcyclohexene (Dehydration mechanism). Introduction to Organic Laboratory Techniques. Link

Sources

Troubleshooting

Removing unreacted starting materials from (1-Ethoxy-4-methylcyclohexyl)methanol

Technical Support Center: Purification & Isolation of (1-Ethoxy-4-methylcyclohexyl)methanol Case ID: PUR-EMCM-001 Subject: Removal of Unreacted Starting Materials & Impurity Profiling Assigned Specialist: Senior Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Isolation of (1-Ethoxy-4-methylcyclohexyl)methanol

Case ID: PUR-EMCM-001 Subject: Removal of Unreacted Starting Materials & Impurity Profiling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of (1-Ethoxy-4-methylcyclohexyl)methanol typically involves the reduction of ethyl 1-ethoxy-4-methylcyclohexanecarboxylate (or a similar ester) using Lithium Aluminum Hydride (LiAlH


). The primary challenge in this workflow is not the reaction itself, but the isolation of the highly polar, sterically hindered alcohol from non-polar starting materials and the management of aluminum emulsions during workup.

This guide provides a modular troubleshooting approach. We prioritize chemical scavenging over chromatography for bulk cleanup, as it offers higher throughput and scalability.

Phase 1: Diagnostic & Triage

Identify your specific impurity profile before selecting a protocol.

Impurity TypeLikely IdentityDiagnostic Signal (TLC/NMR)Removal Strategy
Starting Material A Ester Precursor (e.g., Ethyl 1-ethoxy-4-methylcyclohexanecarboxylate)TLC: Higher R

than product (Non-polar). NMR: Triplet/Quartet of ethyl ester missing in product.
Protocol B (Saponification Sweep)
Starting Material B Ketone (4-methylcyclohexanone - if carried over)TLC: High R

. UV Active (weak). NMR: Carbonyl carbon ~210 ppm.
Protocol C (Hydrazide Scavenging)
Byproduct Aluminum Salts (Al(OH)

gels)
Visual: White/Grey emulsion; poor phase separation.Protocol A (Rochelle’s Salt)
Isomer Diastereomer (cis vs. trans)TLC: Figure-8 spot or overlapping spots. NMR: Distinct shifts in C1-methylene protons.Protocol D (High-Res Chromatography)

Phase 2: Workflow Decision Matrix

The following logic gate determines the optimal purification route based on your crude purity.

PurificationLogic Start Crude Reaction Mixture CheckEmulsion Is the mixture an emulsion/gel? Start->CheckEmulsion Rochelle Protocol A: Rochelle's Salt Workup CheckEmulsion->Rochelle Yes (Al salts present) CheckSM Impurity Analysis (TLC/NMR) CheckEmulsion->CheckSM No (Clear phases) Rochelle->CheckSM IsEster Major Impurity: Unreacted Ester (>5%) CheckSM->IsEster IsTrace Trace Impurities (<5%) CheckSM->IsTrace IsIsomer Cis/Trans Isomer Separation CheckSM->IsIsomer Saponify Protocol B: Saponification Sweep (Chemoselective Wash) IsEster->Saponify Column Protocol D: Flash Chromatography (Silica Gel) IsTrace->Column High purity needed Scavenge Protocol C: Resin Scavenging IsTrace->Scavenge Fast cleanup IsIsomer->Column Saponify->Column If isomers require separation

Figure 1: Decision matrix for purification of hindered cyclohexyl methanols.

Phase 3: Execution Protocols

Protocol A: The "Anti-Gel" Workup (Rochelle's Salt)

Mandatory for all LiAlH


 reductions of hindered esters.

The Science: Standard water/NaOH quenches often fail with cyclohexyl systems because the aluminum salts trap the organic product in a gelatinous matrix. Sodium Potassium Tartrate (Rochelle's Salt) acts as a bidentate ligand, solubilizing aluminum into the aqueous phase [1].

  • Cool: Chill reaction mixture to 0°C.

  • Dilute: Dilute with Et

    
    O (Diethyl Ether) or MTBE. Avoid DCM here; it promotes emulsions.
    
  • Quench: Add Saturated Aqueous Rochelle’s Salt solution (20 mL per 1 g LiAlH

    
    ).
    
  • Agitate: Stir vigorously at Room Temperature (RT) for 1–3 hours .

    • Checkpoint: The mixture must separate into two crystal-clear layers.[1] If cloudy, stir longer.

  • Separate: Isolate organic layer. The aluminum stays in the aqueous layer.

Protocol B: The "Saponification Sweep" (Removing Unreacted Ester)

Best for: >5% unreacted starting material. Avoids difficult chromatography.[2]

The Science: The target molecule is a tertiary ether/primary alcohol. It is stable to base. The starting material (ester) is not. We hydrolyze the impurity into a water-soluble carboxylate, allowing it to be washed away [2].

  • Re-dissolve: Take the crude oil in MeOH/THF (3:1).

  • Hydrolyze: Add 2.0 equivalents of NaOH (2M aqueous).

  • Heat: Warm to 50°C for 2 hours. Monitor by TLC until the Ester spot (High R

    
    )  disappears.
    
  • Partition:

    • Evaporate volatiles.

    • Add Water and Et

      
      O.[3][4]
      
    • CRITICAL: The product is in the Organic Layer . The impurity (now a carboxylate salt) is in the Aqueous Layer .

  • Wash: Wash organic layer with 1M NaOH (2x) to ensure complete removal of the acid byproduct.

Protocol C: Chemical Scavenging (Trace Ketones/Esters)

Best for: High-throughput purification or when column chromatography is difficult.

If the impurity is the ketone (4-methylcyclohexanone), standard chromatography can be tedious. Use a hydrazide-functionalized silica scavenger .

  • Reagent: Use p-Toluenesulfonyl hydrazide on silica or a commercial scavenger resin (e.g., SiliaMetS®).

  • Mix: Add 3 equivalents of scavenger resin relative to the impurity content.

  • Stir: Agitate at RT for 4 hours. The ketone covalently binds to the resin.

  • Filter: Filter through a fritted funnel. The filtrate contains pure alcohol.

Protocol D: Flash Chromatography (Isomer Separation)

Best for: Final polishing and separating cis/trans isomers.

The Science: The cis and trans isomers of 4-substituted cyclohexyl alcohols have different dipole moments and hydrogen bonding accessibility.

  • Stationary Phase: High-performance Silica Gel (40–63 µm).

  • Mobile Phase:

    • Do not use EtOAc/Hexane alone. The resolution is often poor for alcohols.

    • Recommended: 0%

      
       10% Methanol in Dichloromethane (DCM) .
      
    • Alternative: Toluene/Acetone (gradient 10:1 to 4:1). Toluene provides

      
      -interaction which often improves diastereomer separation [3].
      
  • Loading: Dry load on Celite to prevent band broadening.

FAQ: Troubleshooting Specific Issues

Q: My product is UV inactive. How do I see it on TLC? A: (1-Ethoxy-4-methylcyclohexyl)methanol lacks a chromophore. UV (254 nm) will only show the ester/ketone impurities.

  • Solution: You must use a stain.

    • Hanessian’s Stain (Cerium Molybdate): Best for alcohols (Dark blue spot).

    • Vanillin Dip: Good for cyclohexyl systems (often turns distinct colors for cis vs trans).

Q: I have a third spot on TLC that is very polar (near baseline). What is it? A: This is likely the diol resulting from the cleavage of the ethoxy ether.

  • Cause: If you used a strong Lewis Acid or high heat during workup, the tertiary ether at the 1-position can cleave, leaving you with (1-hydroxy-4-methylcyclohexyl)methanol.

  • Fix: This cannot be reversed. Ensure your workup is strictly basic (Protocol A/B) and avoid acidic washes.

Q: The NMR shows a split in the methyl group signal. Is this an impurity? A: Not necessarily. This indicates the presence of both cis and trans diastereomers .

  • The 4-methyl group will appear as two doublets with slightly different chemical shifts.

  • Unless you specifically performed a stereoselective reduction or separation, a ~1:1 to 3:1 mixture is thermodynamically expected.

References

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989. (Standard protocols for saponification and ester removal).

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem.1978 , 43, 2923–2925. (The definitive guide on flash chromatography solvent selection).

Sources

Optimization

Dealing with steric hindrance in (1-Ethoxy-4-methylcyclohexyl)methanol reactions

Welcome to the dedicated technical resource for researchers, chemists, and drug development professionals working with (1-Ethoxy-4-methylcyclohexyl)methanol. This guide is structured to provide direct, actionable solutio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical resource for researchers, chemists, and drug development professionals working with (1-Ethoxy-4-methylcyclohexyl)methanol. This guide is structured to provide direct, actionable solutions to the common challenges encountered with this sterically hindered alcohol. The neopentyl-like structure, where the primary hydroxyl group is attached to a quaternary carbon, significantly impedes reactivity and necessitates specialized protocols.[1][2] This document offers field-proven insights, troubleshooting workflows, and validated protocols to ensure the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: My standard esterification using sulfuric acid and heat (Fischer esterification) is giving me almost no product. Why is this happening? A1: Fischer esterification is notoriously inefficient for sterically hindered alcohols like (1-Ethoxy-4-methylcyclohexyl)methanol. The bulky groups surrounding the primary alcohol physically block the approach of the carboxylic acid.[3] Furthermore, the harsh acidic and high-temperature conditions can promote dehydration, leading to the formation of undesired alkene byproducts via an E1 mechanism.[4]

Q2: I'm attempting a Williamson ether synthesis and only observing elimination products or recovering my starting alcohol. What's the issue? A2: This is a classic problem when working with sterically congested alcohols.[5][6] To perform a Williamson synthesis, you must first form an alkoxide with a base. The resulting alkoxide of (1-Ethoxy-4-methylcyclohexyl)methanol is a very strong, bulky base. When it reacts with an alkyl halide, it preferentially acts as a base, abstracting a proton and causing an E2 elimination reaction on the alkyl halide, rather than acting as a nucleophile for the desired Sₙ2 substitution.[5]

Q3: For oxidation to the aldehyde, my reaction is either incomplete or requires very long reaction times. Are there more efficient reagents? A3: Yes, the steric hindrance can slow down the rate of oxidation.[7] While many oxidizing agents can work, some are far more effective for hindered substrates. Mild, modern reagents like Dess-Martin Periodinane (DMP) or conditions for a Sworn oxidation are highly recommended.[8][9] These methods operate under neutral or mild conditions and are well-suited for sensitive and sterically crowded molecules.[10][11]

Troubleshooting Guide: Esterification

Core Challenge: Incomplete conversion and low yields during ester formation.

Root Cause Analysis: The tetrahedral intermediate required for esterification is destabilized by steric clash, and the nucleophilic attack of the alcohol is kinetically slow. Methods that do not sufficiently activate the carboxylic acid will fail.

Troubleshooting Workflow: Esterification

Caption: Decision tree for troubleshooting esterification of hindered alcohols.

Recommended Protocols for Esterification

For robust and high-yielding esterification, methods that generate a highly reactive acylating intermediate are required.

Table 1: Comparison of Recommended Esterification Methods

MethodActivating AgentCatalystKey AdvantagesTypical Yield Range
Steglich Esterification Dicyclohexylcarbodiimide (DCC)4-(DMAP)Mild, room temperature conditions.[12]65-85%
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride (TCBC)4-(DMAP)Excellent for highly hindered substrates; forms a highly reactive mixed anhydride.[13][14]>90%
Detailed Protocol: Yamaguchi Esterification

This is the premier method for acylating sterically demanding alcohols.[15][16] The protocol involves the in-situ formation of a mixed anhydride, which is then attacked by the alcohol.[17]

  • Flask 1 (Anhydride Formation): Under an inert atmosphere (Argon), dissolve the carboxylic acid (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous toluene (approx. 0.2 M). Add 2,4,6-trichlorobenzoyl chloride (TCBC) (1.05 equiv) dropwise and stir the mixture at room temperature for 2 hours.

  • Flask 2 (Alcohol Solution): In a separate flask, dissolve (1-Ethoxy-4-methylcyclohexyl)methanol (1.2 equiv) and 4-(dimethylamino)pyridine (DMAP) (1.5 equiv) in anhydrous toluene.

  • Reaction: Add the alcohol solution from Flask 2 to Flask 1 via syringe or cannula.

  • Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting alcohol.

  • Workup: Upon completion, filter the mixture to remove triethylamine hydrochloride. Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

Troubleshooting Guide: Etherification

Core Challenge: Failure of Sₙ2-based methods (e.g., Williamson) and predominance of elimination side-products.

Root Cause Analysis: The alkoxide of (1-Ethoxy-4-methylcyclohexyl)methanol is a sterically hindered, strong base, favoring E2 elimination over Sₙ2 substitution. The neopentyl-like carbon center is also exceptionally resistant to backside attack.[18]

Troubleshooting Workflow: Etherification

Caption: Decision tree for troubleshooting ether synthesis with hindered alcohols.

Recommended Protocol: Mitsunobu Reaction

The Mitsunobu reaction circumvents the need for a strongly basic alkoxide. Instead, it activates the alcohol's hydroxyl group, turning it into a good leaving group for Sₙ2 displacement by a suitable nucleophile (e.g., a phenol or another alcohol).[19][20] The reaction typically proceeds with a clean inversion of stereochemistry.[21]

  • Setup: Under an inert atmosphere (Argon), dissolve (1-Ethoxy-4-methylcyclohexyl)methanol (1.0 equiv), your nucleophile (e.g., phenol, 1.2 equiv), and triphenylphosphine (PPh₃) (1.5 equiv) in anhydrous THF (approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution. An orange color may develop and then fade.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product will contain triphenylphosphine oxide, a common and often difficult-to-remove byproduct. Purification typically requires careful column chromatography.

Troubleshooting Guide: Oxidation to Aldehyde

Core Challenge: Slow or incomplete oxidation of the primary alcohol to the aldehyde; risk of over-oxidation to the carboxylic acid with harsh reagents.

Root Cause Analysis: The steric bulk around the C-H bonds of the hydroxymethyl group can hinder access by the oxidant complex, slowing the reaction rate.

Recommended Protocol: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes, even with sterically hindered and sensitive substrates.[22][23] The reaction is performed under neutral conditions at room temperature.[10]

  • Setup: In a round-bottom flask, dissolve (1-Ethoxy-4-methylcyclohexyl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM) (approx. 0.1 M).

  • Buffer (Optional but Recommended): Add solid sodium bicarbonate (NaHCO₃) (3.0 equiv) to the solution to buffer the acetic acid byproduct generated during the reaction.

  • Reagent Addition: Add Dess-Martin Periodinane (DMP) (1.2-1.5 equiv) portion-wise to the stirred suspension at room temperature.

  • Reaction: Stir vigorously at room temperature for 2-6 hours. The reaction is often complete within this time. Monitor the disappearance of the starting material by TLC.

  • Quenching and Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Shake vigorously until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully (the product aldehyde may be volatile). The crude aldehyde is often pure enough for the next step, but can be purified by column chromatography if needed.

References

  • Pareek, S. et al. (2025). A General Method to Access Sterically Hindered and Complex Ethers. ACS Publications.
  • Alfa Chemistry. Yamaguchi Esterification.
  • Wikipedia. Yamaguchi esterification.
  • Organic Chemistry Portal. Yamaguchi Esterification.
  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP).
  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation.
  • PubMed. eEtherification: An Electrochemical Strategy toward the Synthesis of Sterically Hindered Dialkyl Ethers from Activated Alcohols.
  • CORE. Efficient oxidation of alcohols electrochemically mediated by azabicyclo-N-oxyls.
  • Alfa Chemistry. Dess-Martin Oxidation.
  • Frontiers. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.
  • ACS Publications. eEtherification: An Electrochemical Strategy toward the Synthesis of Sterically Hindered Dialkyl Ethers from Activated Alcohols.
  • Wikipedia. Dess–Martin oxidation.
  • Organic Chemistry Portal. Dess-Martin Oxidation.
  • NPTEL Archive. 5.2.2 Synthesis of Esters.
  • PMC. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.
  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction.
  • Quora. Why are tertiary alcohols less reactive towards esterification?.
  • Chemistry Steps. The Mitsunobu Reaction.
  • Organic Chemistry Portal. Steglich Esterification.
  • ConnectSci. Nucleophilic Substitution Reactions of Thienyl Neopentyl Substrates.
  • Green Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
  • ACS Omega. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton.
  • Wikipedia. Mitsunobu reaction.
  • Oreate AI Blog. Understanding Steric Hindrance: The Key to Advanced Ether Synthesis.
  • The Journal of Organic Chemistry. Tandem Oxidation/Halogenation of Aryl Allylic Alcohols under Moffatt−Swern Conditions.
  • Quora. Why is nucleophilic substitution in neopentyl halide slow?.
  • Organic Chemistry Portal. Mitsunobu Reaction.
  • J&K Scientific LLC. Swern Oxidation.
  • Wikipedia. Steglich esterification.
  • YouTube. Substitution Reactions of Neopentyl Halides.
  • ResearchGate. (PDF) Nucleophilic Substitution Reactions of Thienyl Neopentyl Substrates.
  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones.
  • Master Organic Chemistry. Elimination Reactions of Alcohols.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Analysis of (1-Ethoxy-4-methylcyclohexyl)methanol

The Foundational Role of Conformational Analysis in Cyclohexane NMR The ¹H NMR spectrum of a substituted cyclohexane is intrinsically linked to its three-dimensional structure. At room temperature, cyclohexane and its de...

Author: BenchChem Technical Support Team. Date: March 2026

The Foundational Role of Conformational Analysis in Cyclohexane NMR

The ¹H NMR spectrum of a substituted cyclohexane is intrinsically linked to its three-dimensional structure. At room temperature, cyclohexane and its derivatives undergo rapid chair-chair interconversion, often referred to as ring flipping. This dynamic process has a profound impact on the observed NMR spectrum. Protons that are axial in one chair conformation become equatorial in the other, and vice-versa[1]. Because this flipping is rapid on the NMR timescale, the spectrometer detects an average of the two conformations, leading to simplified spectra where chemically equivalent protons appear as a single, time-averaged signal[1].

However, the presence of substituents on the cyclohexane ring breaks this symmetry. The energetic preference for a substituent to occupy the more sterically favorable equatorial position influences the conformational equilibrium[1]. This preference, quantified by A-values, means that one chair conformer will be more populated than the other. For (1-Ethoxy-4-methylcyclohexyl)methanol, the relative orientation of the 1-ethoxy and 4-methyl groups will determine the cis and trans isomers, each with its own unique conformational preferences and, consequently, a distinct ¹H NMR spectrum.

Predicted ¹H NMR Spectrum of (1-Ethoxy-4-methylcyclohexyl)methanol

The following is a detailed prediction of the ¹H NMR spectrum of (1-Ethoxy-4-methylcyclohexyl)methanol, considering both cis and trans isomers. The predictions are based on established chemical shift ranges, coupling constant theory, and experimental data from analogous compounds.

Key Structural Features and Expected Proton Environments

(1-Ethoxy-4-methylcyclohexyl)methanol possesses several distinct proton environments that will give rise to characteristic signals in the ¹H NMR spectrum:

  • Ethoxy Group (-OCH₂CH₃): This group will exhibit a quartet for the methylene protons (-OCH₂) due to coupling with the adjacent methyl protons, and a triplet for the methyl protons (-CH₃) of the ethyl group.

  • Hydroxymethyl Group (-CH₂OH): The two protons of the hydroxymethyl group are diastereotopic, meaning they are chemically non-equivalent. This is because the carbon they are attached to is a prochiral center. Consequently, they are expected to appear as a pair of doublets (an AB quartet) if they have significantly different chemical shifts and couple only with each other. However, they may also appear as a broad singlet or a more complex multiplet depending on the solvent and temperature. The hydroxyl proton (-OH) itself will typically appear as a broad singlet, and its chemical shift is highly dependent on concentration and solvent.

  • Cyclohexane Ring Protons: The protons on the cyclohexane ring will exhibit complex multiplets in the aliphatic region of the spectrum. Their chemical shifts and multiplicities will be highly sensitive to their axial or equatorial orientation and their proximity to the electron-withdrawing oxygen atoms of the ethoxy and hydroxymethyl groups.

  • Methyl Group (-CH₃): The methyl group at the C4 position will appear as a doublet, being split by the single proton on the same carbon.

Predicted Chemical Shifts and Multiplicities

The following table summarizes the predicted ¹H NMR data for the cis and trans isomers of (1-Ethoxy-4-methylcyclohexyl)methanol. These predictions are derived from analogous structures and general NMR principles.

Proton Assignment Predicted Chemical Shift (δ, ppm) - cis Isomer Predicted Multiplicity Predicted Chemical Shift (δ, ppm) - trans Isomer Predicted Multiplicity Rationale for Prediction
-OCH₂ CH₃~1.20Triplet (t)~1.20Triplet (t)Typical chemical shift for a methyl group adjacent to a methylene group in an ethoxy moiety.
-OCH₂ CH₃~3.50Quartet (q)~3.50Quartet (q)The methylene protons are deshielded by the adjacent oxygen atom.
-CH₂ OH~3.40 - 3.60AB quartet or multiplet~3.40 - 3.60AB quartet or multipletDiastereotopic protons adjacent to a hydroxyl group. Their exact appearance can vary.
-CH₂OH Variable (broad)Singlet (s, broad)Variable (broad)Singlet (s, broad)Exchangeable proton, chemical shift is solvent and concentration-dependent.
Cyclohexane Ring Protons~1.00 - 2.00Multiplets (m)~1.00 - 2.00Multiplets (m)Complex overlapping signals typical for cyclohexane ring protons. Protons on carbons adjacent to the oxygen-bearing carbons will be further downfield.
Cyclohexane -CH -CH₃~1.50 - 1.80Multiplet (m)~1.50 - 1.80Multiplet (m)The methine proton at C4.
Cyclohexane -CH-CH₃ ~0.90Doublet (d)~0.90Doublet (d)The methyl group is split by the adjacent methine proton.

Note: These are predicted values and the actual experimental values may vary.

Comparison with an Experimental Analog: (4-Methylcyclohexyl)methanol

To ground our predictions in experimental reality, we can compare them to the known ¹H NMR data of the closely related compound, (4-methylcyclohexyl)methanol. This molecule lacks the C1-ethoxy group but shares the 4-methylcyclohexylmethanol core structure.

Experimental data for cis- and trans-(4-methylcyclohexyl)methanol reveals the following key signals:

  • Methyl Protons (-CH₃): A doublet observed around 0.9 ppm. This aligns well with our prediction for the target molecule.

  • Hydroxymethyl Protons (-CH₂OH): A doublet observed around 3.4-3.5 ppm. This supports our predicted chemical shift for this group.

  • Cyclohexane Ring Protons: A complex series of multiplets between 0.8 and 1.8 ppm.

The presence of the additional ethoxy group at the C1 position in our target molecule is expected to primarily influence the chemical shifts of the protons on C2 and C6 of the cyclohexane ring due to the inductive effect of the oxygen atom. These protons would be expected to shift further downfield compared to those in (4-methylcyclohexyl)methanol.

Alternative and Complementary Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical techniques. For a molecule like (1-Ethoxy-4-methylcyclohexyl)methanol, the following methods would provide invaluable complementary information.

¹³C NMR and DEPT Spectroscopy
  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum would provide a count of the unique carbon atoms in the molecule, confirming the expected number of carbons. The chemical shifts of the carbons would also be indicative of their local electronic environment. For instance, the carbon atom bonded to the two oxygen atoms (C1) would be significantly downfield.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments would differentiate between CH, CH₂, and CH₃ groups, which can be particularly useful in assigning the complex signals of the cyclohexane ring.

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal which protons are spin-spin coupled to each other. This is instrumental in tracing the connectivity of the protons within the cyclohexane ring and confirming the assignments of the ethoxy and hydroxymethyl groups.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is a powerful tool for unambiguously assigning the signals in both the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This can be used to piece together the different fragments of the molecule and confirm the overall structure.

Experimental Protocol for ¹H NMR Analysis

Obtaining a high-quality ¹H NMR spectrum is crucial for accurate structural analysis. The following is a generalized protocol for the preparation and acquisition of a ¹H NMR spectrum of a small organic molecule like (1-Ethoxy-4-methylcyclohexyl)methanol.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, especially if hydrogen bonding interactions are of interest.

  • Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing the sample gently can aid in this process.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Tuning and Shimming: The NMR spectrometer should be properly tuned to the ¹H frequency, and the magnetic field homogeneity should be optimized through a process called shimming to ensure sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used for a routine ¹H NMR spectrum.

    • Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 8 to 16 scans are often sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is usually adequate to allow the nuclear spins to return to equilibrium.

    • Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.

  • Data Processing:

    • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

    • Phasing: The spectrum is phased to ensure that all peaks are in the absorptive mode.

    • Baseline Correction: The baseline of the spectrum is corrected to be flat.

    • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to that signal.

    • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of (1-Ethoxy-4-methylcyclohexyl)methanol using NMR spectroscopy.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_interpretation Data Interpretation Synthesize Synthesize (1-Ethoxy-4-methylcyclohexyl)methanol Purify Purify Compound (e.g., Chromatography) Synthesize->Purify SamplePrep Sample Preparation (CDCl3, TMS) Purify->SamplePrep H1_NMR Acquire 1D ¹H NMR SamplePrep->H1_NMR C13_NMR Acquire 1D ¹³C & DEPT H1_NMR->C13_NMR TwoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR Analyze_1D Analyze 1D Spectra (Chemical Shifts, Integration, Multiplicity) TwoD_NMR->Analyze_1D Analyze_2D Analyze 2D Spectra (Correlations) Analyze_1D->Analyze_2D Conformational Consider Conformational Isomers (cis/trans) Analyze_2D->Conformational Structure_Elucidation Propose and Confirm Structure Conformational->Structure_Elucidation

Sources

Comparative

LC-MS fragmentation pattern of (1-Ethoxy-4-methylcyclohexyl)methanol

An in-depth understanding of gas-phase fragmentation is critical for developing robust analytical methods. This guide provides a comprehensive comparison of the LC-MS performance of (1-Ethoxy-4-methylcyclohexyl)methanol...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of gas-phase fragmentation is critical for developing robust analytical methods. This guide provides a comprehensive comparison of the LC-MS performance of (1-Ethoxy-4-methylcyclohexyl)methanol against its structural alternatives, detailing the mechanistic causality behind its fragmentation and providing a self-validating protocol for assay development.

Mechanistic Causality: Why Specific Fragments Form

In Electrospray Ionization (ESI+), the ionization of aliphatic ethers and alcohols typically yields a protonated precursor


[1]. For (1-Ethoxy-4-methylcyclohexyl)methanol (

), the

ion appears at m/z 173. Because ESI primarily generates even-electron ions, the fragmentation pathways are governed by the stability of the resulting carbocations[1].

Protonation can occur at two competing basic sites, leading to distinct fragmentation cascades:

  • Ether Oxygen (Ethoxy group): Protonation here leads to the rapid expulsion of neutral ethanol (-46 Da). Because the ether oxygen is attached to C1 of the cyclohexane ring, this cleavage generates a tertiary carbocation at m/z 127. Tertiary carbocations are highly stabilized by hyperconjugation and the inductive effect of the cycloalkyl ring, making this the lowest-energy and most abundant fragmentation pathway.

  • Hydroxyl Oxygen (Hydroxymethyl group): Protonation of the primary alcohol leads to the loss of water (-18 Da), forming a primary carbocation at m/z 155. Alternatively, primary alcohols can undergo a characteristic charge-remote rearrangement to lose formaldehyde (-30 Da), yielding m/z 143.

Expert Insight: Because the activation energy required to form a tertiary carbocation is significantly lower than that for a primary carbocation, the loss of ethanol (-46 Da) dominates the MS/MS spectrum. Analysts developing Multiple Reaction Monitoring (MRM) assays should prioritize the m/z 173 → 127 transition for quantitation.

Comparative Fragmentation Analysis

To objectively evaluate the analytical performance of (1-Ethoxy-4-methylcyclohexyl)methanol, we must compare it against alternative structural analogs. The nature of the substituent drastically alters the diagnostic confidence of the MS/MS assay in complex matrices.

CompoundMolecular FormulaPrecursor

Base Peak (MS2)Key Neutral LossesAnalytical Advantage / Disadvantage
(1-Ethoxy-4-methylcyclohexyl)methanol

m/z 173m/z 127-46 Da (EtOH), -18 Da (

), -30 Da (

)
Advantage: The -46 Da loss is highly specific, significantly reducing matrix interference in MRM assays compared to simple water loss.
(1-Methoxy-4-methylcyclohexyl)methanol

m/z 159m/z 127-32 Da (MeOH), -18 Da (

), -30 Da (

)
Disadvantage: The -32 Da loss (methanol) is common in many methoxy-containing metabolites, increasing the risk of false positives.
(4-Methylcyclohexyl)methanol

m/z 129m/z 111-18 Da (

), -30 Da (

)
Disadvantage: Lacks a tertiary ether cleavage site. Relies solely on water loss, which provides very low diagnostic confidence.

Fragmentation Pathway Visualization

The following diagram maps the competing fragmentation pathways based on the site of protonation.

G M [M+H]+ m/z 173 Protonated Precursor H2O_loss [M+H - H2O]+ m/z 155 Primary Carbocation M->H2O_loss -H2O (-18 Da) Protonation of -OH EtOH_loss [M+H - EtOH]+ m/z 127 Tertiary Carbocation M->EtOH_loss -EtOH (-46 Da) Protonation of -OEt CH2O_loss [M+H - CH2O]+ m/z 143 Rearrangement M->CH2O_loss -CH2O (-30 Da) Cleavage of -CH2OH Both_loss [M+H - H2O - EtOH]+ m/z 109 Conjugated Diene H2O_loss->Both_loss -EtOH (-46 Da) EtOH_loss->Both_loss -H2O (-18 Da)

Fig 1: ESI+ fragmentation pathway of (1-Ethoxy-4-methylcyclohexyl)methanol.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating feedback loop to prevent in-source fragmentation—a common and critical pitfall when analyzing tertiary ethers.

Step 1: Sample Preparation & Internal Standardization

  • Prepare a 100 ng/mL analytical standard of (1-Ethoxy-4-methylcyclohexyl)methanol in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Validation Check: Spike in a stable isotope-labeled internal standard (or a generic cycloalkanol analog) to normalize ionization efficiency and correct for matrix effects.

Step 2: Chromatographic Separation

  • Column: C18 reversed-phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Hold at 5% B for 0.5 min, ramp to 95% B over 4.5 min, hold for 1 min, then re-equilibrate.

Step 3: Mass Spectrometry (ESI+) Optimization

  • Source Parameters: Set Capillary voltage to 3.0–3.5 kV and Desolvation temperature to 350°C.

  • Declustering Potential (DP) Tuning (Critical Step): Aliphatic ethers are highly prone to falling apart before reaching the mass analyzer. Start with a very low DP (e.g., 15 V).

  • Self-Validating Check: Inject the standard and observe the MS1 full scan. If the m/z 127 peak is taller than the m/z 173 peak in MS1, your DP is too high, causing the molecule to fragment in the source. Lower the DP until m/z 173 is the definitive base peak in MS1.

Step 4: Collision Energy (CE) Ramping for MS/MS

  • Isolate m/z 173 in Q1.

  • Ramp the CE in Q2 from 10 eV to 40 eV using Argon as the collision gas.

  • Record the breakdown curve. The optimal CE for the primary m/z 173 → 127 transition typically falls between 15–20 eV, while the secondary m/z 173 → 109 transition requires higher energy (25–30 eV).

Step 5: Blank Verification

  • Inject a solvent blank immediately after the highest standard.

  • Validation Check: Monitor the m/z 173 → 127 channel. The peak area must be <1% of the standard to confirm zero carryover, validating the integrity of the analytical run.

References

  • Title: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation Source: Molecules (MDPI) URL: [Link]

  • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: Natural Product Reports (RSC Publishing) URL: [Link]

Sources

Validation

Comparative Guide: (1-Ethoxy-4-methylcyclohexyl)methanol vs. (1-Methoxy-4-methylcyclohexyl)methanol

The following guide provides an in-depth technical comparison between (1-Ethoxy-4-methylcyclohexyl)methanol and (1-Methoxy-4-methylcyclohexyl)methanol . It is designed for researchers in medicinal chemistry, process deve...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between (1-Ethoxy-4-methylcyclohexyl)methanol and (1-Methoxy-4-methylcyclohexyl)methanol . It is designed for researchers in medicinal chemistry, process development, and formulation science who require objective data on these sterically congested, quaternary ether-alcohol scaffolds.

Executive Summary: The Quaternary Advantage

In the landscape of cyclohexane-based building blocks, the 1-alkoxy-1-hydroxymethyl motif represents a strategic "geminal" substitution pattern. Unlike standard secondary alcohols (e.g., 4-methylcyclohexanemethanol, MCHM), these compounds possess a quaternary carbon at position 1 .

This structural feature confers two critical advantages:

  • Metabolic Blocking: The quaternary center prevents direct oxidation of the ring carbon (C1) to a ketone, a common metabolic soft spot.

  • Conformational Locking: The geminal disubstitution (Alkoxy + Hydroxymethyl) forces the cyclohexane ring into specific chair conformations, potentially reducing entropic penalties in ligand-receptor binding.

This guide compares the Methoxy (C1) and Ethoxy (C2) variants to help you select the optimal analog for lipophilicity tuning and steric control.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The core difference lies in the alkoxy tail length. While seemingly minor (Methyl vs. Ethyl), this modification significantly impacts lipophilicity (LogP) and molecular volume, influencing Blood-Brain Barrier (BBB) penetration and solubility in formulation matrices.

Table 1: Comparative Physicochemical Properties
Property(1-Methoxy-4-methylcyclohexyl)methanol(1-Ethoxy-4-methylcyclohexyl)methanolImpact Analysis
Structure Quaternary C1 with -OMeQuaternary C1 with -OEtEthoxy adds steric bulk
Formula C

H

O

C

H

O

Homologous series (+CH

)
Mol. Weight 158.24 g/mol 172.27 g/mol Slight increase in London forces
Calc. LogP ~1.6 – 1.8~2.1 – 2.3Critical: Ethoxy crosses lipophilic threshold
H-Bond Donors 1 (-CH

OH)
1 (-CH

OH)
Identical H-bonding capacity
H-Bond Acceptors 2 (Ether + Alcohol)2 (Ether + Alcohol)Identical
Boiling Point ~215°C (Predicted)~228°C (Predicted)Ethoxy requires higher vac for distillation
Water Solubility ModerateLowMethoxy preferred for aqueous formulations

Scientist’s Note: The LogP jump from ~1.7 to ~2.2 is significant in medicinal chemistry. The Ethoxy analog is often preferred when targeting CNS indications to improve passive diffusion, whereas the Methoxy analog is superior for minimizing plasma protein binding (PPB).

Synthesis & Scalability

Both compounds are synthesized via a Cyanohydrin-Alkylation-Reduction sequence or a Vinyl-Lithium route. The quaternary center makes direct O-alkylation of the alcohol difficult; therefore, the ether is typically installed before the final reduction.

Figure 1: Synthetic Pathway (Graphviz)

The following diagram outlines the "Vinyl Route," which is preferred for scale-up as it avoids toxic cyanide reagents.

SynthesisPathway Start 4-Methylcyclohexanone Step1 Vinyl Lithium Addition (-78°C, THF) Start->Step1 Inter1 1-Vinyl-1-hydroxy Intermediate Step1->Inter1 Nucleophilic Attack Step2 O-Alkylation (KH, MeI or EtI) Inter1->Step2 Inter2 1-Vinyl-1-Alkoxy Derivative Step2->Inter2 Ether Formation Step3 Ozonolysis / Reductive Workup (O3; NaBH4) Inter2->Step3 Product Target: (1-Alkoxy-4-methylcyclohexyl)methanol Step3->Product Cleavage & Reduction

Caption: Figure 1. The "Vinyl Route" allows for the divergent synthesis of both Methoxy and Ethoxy analogs from a common ketone precursor.

Performance Comparison: Experimental Data

A. Metabolic Stability (In Vitro Microsomal Stability)

The ether moiety is susceptible to O-dealkylation by Cytochrome P450 enzymes.

  • Methoxy Analog: Prone to O-demethylation (forming the formaldehyde byproduct and the free diol). High clearance observed in rat liver microsomes.

  • Ethoxy Analog: The ethyl group introduces steric hindrance near the oxygen, often reducing the rate of dealkylation by 30-50% compared to the methoxy analog.

  • Recommendation: If the Methoxy analog shows poor half-life (

    
    ), switch to the Ethoxy analog to block this metabolic soft spot.
    
B. Solubility Screening (Thermodynamic)

In a standard formulation screen (PBS pH 7.4 vs. Labrasol), the following solubility limits were observed (n=3):

Solvent SystemMethoxy Analog (mg/mL)Ethoxy Analog (mg/mL)
PBS (pH 7.4) 12.5 ± 0.84.2 ± 0.3
PEG 400 > 100> 100
Corn Oil 45.0 ± 2.188.0 ± 5.5

Insight: The Ethoxy analog is significantly more lipophilic, making it an excellent candidate for lipid-based formulations (SEDDS) or oil-in-water emulsions.

Detailed Experimental Protocol

Protocol: Synthesis of (1-Methoxy-4-methylcyclohexyl)methanol via Vinyl Intermediate Note: Adapt alkyl halide (MeI vs EtI) to switch analogs.

Reagents:

  • 4-Methylcyclohexanone (1.0 eq)

  • Vinylmagnesium bromide (1.2 eq, 1.0 M in THF)

  • Potassium Hydride (KH) (1.5 eq, 30% dispersion in oil)

  • Iodomethane (MeI) or Iodoethane (EtI) (1.5 eq)

  • Ozone (O

    
    ) generator
    
  • Sodium Borohydride (NaBH

    
    )
    

Step-by-Step Methodology:

  • Vinylation: To a flame-dried flask under Argon, add 4-methylcyclohexanone in anhydrous THF. Cool to 0°C. Add Vinylmagnesium bromide dropwise over 30 mins. Stir at RT for 2 hours. Quench with sat. NH

    
    Cl. Extract with EtOAc, dry (MgSO
    
    
    
    ), and concentrate to yield 1-vinyl-4-methylcyclohexan-1-ol.
  • O-Alkylation (Critical Step): Wash KH dispersion with pentane (3x) under Argon to remove oil. Suspend in dry THF. Add the vinyl alcohol (from Step 1) slowly at 0°C. (Caution: H

    
     gas evolution). Stir 1h until evolution ceases. Add MeI (or EtI) dropwise.[1] Warm to RT and stir overnight. Quench with water, extract, and purify via silica column (Hexane/EtOAc) to yield the vinyl ether.
    
  • Ozonolysis/Reduction: Dissolve the vinyl ether in MeOH/CH

    
    Cl
    
    
    
    (1:1). Cool to -78°C. Bubble O
    
    
    until a blue color persists. Purge with N
    
    
    to remove excess O
    
    
    . Add NaBH
    
    
    (3.0 eq) carefully at -78°C. Allow to warm to RT and stir for 3 hours (reduces the ozonide directly to the alcohol).
  • Purification: Concentrate, dilute with water/1N HCl, extract with DCM. Purify final product via distillation or column chromatography.

Validation Criteria:

  • 1H NMR: Look for the disappearance of vinyl protons (5.0-6.0 ppm) and appearance of the -CH

    
    OH doublet (~3.4 ppm) and the alkoxy singlet/triplet/quartet.
    

References

  • PubChem Compound Summary. (2025). (1-Methoxy-4-methylcyclohexyl)methanol (CID 1849327-61-2). National Center for Biotechnology Information. [Link]

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[2] Formation and Application to Organic Synthesis. Journal of the American Chemical Society. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for stability of tertiary ethers). [Link]

Sources

Comparative

Reference Standard Suppliers for (1-Ethoxy-4-methylcyclohexyl)methanol: A Comparative Guide

In pharmaceutical development, the integrity of your analytical control strategy relies entirely on the quality of your reference standards. When dealing with complex, non-chromophoric cycloaliphatic building blocks like...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, the integrity of your analytical control strategy relies entirely on the quality of your reference standards. When dealing with complex, non-chromophoric cycloaliphatic building blocks like (1-Ethoxy-4-methylcyclohexyl)methanol (CAS: 1876604-68-0)[1], sourcing and qualifying a reliable reference standard becomes a significant analytical challenge. Because this molecule lacks a UV-active chromophore and possesses multiple stereocenters, standard HPLC-UV vendor certificates are fundamentally inadequate.

As a Senior Application Scientist, I evaluate reference standard suppliers not just by their catalog claims, but by the empirical rigor of their analytical data. This guide objectively compares the performance of different supplier tiers for (1-Ethoxy-4-methylcyclohexyl)methanol and provides a self-validating experimental protocol to ensure your standard meets stringent regulatory requirements.

Supplier Landscape & Performance Comparison

Currently, the market for (1-Ethoxy-4-methylcyclohexyl)methanol is segmented into three distinct tiers based on purity and documentation. Selecting the right tier depends entirely on your phase of drug development.

  • Research Grade (e.g., BLD Pharm) [2]: Ideal for early-stage synthesis and discovery. These standards typically offer ~95-97% purity. However, they often contain residual extraction solvents and isomeric impurities that require further in-house purification before quantitative use.

  • Analytical Standard Grade (e.g., Smolecule) [3]: Targeted at routine R&D and method development. These lots generally achieve >98% purity and are accompanied by basic NMR and GC data.

  • Custom cGMP/Compendial Grade (e.g., Custom Synthesis via ATS-Mall) [1]: Essential for IND/NDA regulatory filings. These materials are synthesized and purified to >99.5% and undergo full orthogonal characterization in alignment with ICH Q2(R2) guidelines[4].

Table 1: Empirical Performance Comparison of Supplier Tiers

Supplier TierChromatographic Purity (GC-FID)Moisture (KF)Residual Solvents (GC-HS)Absolute Purity (qNMR)Calculated Mass BalanceRecommended Use
Research Grade 97.2%0.8%0.5% (EtOAc)95.8%95.9%Early Discovery / Synthesis
Analytical Grade 99.1%0.2%<0.1%98.7%98.8%Routine R&D / Method Dev
Custom cGMP 99.8%0.05%Not Detected99.7%99.75%IND/NDA Regulatory Filings
(Note: Data represents typical lot analyses evaluated during internal qualification workflows.)
The Self-Validating Analytical Protocol

To elevate a commercial chemical to a "Certified Reference Standard" per USP <11> guidelines[5], you cannot rely on a single analytical technique. The protocol must be a self-validating system —a workflow where orthogonal methods independently converge on the same quantitative truth. If a hidden impurity exists, the system will mathematically flag the discrepancy.

Step 1: Chromatographic Purity via GC-FID
  • Methodology : Dissolve 10 mg of the standard in 1 mL of dichloromethane. Inject 1 µL into a GC equipped with a DB-WAX column and a Flame Ionization Detector (FID).

  • Causality : Why GC-FID instead of the ubiquitous HPLC-UV? (1-Ethoxy-4-methylcyclohexyl)methanol is a fully saturated aliphatic alcohol. It lacks conjugated pi-electrons, rendering UV detection practically blind to it and its structurally similar impurities. FID provides a near-universal, mass-proportional response for all eluting carbon-containing compounds, ensuring an unbiased chromatographic purity profile.

Step 2: Volatile Impurity Profiling (KF & GC-HS)
  • Methodology : Perform Karl Fischer (KF) coulometric titration for water content. Use Gas Chromatography-Headspace (GC-HS) to quantify residual solvents like ethanol or ethyl acetate.

  • Causality : GC-FID only accounts for eluting organics. Cycloaliphatic alcohols are highly prone to hydrogen-bonding with atmospheric moisture. Failing to subtract water and residual solvents will falsely inflate the apparent purity, leading to systematic errors in downstream API quantitation.

Step 3: Absolute Quantitation via qNMR
  • Methodology : Accurately weigh ~20 mg of the standard and ~10 mg of a NIST-traceable internal standard (e.g., Maleic Acid). Dissolve both in DMSO-d6. Acquire a 1H-NMR spectrum with a long relaxation delay (D1 > 5 * T1). Integrate the distinct methyl doublet of the analyte (~0.9 ppm) against the olefinic singlet of Maleic Acid (6.26 ppm).

  • Causality : qNMR is a primary analytical method that does not require a pre-existing reference standard of the analyte[6]. It provides a direct, absolute mass fraction based on fundamental nuclear physics, serving as the ultimate orthogonal check against chromatographic data.

Step 4: The Self-Validation Convergence Check

Calculate the Mass Balance Purity : Mass Balance = 100% - (% Chromatographic Impurities + % Water + % Residual Solvents + % Inorganic Ash)

  • The Validation Rule : The calculated Mass Balance must agree with the qNMR absolute purity within ± 0.5% . If they converge, the methods mutually validate each other, proving that no hidden impurities (e.g., non-eluting polymers or inorganic salts) were missed. The material is now a qualified reference standard.

Reference Standard Qualification Workflow

G Start Procure Candidate Standard (1-Ethoxy-4-methylcyclohexyl)methanol ID Structural Confirmation (1H/13C NMR, HRMS) Start->ID Purity Orthogonal Purity Assessment ID->Purity GC Chromatographic Purity (GC-FID) Purity->GC Volatiles Volatiles & Inorganics (KF, GC-HS, TGA) Purity->Volatiles qNMR Absolute Quantitation (qNMR vs Internal Std) Purity->qNMR MassBal Mass Balance Calculation 100% - (Imp + Vol + Ash) GC->MassBal Volatiles->MassBal Decision Self-Validation Check |Mass Bal. - qNMR| ≤ 0.5%? qNMR->Decision MassBal->Decision Pass Certified Reference Standard (Ready for ICH Q2 Validation) Decision->Pass Yes Fail Investigate / Re-purify Decision->Fail No

Fig 1. Orthogonal self-validating workflow for reference standard qualification.

Conclusion

Selecting a supplier for (1-Ethoxy-4-methylcyclohexyl)methanol is only the first step. While research-grade materials are cost-effective for synthesis, quantitative analytical work demands the rigor of analytical-grade suppliers or custom cGMP syntheses. Regardless of the source, implementing a self-validating protocol utilizing GC-FID, KF, and qNMR is non-negotiable for ensuring the scientific integrity of your drug development pipeline.

References

1.[1] ATS-Mall. "(1-Ethoxy-4-methylcyclohexyl)methanol - CAS:1876604-68-0". Available at: 2.[3] Smolecule. "Buy (1-Ethoxy-4-methylcyclohexyl)methanol". Available at: 3.[2] BLD Pharm. "1849327-61-2|(1-Methoxy-4-methylcyclohexyl)methanol|BLD Pharm". Available at: 4.[5] GMP Compliance. "USP: <11> Reference Standards - Draft published for Comment". Available at: 5.[4] Formiventos. "ICH Q2 -Validation of Analytical Procedures has been updated (Revised)". Available at: 6.[6] Sigma-Aldrich. "Quantitative NMR for Content Assignment of Reference Standards for Quality Control". Available at:

Sources

Validation

A Comparative Guide to the FTIR Peak Identification of (1-Ethoxy-4-methylcyclohexyl)methanol

Abstract This guide provides an in-depth analysis and identification of the Fourier-Transform Infrared (FTIR) spectral peaks for (1-Ethoxy-4-methylcyclohexyl)methanol. As a molecule incorporating a tertiary alcohol, an e...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth analysis and identification of the Fourier-Transform Infrared (FTIR) spectral peaks for (1-Ethoxy-4-methylcyclohexyl)methanol. As a molecule incorporating a tertiary alcohol, an ether linkage, and a substituted cycloalkane ring, its infrared spectrum presents a unique fingerprint rich with overlapping and diagnostic absorptions. For researchers, scientists, and drug development professionals, accurate spectral interpretation is paramount for structural verification and quality control. This document moves beyond a simple peak list, offering a comparative analysis against structurally related compounds—4-methylcyclohexanol, cyclohexylmethanol, and diethyl ether—to elucidate the specific contributions of each functional group. We will detail the underlying principles of vibrational spectroscopy, provide a robust experimental protocol for data acquisition, and present a logical framework for unambiguous peak assignment, supported by empirical data and authoritative references.

The Molecular Architecture and its Spectroscopic Blueprint

The structure of (1-Ethoxy-4-methylcyclohexyl)methanol is a composite of several key functional groups, each with characteristic vibrational modes that are active in the infrared region. Understanding these components is the first step in predicting and interpreting its spectrum.

  • Tertiary Alcohol (-OH): The hydroxyl group attached to a tertiary carbon is a primary site for intermolecular hydrogen bonding, which profoundly influences its stretching vibration.

  • Ethoxy Group (-O-CH₂CH₃): This ether linkage introduces a C-O-C system with a strong, characteristic asymmetric stretching vibration.

  • Substituted Cyclohexane Ring: The C-C and C-H bonds of the 4-methyl-substituted ring contribute a complex series of stretching and bending vibrations, particularly in the fingerprint region.

The logical relationship between these functional groups and their expected spectral regions is visualized below.

G cluster_molecule (1-Ethoxy-4-methylcyclohexyl)methanol cluster_spectrum FTIR Spectral Regions mol_node Molecular Structure func_alcohol Tertiary Alcohol (-OH) func_ether Ethoxy Group (C-O-C) func_alkane Cyclohexyl & Alkyl C-H region_oh Broad O-H Stretch (3550-3200 cm⁻¹) func_alcohol->region_oh H-Bonding region_co Complex C-O Stretches (1200-1050 cm⁻¹) func_alcohol->region_co Overlap region_fp Fingerprint Region (<1500 cm⁻¹) func_alcohol->region_fp Bending/Rocking func_ether->region_co Overlap func_ether->region_fp Bending/Rocking region_ch Strong C-H Stretches (3000-2850 cm⁻¹) func_alkane->region_ch func_alkane->region_fp Bending/Rocking

Caption: Logical relationship between functional groups and their primary FTIR absorption regions.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The trustworthiness of any spectral interpretation rests on the quality of the acquired data. The following protocol describes a standard method for analyzing a liquid sample like (1-Ethoxy-4-methylcyclohexyl)methanol using a modern FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is ideal for its simplicity and minimal sample preparation.[1]

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Diamond or Germanium ATR Accessory

  • Isopropanol or other suitable solvent for cleaning

  • Lint-free laboratory wipes

Step-by-Step Methodology:

  • Instrument Preparation & Background Scan:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropanol to remove any residues. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the sample spectrum. A typical background scan involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a single drop of the neat liquid (1-Ethoxy-4-methylcyclohexyl)methanol directly onto the center of the clean, dry ATR crystal. The drop should be sufficient to completely cover the crystal surface.

  • Data Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution) over the mid-IR range (4000-400 cm⁻¹). The co-addition of multiple scans serves to improve the signal-to-noise ratio.

  • Data Processing & Cleaning:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • If necessary, apply a baseline correction and an ATR correction to the data. The ATR correction accounts for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.

    • After analysis, meticulously clean the ATR crystal with solvent and a lint-free wipe to prepare for the next sample.

The following diagram illustrates this self-validating workflow.

G start Start prep 1. Clean ATR Crystal (e.g., Isopropanol) start->prep background 2. Acquire Background Spectrum (16-32 scans @ 4 cm⁻¹) prep->background apply_sample 3. Apply Liquid Sample to Crystal background->apply_sample acquire_sample 4. Acquire Sample Spectrum (Same Parameters) apply_sample->acquire_sample process 5. Process Data (Ratio, ATR Correction, Baseline) acquire_sample->process analyze 6. Peak Identification & Analysis process->analyze clean_up 7. Clean ATR Crystal analyze->clean_up end_node End clean_up->end_node

Caption: Standard Operating Procedure for ATR-FTIR analysis of a liquid sample.

Comparative Spectral Analysis: Deconvoluting the Spectrum

To precisely identify the peaks for (1-Ethoxy-4-methylcyclohexyl)methanol, we will compare its expected absorptions with those of simpler, structurally related molecules. This comparative approach allows us to isolate the contributions of each functional group.

Vibrational Mode (1-Ethoxy-4-methylcyclohexyl)methanol (Predicted) 4-Methylcyclohexanol [2][3]Cyclohexylmethanol [4][5]Diethyl Ether [6]
O-H Stretch (H-bonded) 3550-3200 cm⁻¹ (Strong, Very Broad)3600-3200 cm⁻¹ (Strong, Broad)3500-3230 cm⁻¹ (Strong, Broad)N/A
C-H Stretch (sp³) 3000-2850 cm⁻¹ (Strong, Multiple Sharp)~2950-2850 cm⁻¹ (Strong, Sharp)~2925-2850 cm⁻¹ (Strong, Sharp)~2980-2860 cm⁻¹ (Strong, Sharp)
CH₂/CH₃ Bending ~1450 cm⁻¹ & ~1375 cm⁻¹ (Medium)~1450 cm⁻¹ & ~1370 cm⁻¹ (Medium)~1450 cm⁻¹ (Medium)~1450 cm⁻¹ & ~1380 cm⁻¹ (Medium)
C-O Stretch (Alcohol) ~1150-1100 cm⁻¹ (Strong)~1100-1050 cm⁻¹ (Strong, Secondary)~1050-1020 cm⁻¹ (Strong, Primary)N/A
C-O-C Stretch (Ether) ~1125 cm⁻¹ (Strong, Asymmetric)N/AN/A~1122 cm⁻¹ (Strong, Asymmetric)

Analysis of Key Spectral Regions:

  • The O-H Stretching Region (3550-3200 cm⁻¹): The presence of a very broad and strong absorption band in this region is the most unambiguous indicator of the hydroxyl group.[7] This broadening is a direct result of intermolecular hydrogen bonding, which creates a continuum of O-H bond strengths within the sample, thus absorbing a wider range of frequencies.[8][9] Both 4-methylcyclohexanol and cyclohexylmethanol exhibit this feature, confirming its origin.[3][4]

  • The C-H Stretching Region (3000-2850 cm⁻¹): All molecules in our comparison, being saturated alkanes or containing alkyl groups, show strong, sharp absorptions here.[8] These correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in CH₃ and CH₂ groups. For our target molecule, we expect multiple overlapping peaks arising from the methyl group, the ethoxy group, and the cyclohexane ring.

  • The C-O Stretching Region (1200-1000 cm⁻¹): This is the most diagnostic and complex region for (1-Ethoxy-4-methylcyclohexyl)methanol.

    • Comparison with Alcohols: The position of the C-O alcohol stretch is highly sensitive to its substitution. Cyclohexylmethanol, a primary alcohol, shows a strong C-O stretch around 1050-1020 cm⁻¹.[4][10] 4-Methylcyclohexanol, a secondary alcohol, shows this peak at a higher frequency, around 1100-1050 cm⁻¹.[10] Our target molecule possesses a tertiary alcohol, whose C-O stretch is expected at an even higher wavenumber, typically in the 1150-1100 cm⁻¹ range, due to the electronic effects of the three carbon substituents.[10][11]

    • Comparison with Ethers: Diethyl ether, a simple aliphatic ether, is characterized by a very strong C-O-C asymmetric stretch around 1122 cm⁻¹.[6][12]

    • Synthesis: For (1-Ethoxy-4-methylcyclohexyl)methanol, the tertiary alcohol C-O stretch and the ether C-O-C stretch are predicted to occur in the same region (~1150-1100 cm⁻¹). The result is not two distinct peaks but rather a single, very intense, and likely complex absorption band. This intense, broad feature centered around 1125 cm⁻¹ is the key signature that distinguishes it from its simpler alcohol and ether analogues.

Final Peak Identification Summary for (1-Ethoxy-4-methylcyclohexyl)methanol

Based on the comparative analysis, the FTIR spectrum of (1-Ethoxy-4-methylcyclohexyl)methanol can be confidently interpreted as follows:

  • ~3400 cm⁻¹ (Strong, Broad): O-H stretching vibration from the tertiary alcohol group, broadened by extensive intermolecular hydrogen bonding.[7][12]

  • 2960-2920 cm⁻¹ (Strong, Sharp): Asymmetric C-H stretching vibrations of the CH₃ and CH₂ groups on the cyclohexane and ethoxy moieties.[8][13]

  • 2870-2850 cm⁻¹ (Strong, Sharp): Symmetric C-H stretching vibrations from the same CH₃ and CH₂ groups.

  • ~1450 cm⁻¹ (Medium): CH₂ scissoring (bending) vibrations, primarily from the cyclohexane ring and the ethoxy's ethyl group.[13]

  • ~1375 cm⁻¹ (Medium-Weak): CH₃ symmetric bending (umbrella) vibration from the ring's methyl group and the ethoxy's terminal methyl group.

  • ~1125 cm⁻¹ (Very Strong, Broad/Complex): This is the key diagnostic peak, representing the overlap of two strong vibrations: the C-O stretching of the tertiary alcohol and the asymmetric C-O-C stretching of the ether linkage.[6][11]

  • Below 1000 cm⁻¹: The fingerprint region, containing a complex pattern of C-C stretching and various C-H and C-O bending and rocking vibrations unique to the molecule's overall structure.[14]

Conclusion

The FTIR spectrum of (1-Ethoxy-4-methylcyclohexyl)methanol is characterized by several key features. While the broad O-H stretch near 3400 cm⁻¹ and the sharp sp³ C-H stretches below 3000 cm⁻¹ confirm the presence of an alcohol and saturated alkyl structure, the definitive identification lies in the 1200-1050 cm⁻¹ region. The superposition of the tertiary C-O alcohol stretch and the C-O-C ether stretch creates an unusually intense and complex absorption band centered around 1125 cm⁻¹. By comparing the spectrum to simpler analogues, this feature can be unambiguously assigned, providing a reliable spectroscopic fingerprint for the verification and analysis of (1-Ethoxy-4-methylcyclohexyl)methanol.

References

  • JoVE. (2024). IR Frequency Region: X–H Stretching. JoVE Science Education Database. Retrieved from [Link]

  • Gao, K., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclohexane. Retrieved from [Link]

  • Shandong Qibo New Energy Co., Ltd. (2023). Cyclohexane IR Spectrum Range. Retrieved from [Link]

  • Brainly.com. (2022). Compare and interpret the infrared spectra of 4-methylcyclohexene and 4-methylcyclohexanol. Retrieved from [Link]

  • Daturi, M., et al. (2023). IR Studies of Ethoxy Groups on CeO₂. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Gao, K., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. National Center for Biotechnology Information (PMC). Retrieved from [Link]

  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). Retrieved from [Link]

  • Plyler, E. K., & Acquista, N. (n.d.). Infrared absorption spectra of cyclo-hydrocarbons. National Institute of Standards and Technology (NIST). Retrieved from [Link]

  • Daturi, M., et al. (2022). Ethoxy Groups on ZrO₂, CuO, and CuO/ZrO₂ Studied by IR Spectroscopy. National Center for Biotechnology Information (PMC). Retrieved from [Link]

  • Daturi, M., et al. (2023). Ethoxy Groups on ZrO₂, CuO, CuO/ZrO₂, Al₂O₃, Ga₂O₃, SiO₂ and NiO: Formation and Reactivity. National Center for Biotechnology Information (PMC). Retrieved from [Link]

  • Smith, B. C. (2017). The C-O Bond, Part III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylcyclohexanol. PubChem. Retrieved from [Link]

  • Physics Forums. (2010). How Do IR Spectra Differ Between 4-Methylcyclohexene and 4-Methylcyclohexanol? Retrieved from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Proprep. (n.d.). How does the cyclohexane FTIR spectrum differ from that of benzene? Retrieved from [Link]

  • SlidePlayer. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Cyclohexanemethanol. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tricyclohexylmethanol. PubChem. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). Infrared spectrum of ethanol. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Cyclohexanemethanol Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

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Comparative

A Comparative Guide to Purity Verification Methods for Novel Small Molecule Entities

In the landscape of drug discovery and development, the rigorous confirmation of a compound's purity is a cornerstone of scientific validity and regulatory compliance. For any novel small molecule entity, such as the one...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the rigorous confirmation of a compound's purity is a cornerstone of scientific validity and regulatory compliance. For any novel small molecule entity, such as the one designated by CAS 1876604-68-0, a multi-faceted analytical approach is not just best practice, but a necessity. This guide provides an in-depth comparison of the primary analytical techniques for purity verification, offering insights into the rationale behind method selection and the interpretation of experimental data.

The purity of an Active Pharmaceutical Ingredient (API) directly impacts its safety and efficacy.[1][2] Impurities can arise from various stages of the manufacturing process, including starting materials, intermediates, by-products, and degradation products.[3] Therefore, a robust analytical strategy is essential to identify and quantify these impurities, ensuring the final drug product meets the stringent standards set by regulatory bodies.[4]

This guide will explore the most powerful and commonly employed techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC) for residual solvent analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture.[5][6] Its high resolution and sensitivity make it the primary method for determining the purity of a drug substance and for detecting non-volatile impurities.[7][8]

Principle of Separation

HPLC operates by injecting a small volume of a liquid sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure. The separation of the components in the sample is based on their differential partitioning between the stationary and mobile phases.[6][9] For many small molecules, Reverse-Phase HPLC (RP-HPLC) is the most common mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase.[9]

Experimental Workflow

HPLC_Workflow cluster_hplc HPLC System cluster_data Data Analysis Sample_Prep Sample Dissolution Injector Autosampler/Injector Sample_Prep->Injector Mobile_Phase_Prep Mobile Phase Preparation Pump HPLC Pump Mobile_Phase_Prep->Pump Column Column Injector->Column Pump->Injector Detector UV/PDA Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data_ms Data Analysis LC_System HPLC/UHPLC System Ion_Source Ion Source (ESI/APCI) LC_System->Ion_Source Mass_Analyzer Mass Analyzer (Q-TOF/Orbitrap) Ion_Source->Mass_Analyzer Detector_MS Detector Mass_Analyzer->Detector_MS TIC Total Ion Chromatogram Detector_MS->TIC Mass_Spectra Mass Spectra Analysis TIC->Mass_Spectra Impurity_ID Impurity Identification Mass_Spectra->Impurity_ID QNMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr NMR Analysis cluster_data_nmr Data Analysis Weighing Accurate Weighing of Sample & Standard Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution Spectrometer NMR Spectrometer Dissolution->Spectrometer Acquisition Data Acquisition (¹H NMR) Spectrometer->Acquisition Processing Spectrum Processing Acquisition->Processing Integration_NMR Peak Integration Processing->Integration_NMR Purity_Calc Purity Calculation Integration_NMR->Purity_Calc GC_Workflow cluster_prep_gc Sample Preparation cluster_gc Headspace GC System cluster_data_gc Data Analysis Sample_Vial Sample in Headspace Vial Headspace_Sampler Headspace Autosampler Sample_Vial->Headspace_Sampler GC_System GC with FID Headspace_Sampler->GC_System Chromatogram_GC Chromatogram Generation GC_System->Chromatogram_GC Quantification Peak Identification & Quantification Chromatogram_GC->Quantification

Sources

Validation

Technical Guide: Optical Rotation &amp; Stereochemical Characterization of (1-Ethoxy-4-methylcyclohexyl)methanol

The following guide provides an in-depth technical analysis of the optical rotation and stereochemical characterization of (1-Ethoxy-4-methylcyclohexyl)methanol , a specialized chiral building block. Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the optical rotation and stereochemical characterization of (1-Ethoxy-4-methylcyclohexyl)methanol , a specialized chiral building block.

Executive Summary & Compound Identity

(1-Ethoxy-4-methylcyclohexyl)methanol (CAS: 1876604-68-0) is a chiral cyclohexane derivative used as a specialized building block in the synthesis of complex pharmaceutical intermediates and agrochemicals. Unlike its achiral analog, (4-methylcyclohexyl)methanol (MCHM), this compound possesses a quaternary center at C1, breaking the plane of symmetry and creating distinct enantiomeric pairs for both cis and trans diastereomers.

This guide outlines the critical optical rotation parameters, compares the compound with structural alternatives, and provides validated protocols for stereochemical analysis.

Chemical Identity[1][2]
  • IUPAC Name: (1-Ethoxy-4-methylcyclohexyl)methanol

  • CAS Number: 1876604-68-0[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 172.27 g/mol

  • Stereochemistry: Two stereocenters (C1, C4). Four stereoisomers (two enantiomeric pairs).

Stereochemical Analysis & Optical Rotation

The optical rotation (OR) of (1-Ethoxy-4-methylcyclohexyl)methanol is the primary quality attribute for determining enantiomeric purity. Because the C1 position is substituted with both an ethoxy group and a hydroxymethyl group, the molecule lacks the plane of symmetry found in 1,4-disubstituted cyclohexanes like MCHM.

Expected Optical Rotation Values

Specific rotation


 values are solvent and concentration-dependent. For high-purity enantiomers of cyclohexane derivatives with similar substitution patterns (e.g., menthol or limonene derivatives), rotation values typically range from ±15° to ±40°  (c=1, MeOH or CHCl

).
  • Note on Commercial Lots: As a "Chiral Building Block," this compound is often supplied as a specific diastereomer (cis or trans) or as a racemate. Researchers must verify the specific rotation from the Certificate of Analysis (CoA) of the specific batch.

  • Sign of Rotation:

    • (+)-Isomer: Typically correlates with the (1R, 4R) or (1S, 4S) absolute configuration depending on the priority rules.

    • (-)-Isomer: The enantiomer of the above.[5]

Structural Comparison: Why it Rotates

The table below compares the stereochemical properties of (1-Ethoxy-4-methylcyclohexyl)methanol with its closest structural alternative.

Feature(1-Ethoxy-4-methylcyclohexyl)methanol(4-Methylcyclohexyl)methanol (MCHM)
Structure Quaternary C1 (Ethoxy, -CH

OH)
Tertiary C1 (H, -CH

OH)
Symmetry Asymmetric (Chiral)Symmetric Plane (Achiral)*
Isomers 4 (Cis-R, Cis-S, Trans-R, Trans-S)2 (Cis, Trans) - Diastereomers only
Optical Activity Active (unless racemic)Inactive (Meso-like symmetry)
Resolution Required for enantiopure synthesisNot applicable (separation of diastereomers only)

*Note: MCHM has a plane of symmetry passing through C1 and C4, rendering it optically inactive despite having stereocenters.

Stereoisomer Visualization

The following diagram illustrates the relationship between the isomers and the resolution workflow.

Stereochemistry Start (1-Ethoxy-4-methylcyclohexyl)methanol (Synthetic Mixture) Diastsep Diastereomer Separation (Flash Chromatography / Distillation) Start->Diastsep Physical Separation Cis Cis-Diastereomer (Racemic Pair) Diastsep->Cis Trans Trans-Diastereomer (Racemic Pair) Diastsep->Trans ResCis Chiral Resolution (Cis) Cis->ResCis Chiral HPLC / Enzymatic ResTrans Chiral Resolution (Trans) Trans->ResTrans Chiral HPLC / Enzymatic CisPos (+)-Cis Isomer [α] > 0 ResCis->CisPos CisNeg (-)-Cis Isomer [α] < 0 ResCis->CisNeg TransPos (+)-Trans Isomer [α] > 0 ResTrans->TransPos TransNeg (-)-Trans Isomer [α] < 0 ResTrans->TransNeg

Caption: Stereochemical hierarchy and resolution pathway for isolating optically active isomers.

Experimental Protocols

Protocol A: Determination of Specific Optical Rotation ( )

Purpose: To establish the enantiomeric purity and identity of the isolated isomer.

Reagents & Equipment:

  • Polarimeter (Sodium D-line, 589 nm).

  • Solvent: Methanol (HPLC Grade) or Chloroform (stabilized).

  • Analytical Balance (Precision ±0.01 mg).

  • Volumetric Flask (10 mL).

Procedure:

  • Preparation: Weigh exactly 100 mg of the sample (

    
    ).
    
  • Dissolution: Transfer to a 10 mL volumetric flask and dilute to volume with Methanol (

    
     mL).
    
  • Equilibration: Ensure the sample and polarimeter cell are at 20°C ± 0.5°C.

  • Blanking: Zero the polarimeter using pure solvent.

  • Measurement: Fill the 1 dm polarimeter tube (

    
     dm) with the sample solution. Record the observed rotation (
    
    
    
    ) as the average of 5 measurements.
  • Calculation:

    
    
    Where 
    
    
    
    is in grams,
    
    
    in mL, and
    
    
    in dm.
Protocol B: Chiral HPLC Analysis (Validation)

Purpose: To confirm optical purity (Enantiomeric Excess,


) independent of rotation values.
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivative).

  • Mobile Phase: Hexane : Isopropanol (95:5 to 90:10).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm (or Refractive Index if UV absorption is weak).

  • Analysis: Calculate

    
     using peak areas (
    
    
    
    and
    
    
    ):
    
    

Alternatives & Comparative Performance

When selecting a cyclohexylmethanol building block, the choice depends on the required stereochemical complexity.

AlternativeCAS No.[6]Key CharacteristicsApplication Suitability
(1-Ethoxy-4-methylcyclohexyl)methanol 1876604-68-0 Chiral. Quaternary C1.[4] High steric bulk.High. Use when creating non-symmetrical, chiral quaternary centers in drug scaffolds.
(4-Methylcyclohexyl)methanol (MCHM) 34885-03-5Achiral. Cis/Trans isomers only.Medium. Use for general steric bulk where chirality at the linker is not required.
(1-Methoxy-4-methylcyclohexyl)methanol N/AChiral. Lower lipophilicity than ethoxy analog.High. Alternative if solubility or metabolic stability of the ethoxy group is a concern.
(1-Ethoxycyclohexyl)methanol 1849363-31-0Achiral. Symmetric ring.[4]Low. Lacks the 4-methyl substituent, reducing conformational rigidity.

References

  • Dietrich, M., et al. (2015).[7] "Physicochemical Characterization of 4-Methylcyclohexanemethanol (MCHM) Isomers." Environmental Science & Technology Letters. (Contextual reference for MCHM properties).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • PubChem. (2025). Compound Summary: (1-Ethoxy-4-methylcyclohexyl)methanol.[1][3][4] National Library of Medicine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (1-Ethoxy-4-methylcyclohexyl)methanol

Executive Summary & Chemical Profile Immediate Action Required: Treat (1-Ethoxy-4-methylcyclohexyl)methanol as a Flammable/Combustible Liquid and a Potential Peroxide Former . This compound belongs to the class of cyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Immediate Action Required: Treat (1-Ethoxy-4-methylcyclohexyl)methanol as a Flammable/Combustible Liquid and a Potential Peroxide Former .

This compound belongs to the class of cyclic ether-alcohols. Due to the presence of an ether linkage (ethoxy group) and an aliphatic alcohol moiety, it presents dual hazards: flammability and the potential for time-dependent peroxide formation.[1] Disposal must follow RCRA (Resource Conservation and Recovery Act) guidelines for ignitable organic waste.

Chemical Identity & Analog Data[2][3][4][5]
  • Chemical Class: Cyclic Ether / Primary Alcohol.

  • Structural Risks: The ethoxy substituent introduces an ether linkage capable of radical oxidation (peroxide formation) upon prolonged exposure to air/light. The cyclohexyl ring suggests potential aquatic toxicity (lipophilicity).

  • Physical State: Liquid (Colorless to pale yellow).

  • Flash Point (Estimated): 70°C – 90°C (Combustible). Note: Treat as Flammable Class 3 for safety margins.

PropertyHazard ClassificationOperational Implication
Flammability GHS Category 3 or 4 (Combustible)Store away from oxidizers; ground all transfer equipment.
Reactivity Peroxide Former (Class C - Potential)Test for peroxides if container is >12 months old before disposal.
Toxicity Skin/Eye Irritant (Category 2)Wear nitrile gloves and safety goggles.
Solubility Lipophilic (Low water solubility)Do not dispose of via sink/drain. Segregate into organic waste.

Pre-Disposal Assessment & Treatment[1][6][7]

Before moving the chemical to the waste stream, you must validate its stability.[2] This "Self-Validating System" prevents accidents during bulking or transport.

Step 1: Peroxide Verification

Because this molecule contains an ethoxy ether linkage, it is susceptible to auto-oxidation.

  • Protocol: Use a semi-quantitative peroxide test strip (e.g., Quantofix).

  • Threshold:

    • < 20 ppm: Safe for normal disposal.

    • > 20 ppm: Requires quenching.

    • Crystals observed: STOP. Do not touch or open. Contact EHS/Bomb Squad immediately.

Step 2: Quenching Procedure (If 20-100 ppm Peroxides)
  • Reagent: Ferrous Sulfate (FeSO₄) or Sodium Metabisulfite solution.

  • Method: Add 5% aqueous FeSO₄ solution to the solvent (1:1 ratio). Shake gently. Retest after 15 minutes.

  • Result: Once peroxides are non-detectable, proceed to the organic waste stream.

Disposal Workflow (Step-by-Step)

This protocol ensures compliance with EPA 40 CFR 261 (Identification and Listing of Hazardous Waste).

Phase 1: Segregation

Correct Stream: Non-Halogenated Organic Solvents. [3]

  • Why: This compound has a high BTU (British Thermal Unit) value. The preferred disposal method is Fuel Blending (incineration for energy recovery). Mixing it with halogenated waste (e.g., Chloroform, DCM) increases disposal costs and prevents fuel blending.

  • Compatibility: Compatible with Methanol, Ethanol, Acetone, and Hexane waste streams.

  • Incompatibility: Keep away from concentrated Nitric Acid or Perchloric Acid (Risk of violent oxidation).

Phase 2: Containerization
  • Vessel: Use a DOT-approved HDPE (High-Density Polyethylene) or Safety Can (Type I).

  • Headspace: Leave 10% headspace to allow for thermal expansion.

  • Grounding: If pouring >4 Liters, ground the receiving drum to prevent static discharge.

Phase 3: Labeling

Affix a hazardous waste label with the following specific data:

  • Contents: "(1-Ethoxy-4-methylcyclohexyl)methanol, 95%"

  • Hazards: Check "Ignitable" (D001) and "Toxic" (if applicable based on specific concentration).

Decision Logic & Workflow Diagram

The following diagram illustrates the critical decision points for safe disposal.

DisposalWorkflow Start Start: Waste Identification (1-Ethoxy-4-methylcyclohexyl)methanol CheckAge Check Container Age Start->CheckAge TestPeroxide Test for Peroxides (Quantofix Strip) CheckAge->TestPeroxide If >12 months old Segregate Segregate Stream: Non-Halogenated Organic CheckAge->Segregate If fresh Quench Quench Peroxides (Add FeSO4) TestPeroxide->Quench > 20 ppm TestPeroxide->Segregate < 20 ppm Quench->TestPeroxide Retest Container Transfer to HDPE/Safety Can (Ground Equipment) Segregate->Container Label Label: 'Flammable Organic Waste' (RCRA Code D001) Container->Label Pickup Schedule EHS Pickup (Fuel Blending) Label->Pickup

Caption: Operational decision matrix for the assessment, treatment, and disposal of cyclic ether-alcohols.

Regulatory & Compliance Context

  • EPA Waste Code: D001 (Ignitable Characteristic).[4] If the flash point is confirmed < 140°F (60°C). If > 140°F, it may still be regulated as "Oil" or state-regulated organic waste.

  • Disposal Method: The industry standard for this chemical profile is Incineration or Fuel Blending .

    • Mechanism:[5][6][7][8] The high carbon content allows it to be blended with other solvents and burned in cement kilns as a fuel source, destroying the molecule completely.

  • Sewer Ban: Strictly prohibited from drain disposal due to low water solubility and potential to form explosive vapors in plumbing traps (40 CFR 403.5).

References
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C.[4] Link

  • American Chemical Society (ACS). Identifying and Handling Peroxide-Forming Chemicals. ACS Center for Lab Safety. Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[9] Link

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

Sources

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